1-Butan-2-ylpyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASMIDVYJKRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598597 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102331-61-3 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(sec-butyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(sec-butyl)maleimide is a member of the N-substituted maleimide family, a class of compounds widely utilized in bioconjugation, polymer chemistry, and drug development. The maleimide functional group is a key electrophile that exhibits high reactivity and selectivity towards thiols, making it an invaluable tool for covalently linking molecules of interest to cysteine-containing peptides and proteins. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of N-(sec-butyl)maleimide, offering field-proven insights for its effective application in research and development.
Physicochemical Properties
While specific experimental data for N-(sec-butyl)maleimide is not extensively documented in publicly available literature, its properties can be reliably inferred from its isomers, N-butylmaleimide and N-tert-butylmaleimide, and the general characteristics of N-alkylmaleimides.
| Property | Value (Predicted/Inferred) | Comparison with Isomers |
| Molecular Formula | C₈H₁₁NO₂ | Identical for N-butyl and N-tert-butylmaleimide |
| Molecular Weight | 153.18 g/mol | Identical for N-butyl and N-tert-butylmaleimide[1] |
| Physical State | Colorless to pale yellow liquid or low-melting solid | N-butylmaleimide is described as a colorless to pale yellow liquid or solid, while N-tert-butylmaleimide is a liquid.[2] |
| Melting Point | Not specifically reported. Likely a low-melting solid. | N-butylmaleimide: Not consistently reported. N-tert-butylmaleimide: Not applicable (liquid at room temperature). |
| Boiling Point | Not specifically reported. Expected to be similar to its isomers. | N-butylmaleimide: ~213 °C (decomposes). N-tert-butylmaleimide: 65-67 °C at 10 mmHg. |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, dichloromethane); limited solubility in water. | N-butylmaleimide and N-tert-butylmaleimide are soluble in organic solvents and have limited water solubility.[2] |
Synthesis of N-(sec-butyl)maleimide
The synthesis of N-substituted maleimides is a well-established two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[3]
Workflow for the Synthesis of N-(sec-butyl)maleimide
Caption: General synthetic workflow for N-(sec-butyl)maleimide.
Experimental Protocol: Synthesis of N-(sec-butyl)maleimide
Step 1: Synthesis of N-(sec-butyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add sec-butylamine (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The N-(sec-butyl)maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold solvent.
-
Dry the solid product under vacuum.
Step 2: Cyclodehydration to N-(sec-butyl)maleimide
-
In a round-bottom flask, suspend the dried N-(sec-butyl)maleamic acid (1.0 equivalent) in acetic anhydride (a slight excess).
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).
-
Heat the mixture with stirring in a preheated oil bath at 80-90 °C for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(sec-butyl)maleimide.
-
Purify the product by flash column chromatography or distillation under reduced pressure.
Reactivity Profile: The Thiol-Maleimide Michael Addition
The cornerstone of maleimide chemistry in drug development is its highly efficient and selective reaction with thiols, particularly the side chain of cysteine residues in proteins. This Michael addition reaction proceeds rapidly under mild, near-neutral pH conditions.[4]
Mechanism of Thiol-Maleimide Conjugation
Caption: Thiol-maleimide Michael addition reaction.
The reaction rate is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[4] At higher pH values, the maleimide ring becomes susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction. The resulting thioether bond is generally stable; however, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate.[5]
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of N-(sec-butyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of N-(sec-butyl)maleimide is expected to show characteristic signals for the maleimide protons and the sec-butyl group.
-
Maleimide Protons: A singlet at approximately δ 6.7-6.8 ppm.[6]
-
sec-Butyl Protons:
-
A multiplet for the methine proton (-CH-).
-
Multiplets for the methylene protons (-CH₂-).
-
A triplet for the terminal methyl protons (-CH₃).
-
A doublet for the other methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.
-
Carbonyl Carbons: Resonances in the range of δ 170-175 ppm.[6]
-
Olefinic Carbons: A signal around δ 134 ppm.[6]
-
sec-Butyl Carbons: Signals in the aliphatic region (δ 10-50 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the identity of the synthesized compound.
-
Expected Molecular Ion (M⁺): m/z = 153.18.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
N-(sec-butyl)maleimide is a valuable reagent for researchers in drug development and related fields. Its ability to selectively and efficiently react with thiols makes it a powerful tool for bioconjugation. While specific physicochemical data for this particular isomer is sparse, a thorough understanding of the properties and reactivity of the N-alkylmaleimide class, as outlined in this guide, provides a solid foundation for its successful synthesis and application. Adherence to appropriate experimental protocols and safety measures is paramount to ensure reliable and safe handling of this versatile compound.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Gilman, H., & Kirby, R. H. (n.d.). sec-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. Retrieved from [Link]
- An, H., & De-en, J. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ACS Macro Letters, 6(11), 1253-1257.
- Northrop, B. H., & Frayne, S. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(19), 3639-3651.
- An, H., & De-en, J. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ACS Macro Letters, 6(11), 1253-1257.
- Northrop, B. H., & Frayne, S. H. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry, 6(19), 3639-3651.
- Journal of Basrah Researches ((Sciences)). (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)), 45(1), 88-97.
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- Adriaensens, P., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6640-6652.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Butan-2-yl)pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(butan-2-yl)pyrrole-2,5-dione, also known as N-sec-butylmaleimide. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural reasoning behind expected chemical shifts, signal multiplicities, and coupling constants. By synthesizing data from analogous structures and foundational NMR principles, this guide serves as a predictive reference for the characterization of this compound. It includes detailed experimental protocols for data acquisition, ensuring methodological integrity and reproducibility. The logical framework for spectral assignment is further illustrated through workflow diagrams, providing a holistic understanding of the structural elucidation process.
Introduction: The Structural Significance of N-sec-butylmaleimide
The maleimide moiety is a cornerstone in modern chemistry, prized for its reactivity in Michael addition reactions, particularly with thiols. This specific reactivity makes N-substituted maleimides invaluable reagents in bioconjugation for labeling proteins, in drug delivery systems, and in the development of advanced polymer materials.[1][2] The substituent at the nitrogen atom dictates the compound's physical properties, such as solubility and steric hindrance, thereby modulating its reactivity and application scope.
1-(Butan-2-yl)pyrrole-2,5-dione features a chiral sec-butyl group, which introduces specific stereochemical considerations and unique spectral signatures compared to its linear or tertiary isomers (e.g., N-n-butylmaleimide or N-tert-butylmaleimide).[3][4] Accurate structural verification is paramount, and NMR spectroscopy remains the definitive, non-destructive technique for this purpose. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra to facilitate its unambiguous identification and characterization in a research setting.
Molecular Structure and Predicted NMR Environments
The key to interpreting the NMR spectrum of 1-(butan-2-yl)pyrrole-2,5-dione lies in understanding its molecular symmetry and the electronic environment of each nucleus. The molecule can be dissected into two key components: the symmetric maleimide ring and the asymmetric sec-butyl chain.
The structure contains five unique proton environments and six unique carbon environments, as illustrated below. The presence of a chiral center at Cb renders the two protons on Cc diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.
Caption: Structure of 1-(Butan-2-yl)pyrrole-2,5-dione with atom labeling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by electron-withdrawing groups (the imide carbonyls) and the electronegativity of the nitrogen atom, which generally cause a downfield shift (higher ppm) for nearby protons.[5]
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J) | Rationale |
| Hₐ (Olefinic) | ~ 6.70 | 2H | Singlet (s) | N/A | The two protons on the maleimide ring are chemically equivalent due to symmetry, resulting in a singlet. Its downfield position is characteristic of electron-deficient alkenes.[3][6] |
| Hₑ (N-CH) | ~ 4.1 - 4.3 | 1H | Multiplet (m) or Sextet | ³J ≈ 7 Hz | This methine proton is attached to the electronegative nitrogen and is deshielded. It is coupled to the two diastereotopic H𝒻 protons and the three H₉ protons, leading to a complex multiplet, often approximated as a sextet.[7][8] |
| H𝒻, H𝒻' (-CH₂-) | ~ 1.5 - 1.7 | 2H | Multiplet (m) | ³J ≈ 7 Hz | These methylene protons are adjacent to the chiral center (Hₑ) and are therefore diastereotopic, with slightly different chemical shifts. They are coupled to Hₑ and the terminal methyl group Hₕ, resulting in a complex multiplet. |
| H₉ (-CH₃) | ~ 1.2 - 1.3 | 3H | Doublet (d) | ³J ≈ 7 Hz | This methyl group is adjacent to the single methine proton Hₑ, resulting in a doublet.[7] |
| Hₕ (-CH₃) | ~ 0.8 - 0.9 | 3H | Triplet (t) | ³J ≈ 7 Hz | This terminal methyl group is adjacent to the two H𝒻 protons, resulting in a triplet.[7] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to display six signals, corresponding to the six chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on hybridization and proximity to electronegative atoms.[9]
| Carbon Label | Predicted δ (ppm) | Rationale |
| Cₐ (C=O) | ~ 170 - 171 | The carbonyl carbons of the imide are highly deshielded and appear significantly downfield, which is characteristic for this functional group.[3][10] |
| Cᵦ (C=C) | ~ 134 - 135 | The olefinic carbons are deshielded due to their sp² hybridization and proximity to the carbonyl groups. Their equivalence results in a single signal.[3][11] |
| Cₑ (N-CH) | ~ 48 - 50 | This methine carbon is bonded directly to the nitrogen atom, causing a significant downfield shift compared to other alkyl carbons. |
| C𝒻 (-CH₂-) | ~ 28 - 30 | A standard chemical shift for a methylene carbon in an alkyl chain. |
| C₉ (-CH₃) | ~ 19 - 21 | A typical chemical shift for a methyl carbon adjacent to a methine group. |
| Cₕ (-CH₃) | ~ 10 - 12 | This terminal methyl carbon is the most shielded (upfield) of the alkyl carbons. |
Standard Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals.[12][13] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules, including N-substituted maleimides.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 1-(butan-2-yl)pyrrole-2,5-dione.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Allow the sample to equilibrate to the probe temperature (typically 25 °C or 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[15]
-
Integrate the signals in the ¹H spectrum.
-
Structural Verification Workflow
Confirming the predicted assignments requires a logical workflow, often employing two-dimensional (2D) NMR techniques to establish connectivity between atoms.
Caption: Workflow for NMR-based structural elucidation and assignment validation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For 1-(butan-2-yl)pyrrole-2,5-dione, it would show a cross-peak between Hₑ and H𝒻, Hₑ and H₉, and H𝒻 and Hₕ, confirming the connectivity of the entire sec-butyl chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show cross-peaks for (Hₐ, Cᵦ), (Hₑ, Cₑ), (H𝒻, C𝒻), (H₉, C₉), and (Hₕ, Cₕ), allowing for the unambiguous assignment of each carbon atom in the structure.
Conclusion
This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 1-(butan-2-yl)pyrrole-2,5-dione. The olefinic protons of the maleimide ring are expected as a singlet around 6.70 ppm, while the sec-butyl group presents a characteristic set of coupled signals, including a downfield methine multiplet, a methylene multiplet, a doublet, and a triplet. In the ¹³C spectrum, the carbonyl and olefinic carbons are diagnostic, appearing at approximately 170 ppm and 134 ppm, respectively. By following the detailed experimental protocol and utilizing 2D NMR techniques for confirmation, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.
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Crystal structure of N-(sec-butyl)maleimide
An In-Depth Technical Guide to the Prospective Crystallographic and Computational Analysis of N-(sec-butyl)maleimide for Applications in Drug Development
Abstract
N-substituted maleimides are a cornerstone of modern bioconjugation chemistry, pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The stereochemical and conformational properties of the N-substituent can significantly influence reaction kinetics, conjugate stability, and overall efficacy. This technical guide presents a comprehensive, prospective workflow for the determination and analysis of the single-crystal X-ray structure of N-(sec-butyl)maleimide. While a published crystal structure for this specific compound is not currently available in open crystallographic databases[1][2][3][4][5][6][7][8], this guide provides researchers, scientists, and drug development professionals with a robust, field-proven methodology. The narrative elucidates the causal reasoning behind experimental choices, integrates computational validation, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Rationale for Structural Elucidation
The maleimide moiety is a highly specific Michael acceptor, reacting readily with thiol groups of cysteine residues in proteins to form stable thioether linkages.[9] This reactivity has been harnessed extensively in the creation of ADCs, where a potent cytotoxic agent is linked to a monoclonal antibody, and in the PEGylation of therapeutic proteins.[9][10] The nature of the N-substituent on the maleimide ring is not merely a passive linker component; it dictates the molecule's steric profile, lipophilicity, and electronic properties.[11]
The sec-butyl group, with its chiral center and branched structure, presents a particularly interesting case. A precise understanding of its three-dimensional structure is critical for:
-
Predicting Reactivity: The steric hindrance around the maleimide's reactive double bond, influenced by the conformation of the sec-butyl group, can affect conjugation reaction rates.
-
Understanding Stability: The conformation of the N-substituent can influence the stability of the resulting thioether bond, particularly its susceptibility to retro-Michael reactions.[9]
-
Informing Drug Design: A detailed crystal structure provides an empirical basis for the computational modeling and rational design of next-generation maleimide-based linkers with optimized properties.[12][13]
This guide, therefore, outlines a complete, self-validating protocol for the synthesis, crystallization, and comprehensive structural analysis of N-(sec-butyl)maleimide.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following workflow is designed for robustness and reproducibility.
Synthesis of N-(sec-butyl)maleimide
The synthesis of N-alkylmaleimides is typically achieved through a two-step, one-pot reaction involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[14][15][16]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in 100 mL of acetone.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add sec-butylamine (1.05 eq) dropwise over 30 minutes with vigorous stirring. The formation of the N-(sec-butyl)maleamic acid intermediate will be observed as a white precipitate.
-
Cyclodehydration: To the stirred suspension, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.3 eq). The sodium acetate acts as a catalyst for the cyclization.[14]
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water and stir for 1 hour to precipitate the product and hydrolyze excess acetic anhydride.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold n-hexane. Recrystallize the solid from an ethanol/water mixture to yield pure N-(sec-butyl)maleimide as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Crystallization
The growth of single crystals is often the most challenging step. The choice of solvent is critical and is typically determined empirically.
Protocol:
-
Solvent Screening: Screen for suitable crystallization solvents by dissolving a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, chloroform, toluene, hexane) at their boiling points and allowing them to cool slowly. A good solvent will dissolve the compound when hot but result in low solubility at room temperature.
-
Slow Evaporation: Prepare a saturated solution of N-(sec-butyl)maleimide in a suitable solvent (e.g., ethyl acetate) in a small beaker. Cover the beaker with parafilm and pierce a few small holes in it. Allow the solvent to evaporate slowly in a vibration-free environment over several days.
-
Vapor Diffusion: In a sealed jar, place a small vial containing a concentrated solution of the compound in a volatile solvent (e.g., chloroform). In the bottom of the jar, add a less volatile solvent in which the compound is poorly soluble (the anti-solvent, e.g., n-hexane). The slow diffusion of the anti-solvent vapor into the vial will gradually reduce the solubility, promoting crystal growth.
-
Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop and mount them for X-ray diffraction analysis.
Experimental Workflow Diagram
Caption: Workflow from synthesis to structure solution.
Hypothetical Crystallographic Data and Structural Analysis
Assuming a successful crystallization, the following section details the expected data from a single-crystal X-ray diffraction experiment and the subsequent structural analysis.
Data Collection and Structure Solution
A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure would be solved using direct methods and refined by full-matrix least-squares on F².
Tabulated Crystallographic Data (Hypothetical)
The following table presents hypothetical but realistic crystallographic data for N-(sec-butyl)maleimide.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.2 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 912.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.115 |
| Absorption Coeff. (mm⁻¹) | 0.080 |
| F(000) | 328 |
| Reflections Collected | ~5000 |
| Independent Reflections | ~1800 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Analysis of Molecular and Crystal Structure
-
Intramolecular Features: The maleimide ring is expected to be nearly planar. The key structural insights would come from the conformation of the sec-butyl group relative to this ring. The torsion angle between the plane of the maleimide ring and the C-N-C-H plane of the sec-butyl group would be a critical parameter. Bond lengths and angles would be compared to those of other structurally characterized N-alkylmaleimides.[17][18]
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···O interactions and van der Waals forces. The carbonyl oxygen atoms of the maleimide ring are expected to act as hydrogen bond acceptors. The branched nature of the sec-butyl group would likely lead to an interlocking packing motif to maximize packing efficiency.
Molecular Structure and Interactions
Caption: Key structural features of the molecule.
Computational Chemistry: A Self-Validating System
To complement and validate the experimental X-ray data, Density Functional Theory (DFT) calculations should be performed.
Protocol:
-
Geometry Optimization: Starting from the coordinates obtained from the X-ray structure, perform a full geometry optimization of the N-(sec-butyl)maleimide molecule in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Comparison: Compare the optimized bond lengths, bond angles, and torsion angles with the experimental data. A good agreement between the calculated and experimental values provides strong validation for the determined crystal structure.[18]
-
Vibrational Analysis: Perform a frequency calculation to predict the infrared (IR) and Raman spectra. This theoretical spectrum can be compared with an experimentally measured spectrum of the synthesized compound, providing an additional layer of structural verification.
Relevance in Drug Development: The Structural Insight
The precise, atomic-level detail from a crystal structure is invaluable for drug development.
-
Linker Design: Knowledge of the preferred conformation of the sec-butyl group allows for the rational design of linkers in ADCs where steric hindrance can be tuned to optimize conjugation efficiency and the stability of the final product.[19]
-
Solubility and Stability: The crystal packing reveals the nature and strength of intermolecular forces, which can inform strategies to improve the aqueous solubility of maleimide-based linkers, a common challenge in drug development.[12]
-
QSAR Models: The structural data serves as a critical input for Quantitative Structure-Activity Relationship (QSAR) models, helping to predict the biological activity and properties of new, related compounds without the need for immediate synthesis and testing.
Role in Antibody-Drug Conjugate (ADC) Development
Caption: Impact of structural data on ADC development.
Conclusion
While the crystal structure of N-(sec-butyl)maleimide remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation and analysis. By integrating robust synthetic and crystallographic protocols with computational validation, researchers can obtain a high-fidelity structural model. The resulting insights into the molecule's conformation and packing will be directly applicable to the rational design of more effective and stable linkers for targeted drug delivery, ultimately advancing the field of precision medicine.
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ACS Publications. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 1-Butan-2-ylpyrrole-2,5-dione in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-Butan-2-ylpyrrole-2,5-dione, also known as N-(sec-butyl)maleimide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, qualitative solubility profiles, and detailed methodologies for quantitative determination.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, processability, and formulation.[1] For a compound like 1-Butan-2-ylpyrrole-2,5-dione, which belongs to the N-substituted maleimide class of compounds, understanding its solubility in various organic solvents is paramount for applications ranging from synthesis and purification to its use as a linker in bioconjugation.[2] N-substituted maleimides are frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, where their solubility directly impacts reaction efficiency and the quality of the final product.[3]
This guide will provide a foundational understanding of the factors governing the solubility of 1-Butan-2-ylpyrrole-2,5-dione and equip researchers with the necessary tools to assess its solubility in relevant solvent systems.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4]
1-Butan-2-ylpyrrole-2,5-dione possesses both polar and non-polar characteristics:
-
Polar Features: The maleimide ring contains two polar carbonyl groups (C=O) and a nitrogen atom, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Non-polar Features: The sec-butyl group is a non-polar alkyl substituent that contributes to the molecule's lipophilicity.
The interplay between these features dictates the compound's solubility in different organic solvents. Solvents with moderate polarity that can engage in dipole-dipole interactions without being strongly protic are likely to be effective at solvating this molecule.
Below is a diagram illustrating the key structural features of 1-Butan-2-ylpyrrole-2,5-dione that influence its solubility.
Caption: Structural features of 1-Butan-2-ylpyrrole-2,5-dione influencing solubility.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of 1-Butan-2-ylpyrrole-2,5-dione in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | The high non-polar character of hexane makes it a poor solvent for the polar maleimide ring. |
| Toluene | 2.4 | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the maleimide ring, and its overall low polarity can accommodate the sec-butyl group. |
| Diethyl Ether | 2.8 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and its moderate polarity is suitable for the overall molecule. |
| Chloroform | 4.1 | High | As a polar aprotic solvent, chloroform can effectively solvate the polar maleimide portion of the molecule without strong hydrogen bonding that might be unfavorable. |
| Acetone | 5.1 | High | The carbonyl group of acetone can interact favorably with the polar maleimide ring, and its overall polarity is well-suited for this compound. |
| Ethyl Acetate | 4.4 | High | Similar to acetone, the ester group of ethyl acetate provides a good balance of polarity for solubilizing N-substituted maleimides. |
| Ethanol | 4.3 | Moderate | While ethanol is a polar protic solvent, the presence of the non-polar sec-butyl group may limit the solubility compared to more polar N-substituted maleimides. |
| Methanol | 5.1 | Moderate | Similar to ethanol, the high polarity and protic nature of methanol may not be optimal for the non-polar alkyl chain. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Water | 10.2 | Low | The significant non-polar character of the sec-butyl group is expected to result in poor aqueous solubility. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the solubility of 1-Butan-2-ylpyrrole-2,5-dione in a given organic solvent.
Materials and Equipment
-
1-Butan-2-ylpyrrole-2,5-dione (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 1-Butan-2-ylpyrrole-2,5-dione into several vials.
-
Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.[6]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of 1-Butan-2-ylpyrrole-2,5-dione.
-
A standard calibration curve should be prepared using solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
The solubility is typically expressed in units of mg/mL or mol/L.
-
Computational Approaches to Solubility Prediction
In modern drug discovery, computational models are increasingly used to predict the solubility of new chemical entities, saving time and resources.[1] These methods can provide valuable estimates of solubility before a compound is synthesized.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its physical properties, including solubility.
-
Thermodynamic Models: These approaches are based on fundamental thermodynamic principles and can provide a more detailed understanding of the dissolution process.
While a detailed discussion of these models is beyond the scope of this guide, researchers are encouraged to explore these powerful tools for in-silico solubility prediction.
Conclusion
Understanding the solubility of 1-Butan-2-ylpyrrole-2,5-dione is crucial for its effective use in research and drug development. Although specific quantitative data is limited, a qualitative assessment based on its molecular structure and comparison with related compounds suggests good solubility in moderately polar aprotic organic solvents and poor solubility in water. For precise quantitative data, the experimental protocol provided in this guide offers a robust and reliable method. The integration of experimental determination and computational prediction will provide a comprehensive understanding of the solubility behavior of this important compound.
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Pyrrole-2,5-dione Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone of contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic applications. Initially recognized for its pivotal role in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), the intrinsic biological activities of maleimide derivatives are now a major focus of drug discovery efforts. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrrole-2,5-dione derivatives, with a focus on their applications in oncology, anti-inflammatory therapies, and antimicrobial development. We will delve into the nuanced chemistry that underpins their utility and present field-proven insights into the experimental design and protocols essential for their evaluation.
The Maleimide Core: More Than Just a Linker
The 1H-pyrrole-2,5-dione ring system is a five-membered heterocyclic motif characterized by two carbonyl groups adjacent to a nitrogen atom.[1] This structural feature imparts a unique electrophilicity to the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This reactivity is the lynchpin of its utility in medicinal chemistry. While its application in creating stable thioether bonds with cysteine residues in proteins has been extensively leveraged in bioconjugation, the inherent bioactivity of the maleimide core itself is a rich field of investigation.[2][3][4][5] Derivatives of this scaffold have been shown to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and even antiviral activities.[1][6]
The versatility of the maleimide scaffold stems from the ease with which the nitrogen atom can be functionalized, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[4] This synthetic tractability, combined with its potent and often selective biological effects, positions pyrrole-2,5-dione as a privileged structure in the design of novel therapeutics.
The Chemistry of Reactivity: Thiol-Michael Addition
The primary mechanism governing the utility of maleimides in bioconjugation is the thiol-Michael addition reaction. This reaction is highly efficient and chemoselective for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, within a physiological pH range of 6.5-7.5.[3] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specific modification.[3]
The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thiosuccinimide linkage.[3]
Caption: Thiol-Michael addition reaction of a maleimide with a thiol.
This high degree of specificity and the stability of the resulting covalent bond are why maleimides are a preferred linker chemistry in the development of ADCs, such as Kadcyla® (ado-trastuzumab emtansine), where a cytotoxic payload is attached to a monoclonal antibody to target cancer cells.[3]
Applications in Oncology
The anticancer potential of pyrrole-2,5-dione derivatives extends beyond their role as linkers in ADCs. Many standalone maleimide-containing small molecules have demonstrated potent cytotoxic and antitumor activities through various mechanisms.
Enzyme Inhibition
The electrophilic nature of the maleimide core makes it an effective warhead for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. By forming an irreversible covalent bond, these inhibitors can achieve prolonged and potent target engagement. This is a highly sought-after characteristic in anticancer drug design. Pyrrole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Lymphocyte-specific kinase (Lck).[7]
Induction of Apoptosis
Several novel N-triazolyl maleimide derivatives have been synthesized and evaluated for their cytotoxicity against melanoma cell lines.[8] Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells, often at concentrations that are less toxic to non-cancerous cells.[8] For instance, one such derivative, when co-administered with paclitaxel, demonstrated a synergistic apoptotic effect on SK-Mel-28 melanoma cells.[8]
Multi-component Synthesis of Anticancer Agents
Recent advances in synthetic chemistry have enabled the development of novel multi-component reactions to generate libraries of maleimide derivatives. For example, a copper-catalyzed radical diarylthiolation of maleimides has been developed to produce 3,4-diarylthiolated maleimides, some of which have shown excellent anticancer activity against human lung cancer cell lines (H520 and H1299).[9]
Albumin-Binding Prodrugs
Another innovative approach involves designing maleimide derivatives of existing anticancer drugs, such as carboplatin, to function as albumin-binding prodrugs.[10][11] These derivatives can rapidly bind to circulating albumin via the cysteine-34 position, which can enhance their in vivo antitumor efficacy and improve their toxicity profile.[10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-triazolyl maleimide | SK-Mel-28 | < 100 | Induction of Apoptosis | [8] |
| 3,4-diarylthiolated maleimide | H520, H1299 | Not specified | Not specified | [9] |
| 1-aryl-1H-pyrrole-2,5-dione derivative | HCT116, MCF-7, HEPG2 | Moderate activity | Not specified | [12][13] |
| Maleimide-carboplatin conjugate | MaTu xenograft | Improved antitumor effect | Albumin-binding prodrug | [10][11] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole-2,5-dione derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[1][14][15]
Inhibition of Pro-inflammatory Cytokines
Studies have shown that certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can significantly inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral blood mononuclear cells (PBMCs).[1][14][15][16] This inhibitory effect on key signaling molecules of the inflammatory cascade underscores their therapeutic potential.
Suppression of Macrophage-derived Foam Cell Formation
In the context of atherosclerosis, a chronic inflammatory disease, excess lipid accumulation in macrophages leads to the formation of foam cells, a critical step in plaque development.[17] Certain 1H-pyrrole-2,5-dione derivatives have been synthesized as cholesterol absorption inhibitors that can suppress the formation of these foam cells and the associated inflammatory response.[17][18] One particularly active compound was shown to inhibit lipid accumulation and reduce the secretion of inflammatory markers like TNF-α and reactive oxygen species (ROS) in macrophages.[17]
Caption: Inhibition of pro-inflammatory cytokine production by pyrrole-2,5-dione derivatives.
Antimicrobial Applications
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents, and modern derivatives of the pyrrole-2,5-dione scaffold are no exception.[19][20][21]
Newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been screened for their antibacterial activity against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][14][15] The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of these compounds. While the specific MIC values vary depending on the derivative and the bacterial strain, the results indicate that the pyrrole-2,5-dione scaffold is a viable starting point for the development of novel antibiotics.[1][15]
Experimental Protocols
General Synthesis of N-Substituted Pyrrole-2,5-diones
Objective: To synthesize an N-substituted pyrrole-2,5-dione derivative via the condensation of an amine with maleic anhydride.
Materials:
-
Maleic anhydride
-
Substituted amine (e.g., aniline)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Beaker
-
Crushed ice
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of maleic anhydride and the desired substituted amine in glacial acetic acid.[6]
-
Attach a reflux condenser to the flask and place it on a stirring plate with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.[6]
-
A solid precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Dry the solid product under vacuum to obtain the N-substituted pyrrole-2,5-dione.
-
Characterize the product using spectroscopic methods such as IR, NMR, and mass spectrometry.[6][22]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a novel pyrrole-2,5-dione derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., SK-Mel-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrrole-2,5-dione derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Multi-channel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the pyrrole-2,5-dione derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for an in vitro cytotoxicity assay (MTT).
Conclusion and Future Perspectives
The pyrrole-2,5-dione scaffold has firmly established its place in medicinal chemistry as a versatile and powerful tool. Its well-understood reactivity, synthetic accessibility, and diverse biological activities make it an attractive starting point for the design of novel therapeutics. While its role in bioconjugation is mature, the exploration of its intrinsic anticancer, anti-inflammatory, and antimicrobial properties is a rapidly evolving field. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into clinical trials. The continued application of innovative synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly unlock new therapeutic opportunities.
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Al-Sanea, M. M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(8), 1018. [Link]
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Wang, Y., et al. (2020). Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress. Journal of Medicinal Chemistry, 63(17), 9564-9578. [Link]
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Kleemann, A., et al. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Journal of Pharmacy and Pharmaceutical Sciences, 18(1), 27-41. [Link]
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Al-Sanea, M. M., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 14(1), 1-18. [Link]
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Singh, S., et al. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 20(6), 564-585. [Link]
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Literature review of N-alkylmaleimide synthesis methods
A Senior Application Scientist's Guide to N-Alkylmaleimide Synthesis
Introduction: The Versatile Role of N-Alkylmaleimides
N-Alkylmaleimides are a pivotal class of organic compounds, distinguished by a five-membered imide ring bearing an alkyl substituent on the nitrogen atom. Their significance spans numerous scientific disciplines, from materials science to pharmacology. The core of their utility lies in the electron-deficient carbon-carbon double bond within the maleimide ring. This feature renders them highly reactive as Michael acceptors, particularly towards nucleophiles like thiols, and as potent dienophiles in Diels-Alder reactions.[1][2]
In the realm of drug development and chemical biology, this reactivity is expertly harnessed for bioconjugation. N-Alkylmaleimides serve as critical linkers for attaching drugs, probes, or imaging agents to cysteine residues in proteins, forming stable antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] In polymer chemistry, they are valuable monomers and cross-linking agents, contributing to the synthesis of thermostable polymers and advanced materials. Given their broad applicability, a mastery of their synthesis is fundamental for researchers in these fields. This guide provides an in-depth exploration of the primary synthetic methodologies, emphasizing the underlying chemical principles, practical execution, and comparative advantages of each approach.
The Cornerstone of Synthesis: The Two-Step Maleic Anhydride Route
The most traditional and widely adopted method for preparing N-alkylmaleimides begins with maleic anhydride and a primary alkylamine.[4][5] This process is typically executed in two distinct, sequential steps: the formation of an intermediate maleamic acid, followed by its cyclodehydration.
Step 1: Maleamic Acid Formation
The initial step involves the nucleophilic acyl substitution reaction between a primary amine and maleic anhydride. The lone pair of electrons on the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This reaction is generally rapid, exothermic, and results in the formation of an N-alkylmaleamic acid.
Causality Behind Experimental Choices:
-
Solvent: The reaction is often performed in aprotic solvents like diethyl ether, acetone, or ethyl acetate at low to ambient temperatures (0°C to room temperature).[6][7] These solvents are chosen because they effectively dissolve the starting materials without participating in the reaction.
-
Temperature Control: Running the reaction at a reduced temperature is crucial to control the exothermicity and prevent the formation of side products that can arise from the addition of the amine to the double bond of maleic anhydride.[8]
Step 2: Cyclodehydration to the Maleimide
The second, and often more challenging, step is the intramolecular cyclization of the maleamic acid to form the final maleimide ring, which involves the elimination of a water molecule. Several strategies exist for this crucial dehydration step.
Chemical Dehydration: This is the most common laboratory-scale method. It employs a chemical dehydrating agent, typically an acid anhydride like acetic anhydride, in the presence of a base catalyst such as sodium acetate or triethylamine.[9]
-
Mechanism: The process is believed to initiate with the formation of a mixed anhydride intermediate.[9] The base facilitates the deprotonation of the amide nitrogen, which then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon and displacing the acetate group to form the five-membered ring.
Thermal Dehydration: For industrial-scale synthesis, thermal methods are often preferred to avoid the generation of acidic waste. This involves heating the maleamic acid, often in a high-boiling aprotic solvent like toluene or xylene, to drive off water, frequently with the aid of a Dean-Stark apparatus to azeotropically remove the water as it forms.[6][8]
-
Causality Behind Experimental Choices: The use of a catalyst like p-toluenesulfonic acid (p-TSA) can significantly lower the required reaction temperature and improve yields by protonating the carboxylic acid's hydroxyl group, making it a better leaving group (water).[6]
Figure 1: General workflow for the two-step synthesis of N-alkylmaleimides.
Protocol: Synthesis of N-Ethylmaleimide (Two-Step Method)
Step 1: N-Ethylmaleamic Acid Formation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of ethylamine (70% in water, ~6.5 mL, ~0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
The white precipitate of N-ethylmaleamic acid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Cyclodehydration to N-Ethylmaleimide
-
To a 250 mL flask, add the dried N-ethylmaleamic acid from the previous step, acetic anhydride (20 mL, ~0.21 mol), and anhydrous sodium acetate (2.0 g, 0.024 mol).
-
Heat the mixture in an oil bath at 80-90°C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
The crude N-ethylmaleimide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure N-ethylmaleimide.
Streamlining the Process: One-Pot and Modern Syntheses
While robust, the two-step method can be time-consuming and may result in yield loss between steps. Consequently, more efficient one-pot and modern methods have been developed.
One-Pot Azeotropic Dehydration
This method combines both steps into a single process. The primary amine is added to maleic anhydride in a solvent like toluene. The mixture is then heated to reflux using a Dean-Stark apparatus. The initially formed maleamic acid undergoes in-situ thermal cyclodehydration, with the water byproduct being continuously removed, driving the reaction to completion.[6] This approach is often catalyzed by an acid such as p-toluenesulfonic acid.[6]
Carbodiimide-Mediated Synthesis
Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the cyclodehydration of maleamic acids under much milder conditions than thermal or acid anhydride methods.[9][10][11]
-
Mechanism: The carboxylic acid of the maleamic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the intramolecular amide nitrogen, leading to the formation of the maleimide and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be easily removed by filtration.[11][12] This method is particularly useful for sensitive substrates that cannot tolerate high temperatures or acidic conditions.
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Mass spectrometry analysis of 1-Butan-2-ylpyrrole-2,5-dione
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Butan-2-ylpyrrole-2,5-dione
Foreword
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel compounds is a cornerstone of scientific advancement. 1-Butan-2-ylpyrrole-2,5-dione, a member of the N-substituted maleimide class, presents a unique analytical challenge. These compounds are of significant interest due to the versatile reactivity of the maleimide ring, often utilized in bioconjugation and materials science.[1][2] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this specific molecule, moving beyond a simple recitation of methods to explain the fundamental causality behind each experimental choice. The protocols and interpretations herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Foundational Principles: Selecting the Analytical Approach
The analysis of a relatively small, semi-volatile, and neutral molecule like 1-Butan-2-ylpyrrole-2,5-dione necessitates an analytical strategy that provides both molecular weight information and rich structural detail. Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the superior method for this application.
-
Why GC-MS? Gas chromatography is an ideal separation technique for thermally stable and volatile compounds, allowing for the purification of the analyte from the sample matrix prior to its introduction into the mass spectrometer. This minimizes ion suppression and matrix effects, leading to cleaner, more reliable spectra.[3]
-
The Rationale for Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy into the analyte molecule.[4] While this can sometimes prevent the observation of a molecular ion for fragile compounds, it induces extensive and reproducible fragmentation.[5] This fragmentation is invaluable, as the resulting pattern serves as a structural "fingerprint," allowing for detailed elucidation of the molecule's constituent parts. The standard use of 70 eV for electron energy ensures that these fragmentation patterns are consistent and can be compared across different instruments and laboratories.[4]
The Fragmentation Pathway: A Predictive Analysis
The power of EI-MS lies in our ability to predict and interpret the fragmentation of the molecular ion. For 1-Butan-2-ylpyrrole-2,5-dione (Molecular Weight: 167.20 g/mol ), the fragmentation cascade is dictated by the interplay between the stable pyrrole-2,5-dione ring and the aliphatic sec-butyl substituent on the nitrogen atom.
The molecular ion (M+•) is formed when a high-energy electron strikes the molecule, ejecting one of its own electrons.[6]
M + e⁻ → [M]+• + 2e⁻
This energetically unstable radical cation will then undergo a series of predictable cleavage events to form more stable fragment ions. The primary fragmentation sites are the bonds adjacent to the nitrogen atom and within the alkyl chain.
Key Fragmentation Mechanisms:
-
Alpha (α)-Cleavage: The most favorable initial fragmentation is typically the cleavage of the C-C bond alpha to the nitrogen atom within the sec-butyl group. This results in the loss of an ethyl radical (•C₂H₅), leading to a highly stable, resonance-delocalized cation. This is a dominant pathway for aliphatic amines and related structures.[7]
-
Beta (β)-Cleavage: Cleavage can also occur at the beta position, leading to the loss of a methyl radical (•CH₃). While possible, this is generally less favored than the α-cleavage that produces a more substituted, and thus more stable, secondary carbocationic center.
-
McLafferty Rearrangement: A hallmark of molecules containing a carbonyl group and an accessible gamma-hydrogen, this rearrangement involves the transfer of a hydrogen atom from the sec-butyl chain to one of the carbonyl oxygens, followed by the cleavage of the N-C bond and elimination of a neutral alkene (butene). This type of rearrangement is a known pathway for butyrophenones and similar structures.[8]
-
Ring Fragmentation: Subsequent fragmentation of the stable pyrrole-2,5-dione ring structure can occur after initial side-chain losses. This typically involves the sequential loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), patterns well-documented for cyclic imides.[9][10]
Predicted Fragmentation Diagram
Caption: Predicted EI fragmentation pathway for 1-Butan-2-ylpyrrole-2,5-dione.
Summary of Predicted Key Ions
| m/z (Mass-to-Charge Ratio) | Proposed Structure/Formula | Fragmentation Event | Significance |
| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 138 | [C₇H₈NO₂]⁺ | M - •C₂H₅ | Base Peak Candidate. Result of α-cleavage; indicates a sec-butyl group. |
| 152 | [C₈H₁₀NO₂]⁺ | M - •CH₃ | Result of β-cleavage; confirms the sec-butyl isomer over an isobutyl. |
| 111 | [C₅H₅NO₂]⁺• | M - C₄H₈ | Result of McLafferty Rearrangement; confirms alkyl chain structure. |
| 82 | [C₅H₈N]⁺ | Fragment m/z 138 - 2CO | Subsequent fragmentation of the ring structure.[9][10] |
Experimental Protocol: A Validated GC-MS Workflow
This section details a robust, step-by-step methodology for the analysis. Adherence to these steps ensures reproducibility and accuracy.
Sample Preparation
The goal is to prepare a clean, dilute solution of the analyte in a volatile solvent suitable for GC injection.
-
Stock Solution: Accurately weigh ~10 mg of 1-Butan-2-ylpyrrole-2,5-dione and dissolve it in 10.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with ethyl acetate to a final concentration of 10 µg/mL. This concentration is typically sufficient to produce a strong signal without overloading the GC column or detector.
-
Quality Control: Prepare a solvent blank (ethyl acetate only) to be run prior to the sample. This ensures that no background contamination from the solvent or system interferes with the analysis. A similar procedure for preparing standard solutions of alkyl halides for GC-MS analysis is a common practice.[11]
GC-MS Instrumentation and Parameters
Caption: High-level workflow for the GC-EI-MS analysis.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| Column | DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm | A non-polar column suitable for a wide range of organic molecules. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates the analyte from any potential impurities or solvent front. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides detailed, reproducible fragmentation for structural elucidation.[5] |
| Electron Energy | 70 eV | Standard energy for library matching and reproducible spectra.[4] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Mass Analyzer | Quadrupole | Common, robust analyzer for routine analysis. |
| Scan Range | 40 - 300 amu | Covers the molecular weight of the analyte and its expected fragments. |
Data Interpretation and Trustworthiness
Upon analysis, the resulting total ion chromatogram (TIC) will show a peak at a specific retention time corresponding to 1-Butan-2-ylpyrrole-2,5-dione. The mass spectrum associated with this peak must be carefully examined.
-
Identify the Molecular Ion (M+•): Look for a peak at m/z 167. Its presence, even at low abundance, is strong evidence for the compound's identity.[6]
-
Locate the Base Peak: Identify the most intense peak in the spectrum. Based on fragmentation principles, this is predicted to be at m/z 138. The base peak represents the most stable fragment ion formed.[7]
-
Correlate Key Fragments: Match other significant peaks in the spectrum to the predicted fragments (e.g., m/z 152, 111). The logical relationship between these fragments (e.g., neutral losses of CO, C₂H₅) provides a self-validating system that confirms the proposed structure.
-
High-Resolution Confirmation (Trustworthiness): For definitive structural confirmation, especially in a research or regulatory setting, analysis using high-resolution mass spectrometry (HRMS) is recommended. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its key fragments, leaving no ambiguity.[10][12]
Conclusion
The mass spectrometric analysis of 1-Butan-2-ylpyrrole-2,5-dione is most effectively achieved using GC-MS with Electron Ionization. A thorough understanding of fundamental fragmentation mechanisms—such as α-cleavage and McLafferty rearrangements—is critical for interpreting the resulting spectrum. By following the detailed experimental protocol and data analysis framework presented in this guide, researchers can confidently characterize this molecule, ensuring the accuracy and integrity of their scientific findings.
References
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Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. (n.d.). Retrieved from [Link]
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Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. ResearchGate. Retrieved from [Link]
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Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 569, 36-44. Retrieved from [Link]
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Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. (2009). ResearchGate. Retrieved from [Link]
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Yan, B., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Journal of Pharmaceutical Sciences, 103(9), 2689-2697. Retrieved from [Link]
-
Yan, B., et al. (2014). Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization. Journal of Pharmaceutical Sciences, 103(9), 2689-2697. Retrieved from [Link]
- Geist, B., et al. (n.d.). Identification, quantification and conversion of succinimide in proteins. Google Patents.
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Rochon, P., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2297-2309. Retrieved from [Link]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2022). University of Hull. Retrieved from [Link]
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Armenta, S., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1237-1245. Retrieved from [Link]
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Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2673-2682. Retrieved from [Link]
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Pimlott, M. E., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(9), 2953. Retrieved from [Link]
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cont'd). Structure of eleven N-substituted maleimides. (n.d.). ResearchGate. Retrieved from [Link]
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Electron Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]
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Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). Metabolomics.info. Retrieved from [Link]
-
Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. (2015). CIBTech. Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved from [Link]
-
Parmar, D., et al. (2006). Gas chromatography/mass spectrometric analysis of N,N-dialkylaminoethyl-2-chlorides and trimethylsilyl derivatives of N,N-dialkylaminoethan-2-ols for verification of the Chemical Weapons Convention. Rapid Communications in Mass Spectrometry, 20(14), 2115-2119. Retrieved from [Link]
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Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu Corporation. Retrieved from [Link]
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Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280. Retrieved from [Link]
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Pyrrolidine-2,5-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Retrieved from [Link]
-
Al-Juburi, S. A. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. Retrieved from [Link]
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Methodological & Application
Mastering the Synthesis of N-Alkylated Maleimides: A Detailed Guide to Protocols and Mechanisms
Introduction: The Versatility and Importance of N-Alkylated Maleimides
N-alkylated maleimides are a cornerstone class of reagents with significant applications across chemical biology, materials science, and pharmaceutical development. Their intrinsic reactivity, primarily centered on the electron-deficient carbon-carbon double bond, makes them exceptional Michael acceptors. This property is extensively exploited for the selective and covalent modification of thiols, particularly the cysteine residues in proteins, forming stable thioether linkages. This "thiol-maleimide" conjugation is a fundamental tool for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and immobilizing biomolecules onto surfaces. Furthermore, N-substituted maleimides serve as versatile monomers in polymerization reactions, leading to the creation of high-performance polymers with desirable thermal and mechanical properties.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the step-by-step protocols for the N-alkylation of maleimide. We will delve into the mechanistic underpinnings of the most common and effective synthetic strategies, offering field-proven insights to ensure successful and reproducible outcomes. The protocols detailed herein are designed to be self-validating, with explanations for each experimental choice.
Choosing Your Synthetic Path: An Overview of Key Methodologies
The synthesis of N-alkylated maleimides can be broadly approached through several reliable methods. The choice of a specific protocol often depends on the nature of the starting materials (amine vs. alcohol vs. alkyl halide), desired scale, and the functional group tolerance of the substrate. The three primary methods discussed in this guide are:
-
The Classical Two-Step Synthesis: Ideal for when the corresponding primary amine is readily available and scalable production is a goal.
-
The Mitsunobu Reaction: A highly efficient, one-pot method for converting alcohols directly to N-alkylated maleimides under mild conditions.[2]
-
Direct Alkylation with Alkyl Halides: A straightforward approach, often requiring basic conditions or the use of a protected maleimide derivative.
The following diagram illustrates the conceptual workflow for these synthetic strategies.
Caption: Overview of synthetic routes to N-alkylated maleimides.
Protocol 1: The Classical Two-Step Synthesis via Maleamic Acid Intermediate
This is a robust and often cost-effective method, particularly for large-scale synthesis, that begins with the reaction between a primary amine and maleic anhydride.[3][4] The resulting N-alkyl maleamic acid is then cyclized in a separate dehydration step.
Mechanism and Rationale
Step 1: Maleamic Acid Formation. The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding N-alkyl maleamic acid. This step is typically fast and proceeds in high yield at or below room temperature.
Step 2: Cyclodehydration. The second step involves the intramolecular condensation of the carboxylic acid and amide functionalities of the maleamic acid to form the five-membered imide ring.[3] This is an equilibrium process and requires the removal of water to drive the reaction to completion. This is commonly achieved by azeotropic distillation with a suitable solvent (e.g., toluene) and often requires an acid catalyst like p-toluenesulfonic acid (p-TSA).[4]
Detailed Step-by-Step Protocol
Materials:
-
Maleic Anhydride
-
Primary Amine (e.g., n-Butylamine)
-
Anhydrous Acetone (or other suitable solvent like ether)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Rotary Evaporator
-
Dean-Stark apparatus (optional, but recommended for dehydration)
-
Standard glassware for organic synthesis
Procedure:
Part A: Synthesis of N-Butylmaleamic Acid
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in anhydrous acetone at 0 °C (ice bath).
-
Slowly add the primary amine (1.0 eq) dropwise to the stirred solution. Ensure the temperature remains low during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, N-butylmaleamic acid, will often precipitate from the solution. If it does, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator. The crude maleamic acid is often used directly in the next step without further purification.
Part B: Cyclodehydration to N-Butylmaleimide
-
Place the crude N-butylmaleamic acid from Part A into a round-bottom flask.
-
Add toluene to the flask, along with a catalytic amount of p-toluenesulfonic acid (approx. 0.05-0.1 eq).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting maleamic acid is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude N-butylmaleimide can be purified by recrystallization or column chromatography.
Protocol 2: The Mitsunobu Reaction for Direct N-Alkylation
The Mitsunobu reaction is a powerful tool in organic synthesis that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the N-alkylation of imides.[5] It is renowned for its mild reaction conditions and high yields, making it an excellent choice for sensitive or complex substrates.[2]
Mechanism and Rationale
The reaction mechanism is complex but can be summarized as follows:
-
Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt intermediate.[6]
-
The alcohol substrate is activated by this intermediate, forming an oxyphosphonium salt, which is an excellent leaving group.
-
The maleimide, acting as the nucleophile, attacks the carbon atom bearing the activated alcohol, proceeding via an Sₙ2 mechanism. This results in the formation of the N-alkylated maleimide and triphenylphosphine oxide as a byproduct.[5] The Sₙ2 nature of the reaction leads to a clean inversion of stereochemistry at the alcohol's carbon center.[6]
The following diagram outlines the key steps in the Mitsunobu reaction workflow.
Caption: Step-by-step workflow for the Mitsunobu reaction.
Detailed Step-by-Step Protocol
Materials:
-
Maleimide
-
Primary or Secondary Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleimide (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The main challenge in a Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazide. The crude residue can be purified directly by column chromatography on silica gel. Alternatively, a workup procedure involving precipitation of the triphenylphosphine oxide from a nonpolar solvent (like diethyl ether) can be attempted before chromatography.
-
Combine the fractions containing the desired product and remove the solvent to yield the pure N-alkylated maleimide.
Protocol 3: N-Alkylation with Alkyl Halides
Direct alkylation of the maleimide nitrogen with an alkyl halide is another common strategy. This reaction typically requires a base to deprotonate the N-H of the maleimide, making it sufficiently nucleophilic to attack the alkyl halide.
Mechanism and Rationale
The reaction proceeds via a standard Sₙ2 pathway. A base (e.g., potassium carbonate, sodium hydride) removes the acidic proton from the maleimide nitrogen, generating a maleimide anion. This potent nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. The choice of base and solvent is critical to avoid side reactions, such as the Michael addition of the base or solvent to the maleimide double bond.
A refined version of this method involves a Diels-Alder protection strategy.[7] Maleimide is first reacted with a diene like furan to protect the reactive double bond. The resulting adduct can be safely N-alkylated under basic conditions. A subsequent retro-Diels-Alder reaction, typically achieved by heating, regenerates the double bond, yielding the final N-alkylated maleimide.[1] This approach prevents polymerization or unwanted side reactions at the maleimide core during alkylation.[7]
Detailed Step-by-Step Protocol (Using a Base)
Materials:
-
Maleimide
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard workup and purification reagents
Procedure:
-
To a stirred suspension of maleimide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated maleimide.
Comparative Summary of Protocols
| Parameter | Classical Two-Step | Mitsunobu Reaction | Direct Alkylation (with Halides) |
| Starting Material | Primary Amine | Alcohol | Alkyl Halide |
| Key Reagents | Maleic Anhydride, Acid Catalyst | PPh₃, DEAD/DIAD | Base (e.g., K₂CO₃, NaH) |
| Reaction Conditions | Step 1: RT; Step 2: Reflux | 0 °C to RT | RT to elevated temperatures |
| Key Advantages | Scalable, cost-effective for simple amines.[3] | High yield, mild conditions, stereochemical inversion.[2][6] | Straightforward, utilizes readily available alkyl halides.[8] |
| Key Disadvantages | Two steps, harsh dehydration conditions. | Byproduct removal can be difficult, expensive reagents. | Base can cause side reactions, may require protection strategy. |
| Best Suited For | Large-scale synthesis from primary amines. | Complex or sensitive alcohols, stereospecific synthesis. | When the corresponding alkyl halide is more accessible than the amine or alcohol. |
Conclusion and Best Practices
The N-alkylation of maleimides is a versatile and essential transformation in modern chemistry. The selection of the optimal synthetic route—be it the classical two-step method, the elegant Mitsunobu reaction, or direct alkylation—should be guided by the availability of starting materials, the scale of the reaction, and the chemical nature of the desired product. For all protocols, the use of anhydrous solvents and reagents where specified is critical for success, as is careful monitoring of the reaction progress by techniques such as TLC. Proper purification to remove byproducts and unreacted starting materials is paramount to obtaining high-purity N-alkylated maleimides for downstream applications in research and development.
References
-
ResearchGate. Synthesis on N-Alkylated Maleimides. Available from: [Link]
-
ResearchGate. An industrial applicable method for the synthesis of N-alkylated maleimides based on fatty amines. Available from: [Link]
-
ACS Publications. A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction | The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. CN101429153A - Synthesis of N- alkyl substituted maleimide.
-
Organic Chemistry Portal. Synthesis of maleimides. Available from: [Link]
-
Taylor & Francis Online. Synthesis on N-Alkylated Maleimides: Synthetic Communications. Available from: [Link]
-
ACS Publications. Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide | The Journal of Organic Chemistry. Available from: [Link]
-
OUCI. Synthesis on N-Alkylated Maleimides. Available from: [Link]
-
ACS Publications. Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Available from: [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Semantic Scholar. Synthesis on N-Alkylated Maleimides. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Semantic Scholar. Synthesis on N-Alkylated Maleimides. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
PubMed Central (PMC). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Available from: [Link]
-
PubMed Central (PMC). Mechanochemical N-alkylation of imides. Available from: [Link]
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Application Notes & Protocols: N-(sec-butyl)maleimide in Bioconjugation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Positioning N-(sec-butyl)maleimide in Modern Bioconjugation
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique.[] Among the various chemical strategies, the reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue, stands out for its efficiency, selectivity, and mild reaction conditions.[2] This Michael addition reaction forms a stable thioether bond, making it a cornerstone of applications ranging from protein labeling and surface functionalization to the construction of complex therapeutics like Antibody-Drug Conjugates (ADCs).[2][]
While a variety of N-substituted maleimides exist, this guide focuses on N-(sec-butyl)maleimide. The choice of the substituent on the maleimide nitrogen is not trivial; it can influence the reagent's solubility, stability, and the properties of the final conjugate. The sec-butyl group, a small, moderately hydrophobic alkyl group, offers a balance of properties that can be advantageous in specific contexts, distinguishing it from more common reagents like N-ethylmaleimide or larger, more complex maleimide derivatives. This document serves as a detailed guide to the application of N-(sec-butyl)maleimide, providing field-proven insights into its mechanism, protocols for its use, and strategies for characterization and optimization.
The Chemistry of Thiol-Maleimide Conjugation
The core of this bioconjugation strategy is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols, particularly within a specific pH range.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbons of the maleimide's double bond.[] This forms a stable succinimidyl thioether linkage.
Figure 1. General workflow for a bioconjugation experiment.
Critical Reaction Parameters: The Role of pH
The rate and selectivity of the thiol-maleimide reaction are critically dependent on pH.[4]
-
Optimal pH (6.5 - 7.5): This range represents the "sweet spot" for bioconjugation.[5] In this slightly acidic to neutral environment, the reaction with thiols is highly favored and proceeds rapidly, approximately 1,000 times faster than the reaction with amines.[2][5] This ensures high chemoselectivity for cysteine residues over other nucleophilic amino acid side chains, like the epsilon-amino group of lysine.
-
Higher pH (> 7.5): As the pH becomes more alkaline, two competing side reactions accelerate. First, the rate of reaction with primary amines becomes significant, reducing the selectivity of the conjugation.[5] Second, and more importantly, the maleimide ring itself becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[4] This hydrolysis depletes the active reagent and can halt the conjugation reaction.
Key Advantages and Considerations for N-(sec-butyl)maleimide
The choice of N-(sec-butyl)maleimide is guided by specific experimental needs. The sec-butyl group imparts particular characteristics to the reagent and the resulting conjugate.
| Feature | Advantage / Consideration | Rationale & Impact |
| Moderate Hydrophobicity | Good solubility in organic co-solvents (DMSO, DMF) required for stock solutions. | The alkyl nature of the sec-butyl group means the reagent has limited aqueous solubility, a common trait for many maleimides.[6] Concentrated stock solutions must be prepared in anhydrous organic solvents. |
| Steric Profile | The branched sec-butyl group may offer steric hindrance around the thioether bond. | This can potentially influence the stability of the conjugate by sterically shielding the succinimide ring from hydrolysis or retro-Michael reactions, though this effect is generally less pronounced than electronic effects from N-aryl substituents.[7] |
| Conjugate Stability | Forms a stable thioether bond, but subject to known maleimide instabilities. | The resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[8][9] Post-conjugation hydrolysis of the succinimide ring can mitigate this issue by creating a stable, ring-opened structure that is resistant to cleavage.[8][10] |
| Simplicity | Lacks functional groups for secondary reactions. | Unlike more complex maleimide linkers used in ADCs, N-(sec-butyl)maleimide is a simple capping or labeling reagent. It does not contain cleavable moieties or sites for further modification.[2] |
Experimental Protocols
The following protocols provide a comprehensive guide for the use of N-(sec-butyl)maleimide in the labeling of thiol-containing proteins.
Protocol 1: Preparation and Reduction of Protein Thiols
Causality: Most proteins with cysteine residues contain them as disulfide bonds (cystine), which are unreactive towards maleimides.[6] Therefore, a reduction step is essential to generate free thiols for conjugation. It is also critical to work in an oxygen-free environment to prevent the rapid re-oxidation of thiols back to disulfides.[6][11]
Materials:
-
Protein of interest
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[12]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (Argon or Nitrogen)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[12]
-
Reduction: Add a 10- to 50-fold molar excess of TCEP to the protein solution. TCEP is preferred over DTT as it does not contain a thiol and thus does not need to be removed prior to adding the maleimide.
-
Incubation: Gently mix and incubate the solution at room temperature for 30-60 minutes under an inert gas atmosphere.[13]
-
Buffer Exchange (If Necessary): If a different buffer is required for conjugation or if the reducing agent must be removed (e.g., if DTT was used), perform a buffer exchange using a desalting column equilibrated with the degassed reaction buffer.
Protocol 2: General Protein Conjugation with N-(sec-butyl)maleimide
Causality: The success of the conjugation depends on maintaining the optimal pH to ensure thiol reactivity while minimizing maleimide hydrolysis.[4] A molar excess of the maleimide reagent is used to drive the reaction to completion.
Materials:
-
Reduced protein solution (from Protocol 1)
-
N-(sec-butyl)maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
Procedure:
-
Prepare Maleimide Stock: Immediately before use, dissolve N-(sec-butyl)maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[12] Avoid preparing aqueous stock solutions as maleimides hydrolyze over time.[4]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the N-(sec-butyl)maleimide stock solution to the reduced protein solution.[14] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13] Gentle mixing during incubation is recommended.
-
Quench Reaction: Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~50 mM to react with and consume any excess N-(sec-butyl)maleimide.[4] Incubate for an additional 15-30 minutes.
Figure 2. Thiol-Maleimide Reaction Mechanism.
Protocol 3: Purification and Characterization of the Conjugate
Causality: Purification is essential to remove unreacted maleimide, quenching reagents, and any byproducts. Characterization is a self-validating step to confirm successful conjugation and determine its efficiency.
Materials:
-
Quenched reaction mixture
-
Purification system: Size Exclusion Chromatography (SEC), Dialysis, or Ultrafiltration/Diafiltration (UF/DF)
-
Characterization instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Purification Procedure:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method. Pass the reaction mixture through an SEC column (e.g., Sephadex G-25 or Superdex) equilibrated with the desired final storage buffer. The larger protein conjugate will elute first, separated from the smaller, unreacted components.
-
Dialysis/UF-DF: For larger volumes, dialysis against the storage buffer or tangential flow filtration can be used to remove small molecule impurities.
Characterization Methods:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift in the molecular weight, which may be visible as a higher band on the gel, especially if the attached molecule is large.
-
UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile, the degree of labeling can be estimated. This is more common for fluorescent dyes or drug molecules with strong chromophores.[15]
-
Mass Spectrometry: This is the most definitive method. ESI-MS or MALDI-TOF can precisely measure the mass of the conjugate, confirming the addition of the N-(sec-butyl)maleimide adduct and allowing for the calculation of the labeling efficiency.[15]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incomplete reduction of disulfides.2. Re-oxidation of thiols to disulfides.3. Hydrolysis of N-(sec-butyl)maleimide reagent. | 1. Increase TCEP concentration or incubation time.2. Ensure all buffers are thoroughly degassed and work under an inert gas atmosphere.3. Prepare maleimide stock solution fresh in anhydrous solvent. Verify buffer pH is ≤ 7.5.[4] |
| Precipitation During Reaction | 1. Protein denaturation due to high organic solvent concentration.2. Low solubility of the N-(sec-butyl)maleimide. | 1. Keep the final DMSO/DMF concentration below 10% (v/v).2. Add the maleimide stock solution slowly to the protein solution while gently stirring. |
| Conjugate Instability | Retro-Michael reaction (deconjugation) in the presence of thiols. | Induce post-conjugation hydrolysis of the succinimide ring by incubating the purified conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period, then re-neutralizing. This creates a more stable, ring-opened structure.[8][10] Monitor this process carefully to avoid protein degradation. |
Conclusion
N-(sec-butyl)maleimide is a valuable reagent in the bioconjugation toolkit, offering a straightforward method for the selective modification of cysteine residues. Its utility is grounded in the well-understood and highly efficient thiol-maleimide reaction. By carefully controlling key parameters—most notably pH and the exclusion of oxygen—researchers can achieve high yields of well-defined conjugates. Understanding the potential for maleimide hydrolysis and conjugate instability is crucial for developing robust and reliable bioconjugates for research, diagnostic, and therapeutic applications. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile chemical tool.
References
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Baldwin, A. D., & Kiick, K. L. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(2), 197-200. Retrieved from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis Inc. Retrieved from [Link]
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Retrieved from [Link]
-
Christie, R. J., et al. (2015). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. Retrieved from [Link]
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Bio-Techne. Retrieved from [Link]
-
Badescu, G., et al. (2014). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Retrieved from [Link]
-
Raines, R. T., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. PubMed Central. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. Retrieved from [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Retrieved from [Link]
-
Wang, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology. Retrieved from [Link]
-
Jones, M. W., et al. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]
-
Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2013). ACS Publications. Retrieved from [Link]
-
Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. (2017). PubMed. Retrieved from [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. Retrieved from [Link]
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Application Notes & Protocols: The Use of 1-(sec-Butyl)-1H-pyrrole-2,5-dione as a Prototypical Michael Acceptor in Bioconjugation
Abstract
This guide provides a comprehensive technical overview of N-substituted maleimides, with a specific focus on 1-(sec-butyl)-1H-pyrrole-2,5-dione (N-sec-butylmaleimide), as potent Michael acceptors for applications in research and drug development. We delve into the core chemical principles, reaction kinetics, and potential side reactions that govern their utility. Detailed, field-tested protocols for the covalent modification of thiol-containing biomolecules are presented, emphasizing the practical aspects of experimental design, execution, and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of maleimides for creating precisely engineered bioconjugates.
Introduction: The Power of the Maleimide Moiety
In the landscape of bioconjugation chemistry, the maleimide group stands out as a supremely efficient and highly selective reactive handle for the modification of proteins, peptides, and other macromolecules.[1] Its utility is rooted in the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3][4][5] N-substituted maleimides, such as 1-(sec-butyl)-1H-pyrrole-2,5-dione, are prized for their exceptional reactivity towards sulfhydryl (thiol) groups, found in the cysteine residues of proteins.[2][6]
This reaction is characterized by:
-
High Selectivity: At a pH range of 6.5-7.5, the reaction is highly chemoselective for thiols, proceeding approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).[6][7]
-
Rapid Kinetics: The reaction is fast and typically proceeds to high yields under mild, physiological conditions (room temperature, aqueous buffers), preserving the delicate structure and function of biomolecules.[1]
-
Stable Bond Formation: The Michael addition results in a stable covalent thioether bond, securely linking the maleimide-containing molecule to the target biomolecule.[8]
These features have established N-substituted maleimides as indispensable tools in the development of Antibody-Drug Conjugates (ADCs), PEGylated proteins, fluorescently labeled probes, and surface-immobilized biomolecules.[1][9][10] The N-substituent, such as the sec-butyl group, primarily modulates the compound's solubility and steric properties without fundamentally altering the core reactivity of the maleimide.
The Thiol-Maleimide Michael Addition: Mechanism and Kinetics
The conjugation process is a classic Michael addition.[3] The reaction is initiated by the nucleophilic attack of a thiolate anion (-S⁻) on one of the electron-deficient olefinic carbons of the maleimide ring. This forms a stable succinimidyl thioether linkage.
dot graph "Thiol_Maleimide_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} doto Caption: Thiol-Maleimide Michael Addition Mechanism.
Critical Parameter: pH Control
The reaction rate is profoundly pH-dependent.[2]
-
pH 6.5-7.5 (Optimal): This range represents the ideal balance. A sufficient population of the nucleophilic thiolate anion exists to drive the reaction forward, while maintaining high selectivity over amine side-reactions.[7][11]
-
pH < 6.5: The thiol group (-SH) is predominantly protonated, reducing the concentration of the reactive thiolate (-S⁻) and significantly slowing the reaction rate.[6]
-
pH > 7.5: While the reaction with thiols is faster, two side reactions become prominent: (1) reaction with primary amines (e.g., lysine) becomes competitive, reducing specificity, and (2) the maleimide ring itself becomes increasingly susceptible to hydrolysis, rendering it inactive.[7][8][11]
Potential Side Reactions & Mitigation
While robust, the chemistry is not without potential pitfalls. Awareness of these side reactions is crucial for experimental success.
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring can be opened by water to form an unreactive maleamic acid. This is accelerated at pH > 7.5.[7][11][12] | Prepare maleimide stock solutions in anhydrous DMSO or DMF and add to the aqueous reaction buffer immediately before use.[6][11] Avoid storing maleimides in aqueous solutions.[7] |
| Thioether Reversibility (Retro-Michael) | The thioether bond can be reversible, especially in the presence of high concentrations of other thiols (e.g., glutathione in vivo).[11][13] | Post-conjugation, raise the pH to ~8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened succinamic acid derivative that is not susceptible to reversal.[11][14] |
| Reaction with Amines/Histidine | At pH > 7.5, maleimides can react with primary amines (lysine). Reaction with histidine is also possible but less common.[11] | Maintain strict pH control within the 6.5-7.5 range.[7] |
| Disulfide Bond Formation | Thiol groups can oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[15][16] | Perform reactions in degassed buffers.[15][16] If necessary, pre-treat the protein with a non-thiol reducing agent like TCEP to reduce existing disulfide bonds.[15][16][17] |
Experimental Protocols
This section provides detailed protocols for the use of 1-(sec-butyl)-1H-pyrrole-2,5-dione in a typical protein labeling experiment.
Workflow Overview
Protocol: Labeling a Protein with 1-(sec-butyl)-1H-pyrrole-2,5-dione
This protocol details the steps for conjugating a maleimide reagent to free thiols on a protein, such as an antibody.
Materials:
-
Protein/antibody solution (1-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM), pH 7.0-7.5. Crucially, the buffer must be free of thiol-containing compounds.
-
1-(sec-butyl)-1H-pyrrole-2,5-dione
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for disulfide reduction)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction vessels (e.g., microcentrifuge tubes)
Procedure:
-
Prepare Protein Solution:
-
Disulfide Reduction (Optional):
-
If the protein's target cysteines are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[16][17] TCEP is recommended as it does not contain a thiol and therefore does not need to be removed prior to adding the maleimide.[8]
-
Incubate for 30-60 minutes at room temperature under an inert gas atmosphere.[17]
-
-
Prepare Maleimide Stock Solution:
-
Allow the vial of 1-(sec-butyl)-1H-pyrrole-2,5-dione to warm to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount in anhydrous DMSO or DMF.[17][18] For example, for a compound with MW ~167.2 g/mol , dissolve ~1.7 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and used immediately, as maleimides are susceptible to hydrolysis.[6][11]
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution. A 10- to 20-fold molar excess of maleimide over protein is a common starting point to drive the reaction to completion.[17][18]
-
The final concentration of organic solvent (DMSO/DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[7]
-
Flush the headspace of the reaction vessel with inert gas, cap it tightly, and protect it from light.[15]
-
-
Incubation:
-
Purification:
-
Remove the unreacted maleimide and byproducts from the conjugated protein.
-
Gel Filtration (Desalting): This is the most common and effective method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[15]
-
Dialysis: This method is also suitable, especially for larger volumes.[15][16]
-
-
Storage of the Conjugate:
Data Analysis: Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the Degree of Labeling (DOL) —the average number of maleimide molecules conjugated per protein. This can be achieved using several methods, most commonly UV-Vis spectrophotometry (if the maleimide contains a chromophore) or mass spectrometry.
Using Mass Spectrometry (MS): MS provides the most direct and accurate measurement of DOL.
-
Acquire a mass spectrum of the unlabeled protein.
-
Acquire a mass spectrum of the purified conjugate.
-
The mass of the conjugate will be the mass of the protein plus the mass of the attached maleimide molecules.
-
Calculate the DOL:
-
DOL = (Mass_Conjugate - Mass_Protein) / Mass_Maleimide_Reagent
-
A successful conjugation will show a shift in the mass spectrum corresponding to one or more additions of the maleimide reagent's mass.
References
- Vertex AI Search. Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
-
Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: Evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415–3430. Available from: [Link]
-
PrepChem.com. Synthesis of n-butylmaleimide. Available from: [Link]
-
MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]
-
Raines, R. T., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science. Available from: [Link]
-
Wikipedia. Maleimide. Available from: [Link]
-
Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. Available from: [Link]
-
Spindler, J., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Available from: [Link]
-
Spindler, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Available from: [Link]
- European Patent Office. Process for the preparation of N-substituted maleimides. EP 0393713 A1.
- Google Patents. Preparation process of N-substituted maleimides. EP0403240A1.
-
ResearchGate. (2025-08-06). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Available from: [Link]
-
PubChem. N-tert-Butylmaleimide. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
Wikipedia. Michael addition reaction. Available from: [Link]
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Application Note: A Detailed Protocol for Thiol-Maleimide Coupling Using N-(sec-butyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiol-maleimide coupling reaction is a cornerstone of modern bioconjugation, enabling the precise, covalent linkage of biomolecules. This application note provides a comprehensive guide to utilizing N-(sec-butyl)maleimide for the modification of thiol-containing molecules, such as proteins and peptides. We delve into the underlying chemical principles, offer a detailed, step-by-step protocol, and discuss critical parameters and potential challenges. This guide is designed to equip researchers with the necessary knowledge to successfully implement this essential bioconjugation technique in their workflows, from fluorescent labeling to the development of complex antibody-drug conjugates (ADCs).
Introduction: The Power of Thiol-Maleimide Chemistry
In the realm of bioconjugation, the ability to selectively and stably join molecules is paramount. The thiol-maleimide reaction has emerged as a preferred method due to its high specificity, rapid kinetics under mild, physiological conditions, and the formation of a stable thioether bond.[1][] This Michael addition reaction is particularly effective for targeting cysteine residues in proteins and peptides, offering a site-specific modification strategy that is crucial for preserving the biological activity of the parent molecule.[3][4]
The versatility of this chemistry has led to its widespread adoption in various applications, including:
-
Antibody-Drug Conjugates (ADCs): Maleimide-based linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[3]
-
Protein Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules allows for the study of protein localization, trafficking, and interactions.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins can enhance their solubility, stability, and circulation half-life.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[3]
This guide focuses on the use of N-(sec-butyl)maleimide, an N-alkyl substituted maleimide, providing a robust protocol for its application in bioconjugation.
The Chemistry of Thiol-Maleimide Coupling
The reaction proceeds via a nucleophilic Michael addition, where the thiolate anion (-S⁻) of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond.[1] This process is highly efficient and selective for thiols within a specific pH range.
Reaction Mechanism
The generally accepted mechanism for the thiol-maleimide reaction is depicted below.
Caption: Mechanism of the thiol-maleimide ligation reaction.
Critical Reaction Parameters
Several factors influence the success of the thiol-maleimide conjugation:
-
pH: The optimal pH range for this reaction is between 6.5 and 7.5.[5][6] Below pH 6.5, the concentration of the reactive thiolate anion is too low, leading to a sluggish reaction. Above pH 7.5, competing reactions with primary amines (e.g., lysine residues) can occur, and the maleimide ring becomes more susceptible to hydrolysis.[5][6]
-
Temperature and Reaction Time: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7] Lower temperatures are often preferred for sensitive biomolecules to minimize degradation.
-
Reactant Concentration and Molar Ratio: A molar excess of the maleimide reagent is generally used to ensure complete conjugation of the available thiol groups.[7] A starting point of a 10-20 fold molar excess of N-(sec-butyl)maleimide to the thiol-containing molecule is recommended.[7]
Potential Side Reactions and Considerations
While highly efficient, it is crucial to be aware of potential side reactions that can impact the outcome of the conjugation.
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[5] The rate of hydrolysis increases with pH. Therefore, stock solutions of N-(sec-butyl)maleimide should be prepared in a dry, water-miscible organic solvent like DMSO or DMF and used promptly.[6]
-
Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to deconjugation.[1] This can be a concern for the in vivo stability of ADCs, potentially leading to off-target effects. The stability of the thioether linkage is influenced by the N-substituent on the maleimide. While N-alkyl maleimides, such as N-(sec-butyl)maleimide, form relatively stable adducts, strategies like subsequent hydrolysis of the succinimide ring have been explored to create an even more stable, irreversible linkage.[5][8]
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement of the initial succinimidyl thioether adduct to a six-membered thiazine ring can occur, particularly at neutral to basic pH.[3] This rearrangement can be a method to further stabilize the linkage.
Experimental Protocol: Conjugation of a Protein with N-(sec-butyl)maleimide
This protocol provides a general workflow for the conjugation of a thiol-containing protein with N-(sec-butyl)maleimide.
Caption: A typical experimental workflow for thiol-maleimide coupling.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
N-(sec-butyl)maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other suitable thiol-free buffer (e.g., HEPES, MOPS)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, HPLC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer)
Step-by-Step Procedure
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines or thiols.
-
-
Reduction of Disulfide Bonds (Optional):
-
If the protein's thiol groups are present as disulfide bonds, they must first be reduced.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Note: Do not use dithiothreitol (DTT) or β-mercaptoethanol as they are thiol-containing reducing agents and must be removed prior to adding the maleimide. TCEP is a non-thiol reducing agent and does not require removal.
-
-
Preparation of N-(sec-butyl)maleimide Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of N-(sec-butyl)maleimide in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-(sec-butyl)maleimide stock solution to the protein solution.
-
Mix gently but thoroughly.
-
Protect the reaction mixture from light, especially if conjugating a fluorescent dye.
-
-
Incubation:
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The optimal time and temperature may need to be determined empirically for your specific system.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted N-(sec-butyl)maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule (if it has a distinct absorbance).
-
Confirm successful conjugation and assess the purity and integrity of the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Data Presentation and Troubleshooting
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimizes the concentration of the reactive thiolate anion while minimizing side reactions with amines and maleimide hydrolysis.[5][6] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide drives the reaction to completion.[7] |
| Temperature | 4°C or 20-25°C | Lower temperatures can be beneficial for sensitive biomolecules.[7] |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Allows for sufficient time for the reaction to proceed to completion. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide.[6] |
Troubleshooting:
-
Low Conjugation Efficiency:
-
Confirm the presence of free thiols in your protein. If necessary, perform a reduction step.
-
Increase the molar excess of N-(sec-butyl)maleimide.
-
Optimize the reaction time and temperature.
-
Ensure the maleimide stock solution is fresh and prepared in an anhydrous solvent.
-
-
Protein Precipitation:
-
The protein concentration may be too high.
-
The addition of the organic solvent from the maleimide stock solution may be causing precipitation. Add the maleimide solution slowly while gently mixing.
-
-
Non-specific Labeling:
-
Ensure the pH of the reaction buffer is below 7.5 to avoid reaction with amines.
-
Conclusion
The thiol-maleimide coupling reaction using N-(sec-butyl)maleimide is a robust and versatile method for the site-specific modification of biomolecules. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve high conjugation efficiencies and generate well-defined bioconjugates for a wide range of applications in research and drug development. This guide provides a solid foundation for the successful implementation of this powerful bioconjugation strategy.
References
- Kalia, J., & Raines, R. T. (2008). Hydrolytically stable thioether bonds for protein conjugations.
- Machida, M., et al. (1979). Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. Chemical and Pharmaceutical Bulletin, 27(1), 123-128.
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry–A European Journal, 25(1), 43-59.
- St-Gelais, M., et al. (2023). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 29(5), e3479.
- Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
-
PubChem. (n.d.). N-Butylmaleimide. National Center for Biotechnology Information. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
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- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Thermal Characterization of Poly(N-sec-butyl)maleimide for High-Performance Thermostable Applications
Introduction
The demand for high-performance polymers capable of withstanding elevated temperatures is ever-increasing across aerospace, microelectronics, and automotive industries.[1][2][3] These materials must maintain their structural integrity, mechanical strength, and chemical stability under extreme thermal stress.[4] Polyimides are a prominent class of polymers renowned for their exceptional thermal stability.[3][5] Among these, polymers derived from N-substituted maleimides have emerged as a versatile platform for creating highly thermostable materials.[6][7] The incorporation of the rigid five-membered imide ring into a polymer backbone significantly enhances the glass transition temperature (Tg) and thermal degradation temperature.[7][8]
This application note provides a comprehensive guide for researchers and scientists on the synthesis and characterization of thermostable polymers from N-(sec-butyl)maleimide (SBMI). We present detailed, field-proven protocols for both free-radical and anionic polymerization, explain the causality behind experimental choices, and outline methods for thorough thermal and structural characterization.
Part 1: Polymerization Strategies for N-(sec-butyl)maleimide
The polymerization of N-substituted maleimides can be achieved through several mechanisms, primarily free-radical and anionic polymerization.[8] The choice of method depends on the desired polymer characteristics, such as molecular weight control, polydispersity, and stereoregularity.
-
Free-Radical Polymerization: This is a robust and widely used method for vinyl monomers. It involves an initiator, such as azobisisobutyronitrile (AIBN), which thermally decomposes to generate radicals that initiate the polymerization chain reaction.[9] This method is effective for producing both homopolymers of SBMI and for copolymerizing it with other vinyl monomers like styrene (ST) or methyl methacrylate (MMA) to tailor the final properties of the material.[10]
-
Anionic Polymerization: This technique, often employing organometallic initiators like n-butyllithium (n-BuLi), can offer more precise control over the polymerization process, sometimes leading to "living" characteristics where chain termination is minimized.[11] Anionic polymerization is particularly valuable for synthesizing polymers with well-defined molecular weights and narrow distributions, and for creating block copolymers. Asymmetric anionic polymerization can even yield optically active polymers by controlling the stereochemistry of the polymer backbone.[12][13]
Below is a general workflow for the synthesis and characterization process.
Caption: Experimental workflow from monomer to final characterization.
Part 2: Experimental Protocols
Protocol 2.1: Free-Radical Copolymerization of N-(sec-butyl)maleimide (SBMI) with Styrene (ST)
This protocol is adapted from established methods for copolymerizing N-substituted maleimides to enhance the thermal stability of polystyrene.[10] The rigid SBMI monomer is incorporated into the polystyrene chain, restricting segmental motion and thereby increasing the Tg.
Materials:
-
N-(sec-butyl)maleimide (SBMI)
-
Styrene (ST), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Benzene or Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
Monomer and Initiator Setup: In a reaction flask, dissolve the desired molar ratio of SBMI and styrene in anhydrous benzene (e.g., to a total monomer concentration of 1-2 M).
-
Initiator Addition: Add AIBN as the initiator. A typical concentration is 1-2 mol% relative to the total monomer content.
-
Inert Atmosphere: Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at 60-65°C and stir the reaction mixture under a nitrogen atmosphere.[7][10] The reaction time can vary from 6 to 24 hours, depending on the desired conversion.
-
Purification: After cooling to room temperature, dilute the viscous solution with a small amount of the reaction solvent (benzene or THF).
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a solid.
-
Isolation and Drying: Filter the precipitated polymer, wash it several times with fresh methanol to remove unreacted monomers and initiator, and dry the final product in a vacuum oven at 60°C until a constant weight is achieved.
Caption: Key stages of free-radical polymerization.
Protocol 2.2: Anionic Polymerization of N-(sec-butyl)maleimide (SBMI)
This protocol outlines a more advanced method for achieving polymers with potentially higher stereoregularity. Anionic polymerization of N-substituted maleimides is sensitive to impurities; therefore, stringent anhydrous and anaerobic conditions are critical for success.
Materials:
-
N-(sec-butyl)maleimide (SBMI), freshly purified
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Toluene, anhydrous
-
Methanol, acidified with HCl
-
Schlenk flask and vacuum/nitrogen line
Procedure:
-
Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and rubber septum. Flame-dry the glassware under vacuum and backfill with high-purity nitrogen.
-
Monomer Preparation: Dissolve the purified SBMI monomer in anhydrous toluene inside the Schlenk flask.
-
Solvent and Cooling: Add freshly distilled, anhydrous THF as the primary solvent. Cool the reaction mixture to a low temperature (e.g., -78°C) using a dry ice/acetone bath. This is crucial to control the initiation rate and prevent side reactions.
-
Initiation: Using a gas-tight syringe, slowly add the n-BuLi solution to the stirred monomer solution. The appearance of a persistent color change often indicates the start of polymerization. The amount of initiator will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed at -78°C for several hours. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: Quench the polymerization by adding a few milliliters of acidified methanol to protonate the living anionic chain ends.
-
Purification and Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol or hexane. Filter the resulting solid, wash thoroughly, and dry under vacuum.
Part 3: Polymer Characterization
Structural Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by observing the disappearance of the C=C vinyl bond absorption peak (typically around 1580-1640 cm⁻¹) from the monomer. The characteristic symmetric and asymmetric C=O stretching of the imide ring (around 1700-1780 cm⁻¹) should be prominent in the polymer spectrum.[14]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive evidence of polymerization is the disappearance of the vinyl proton signals of the maleimide ring (typically a singlet around 6.8-7.0 ppm). The appearance of broad signals in the aliphatic region corresponding to the polymer backbone and the sec-butyl side chains confirms the polymer structure.[6]
Thermal Property Analysis
The thermostability of the synthesized polymers is the critical parameter.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, indicating its thermal degradation profile.
-
Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data: Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. Higher Td values indicate greater thermal stability.[15]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10]
-
Procedure: Heat the polymer sample at a controlled rate (e.g., 10-20°C/min) to a temperature above its expected Tg, cool it rapidly, and then reheat it at the same rate. The Tg is observed as a step-like change in the heat flow during the second heating scan.
-
Data: A high Tg is a key indicator of a thermostable polymer, as it defines the upper service temperature limit for many applications.
-
Part 4: Expected Results
The incorporation of N-substituted maleimides, including SBMI, into polymer chains is well-documented to improve thermal properties.[10] Copolymers of SBMI with monomers like styrene or MMA exhibit a significant increase in both Tg and decomposition temperature compared to the homopolymers of ST or MMA.
| Polymer System | Monomer Ratio (SBMI:Comonomer) | Glass Transition Temp. (Tg) | Initial Degradation Temp. (Td) | Reference |
| Polystyrene (PS) | 0:100 | ~100 °C | ~350 °C | [10] |
| Poly(SBMI-co-ST) | 50:50 | >150 °C | >370 °C | [10] |
| Poly(methyl methacrylate) (PMMA) | 0:100 | ~105 °C | ~280-300 °C | [10][16] |
| Poly(SBMI-co-MMA) | 50:50 | >140 °C | >320 °C | [10] |
Note: Exact values can vary based on copolymer composition, molecular weight, and analytical conditions. The data presented is illustrative of the expected trend.
The enhancement in thermal stability is attributed to the rigid, bulky structure of the maleimide ring, which restricts the rotational freedom of the polymer backbone, thus requiring more thermal energy to induce segmental motion (higher Tg) and to initiate bond scission (higher Td).[7]
Caption: Monomer to polymer structural transformation.
Conclusion
N-(sec-butyl)maleimide is a valuable monomer for the synthesis of high-performance, thermostable polymers. Both free-radical and anionic polymerization methods can be effectively employed to create homopolymers and copolymers with significantly enhanced thermal properties. The protocols and characterization techniques detailed in this application note provide a robust framework for researchers to develop and evaluate novel materials for demanding, high-temperature applications. The resulting polymers, characterized by high glass transition and decomposition temperatures, are suitable candidates for use as engineering plastics, composite matrices, and high-temperature coatings.
References
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Asymmetric anionic polymerization of maleimides bearing bulky substituents. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(2), 310-320. [Link]
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Hagiwara, T., et al. (1989). Anionic polymerization of N-substituted maleimide. 4. "Living" characteristics of anionic polymerization of N-phenylmaleimide. Macromolecules, 22(8), 3511-3513. [Link]
-
Best Polymers for High-Temperature Applications (Tg > 200°C). (2023). PatSnap. [Link]
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Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. (1998). Macromolecules, 31(18), 5950-5953. [Link]
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Heat-resistant plastics and their applications in the industries. (2024). Matmatch. [Link]
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High Temperature Plastics: Top Heat-Resistant Types. (2023). JaiRaj Group. [Link]
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Cubbon, R. C. P. (1965). Polymerization of N-Substituted Maleimides. Polymer, 6(8), 419-426. [Link]
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Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. (1998). Macromolecules, 31 (18), 5950–5953. [Link]
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Five high temperature resistant polymer materials. (2024). Aicar. [Link]
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High Temperature Plastic Materials. (n.d.). Professional Plastics. [Link]
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Synthesis and study thermal properties of some new maleimide polymers contain sulfa drugs. (2018). ResearchGate. [Link]
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Synthesis and Characterization of Thermoresistant Maleimide Copolymers and their Crosslinked Polymers. (2017). ResearchGate. [Link]
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Synthesis, characterization and study some thermal properties of new maleimide polymers. (2022). ResearchGate. [Link]
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A review on preparation method for different maleimide units, their homo and co-polymers and. (2023). JETIR. [Link]
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Mosaa, Z. A., & Zimam, E. H. (2021). Synthesis and Characterization of New Maleimide Polymers from Dapsone. International Journal of Drug Delivery Technology, 11(1), 98-102. [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. (2018). ResearchGate. [Link]
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N-(tert-butyloxycarbonyl)maleimide and its copolymers as a new type of t-BOC protected polymer. (1993). Polymer, 34(22), 4811-4815. [Link]
-
Oishi, T., et al. (1988). Syntheses and Thermostabilities of N-Substituted Maleimide Copolymers. III. N-lsopropylmaleimide, N-sec-Butylmaleimide and N-tert-Butylmaleimide. Memoirs of the Faculty of Engineering, Yamaguchi University, 39(1), 105-112. [Link]
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Radical Copolymerization of Maleimide Derivatives with n-butyl Acrylate and Characterization of Polymers. (2013). International Journal of Polymeric Materials, 62(5), 243-246. [Link]
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Meena, S. K., et al. (2014). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Scientific and Research Publications, 4(11). [Link]
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The free radical and anionic polymerization of some N-substituted maleimides. (1965). Semantic Scholar. [Link]
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Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. (2024). MDPI. [Link]
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Characterizations and thermal stability of soluble polyimide derived from novel unsymmetrical diamine monomers. (2017). ResearchGate. [Link]
-
Maleimide polymerization: nucleophilic amine addition vs. radical polymerization. (2017). ResearchGate. [Link]
-
Patel, N. H., & Patel, K. D. (2013). Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer. Macromolecules: An Indian Journal, 9(2), 53-58. [Link]
-
Alneamah, M. T. (2016). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Journal of Babylon University/Engineering Sciences, 24(1). [Link]
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The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (1969). ResearchGate. [Link]
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Application Notes and Protocols: N-(sec-butyl)maleimide as a Cysteine-Specific Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Cysteine-Specific Labeling
In the landscape of bioconjugation, the ability to selectively modify proteins is paramount for developing sophisticated therapeutics like antibody-drug conjugates (ADCs), creating diagnostic tools, and advancing our fundamental understanding of protein function.[][2][3][] Among the amino acids, cysteine, with its unique thiol (-SH) group, offers a prime target for site-specific modification.[5][6][7] Maleimide-based reagents have become a cornerstone of this strategy due to their high reactivity and selectivity for the sulfhydryl group of cysteine residues under mild conditions.[][5][6][7]
N-(sec-butyl)maleimide is a member of the N-alkylmaleimide family of reagents that provides a robust method for cysteine labeling. The sec-butyl group offers distinct steric and hydrophobic properties that can influence the stability and characteristics of the final conjugate. This guide provides a comprehensive overview of the core principles, detailed protocols, and critical considerations for the effective use of N-(sec-butyl)maleimide in your research.
Core Principles of Maleimide-Thiol Chemistry: A Mechanistic Overview
The conjugation of N-(sec-butyl)maleimide to a cysteine residue proceeds via a Michael addition reaction.[8] In this reaction, the nucleophilic thiol group of the cysteine attacks one of the carbon atoms of the maleimide's double bond, which is electron-deficient due to the adjacent carbonyl groups.[][9] This forms a stable thioether bond, covalently linking the maleimide reagent to the protein.[][9]
The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[8][9][10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][9] Below pH 6.5, the reaction rate slows as the thiol group is more likely to be protonated.[8] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the potential for side reactions with amines, such as the ε-amino group of lysine, increases.[8][9]
Caption: Cysteine-Maleimide Reaction Workflow.
Key Experimental Parameters and Optimization
Successful and reproducible protein labeling with N-(sec-butyl)maleimide hinges on the careful control of several experimental parameters.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[8][9][10] Lower pH reduces reaction rate, while higher pH increases hydrolysis and non-specific reactions.[8] |
| Buffer System | Phosphate, Tris, HEPES (10-100 mM) | Must be free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that would compete with the protein's cysteine residues.[6][11] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion.[11] This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Time & Temperature | 2 hours at room temperature or overnight at 2-8°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[11] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[6][7] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | N-(sec-butyl)maleimide, like many maleimide derivatives, may have low aqueous solubility.[6][7] Prepare stock solutions fresh to minimize hydrolysis.[11] |
Detailed Protocols
Protocol 1: Preparation of Protein for Labeling
This initial phase is critical for ensuring that the target cysteine residues are available and reactive.
-
Buffer Preparation: Prepare a suitable, degassed buffer such as 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES at a pH of 7.0-7.5.[11] Degassing by vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through the solution helps to prevent the oxidation of free thiols.[6][7]
-
Protein Solubilization: Dissolve the protein to be labeled in the prepared buffer to a concentration of 1-10 mg/mL.[6][7]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.[5][6][7]
-
Add a 10-100 fold molar excess of a thiol-free reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[6][7][11]
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Crucially, if a thiol-containing reducing agent like DTT is used, it must be completely removed prior to adding the maleimide reagent. This is typically achieved through dialysis or a desalting column.[5] TCEP does not need to be removed as it does not react with maleimides.[5][11]
-
Caption: Workflow for Protein Sample Preparation.
Protocol 2: Labeling Reaction with N-(sec-butyl)maleimide
-
Prepare N-(sec-butyl)maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of N-(sec-butyl)maleimide in anhydrous DMSO or DMF.[11] Vortex briefly to ensure it is fully dissolved.[11]
-
Initiate the Labeling Reaction:
-
While gently stirring or vortexing the prepared protein solution, add the N-(sec-butyl)maleimide stock solution to achieve a final molar ratio of 10:1 to 20:1 (reagent to protein).[11]
-
Flush the reaction vial with an inert gas (argon or nitrogen), and seal it tightly.[6][7] If the maleimide reagent is conjugated to a fluorophore, protect the reaction from light.[11]
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C.[11]
Protocol 3: Purification of the Labeled Protein
Post-reaction, it is essential to remove the unreacted N-(sec-butyl)maleimide to ensure the purity of the final conjugate for downstream applications.[12]
-
Gel Filtration Chromatography (Size Exclusion Chromatography - SEC): This is a highly effective and gentle method.[12] Larger molecules, like the labeled protein, elute first, while smaller molecules, such as the excess maleimide reagent, are retained longer in the column.[12]
-
Dialysis: This method is also suitable, particularly for maleimides with good aqueous solubility.[6][7]
-
Other Methods: Depending on the protein and the nature of the conjugate, other techniques like HPLC, FPLC, or electrophoresis can also be employed.[11]
Protocol 4: Characterization and Quantification of Labeling
Determining the degree of labeling (DOL), or the average number of maleimide molecules conjugated per protein, is a critical quality control step.[11]
-
Absorbance Measurement (for chromophore-containing maleimides):
-
Degree of Labeling Calculation:
-
First, calculate the corrected absorbance at 280 nm (A280c) to account for the dye's absorbance at this wavelength:
-
A280c = A280 - (Amax × CF) , where CF is the correction factor for the specific dye.[11]
-
-
Next, calculate the molar concentration of the protein:
-
Protein Concentration (M) = A280c / ε_protein , where ε_protein is the molar extinction coefficient of the protein.
-
-
Then, calculate the molar concentration of the dye:
-
Dye Concentration (M) = Amax / ε_dye , where ε_dye is the molar extinction coefficient of the dye.
-
-
Finally, the Degree of Labeling (DOL) is the ratio of the dye concentration to the protein concentration:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Trustworthiness and Self-Validation: Stability Considerations
While the thioether bond formed between a maleimide and a cysteine is generally stable, it can be susceptible to a retro-Michael reaction under certain physiological conditions, leading to the potential for premature release of the conjugated molecule.[13][14][15] This is a critical consideration in drug development, particularly for ADCs, as it can impact efficacy and lead to off-target toxicity.[13][16]
The stability of the maleimide-thiol adduct can be enhanced through hydrolysis of the succinimide ring.[13] Once the ring is opened, the conjugate becomes resistant to the retro-Michael cleavage.[13] Strategies to promote this stabilizing hydrolysis include the use of maleimides with electron-withdrawing N-substituents.[13] While N-(sec-butyl)maleimide is a standard N-alkylmaleimide, for applications requiring very high long-term stability in reducing environments, exploring these next-generation maleimides may be warranted.[17]
Applications in Research and Drug Development
The specific labeling of cysteine residues with N-(sec-butyl)maleimide and other derivatives is a versatile tool with broad applications:
-
Antibody-Drug Conjugates (ADCs): Cysteine-maleimide chemistry is a foundational technology for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[][][16]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins can improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.[]
-
Fluorescent Labeling: Conjugating fluorescent dyes to proteins allows for their visualization in a variety of imaging applications.[5][11]
-
Nanoparticle and Liposome Functionalization: Targeting ligands can be attached to the surface of drug delivery vehicles to enhance their specificity for diseased tissues.[][18][19][20]
References
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- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.
- Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH.
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH.
- Maleimide Conjugation. Bioconjugation - BOC Sciences.
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.
- The Thiol-Maleimide Reaction: A Guide. Bachem.
- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. BroadPharm.
- On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
- One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. PMC - NIH.
- Long-term stabilization of maleimide-thiol conjugates. PubMed.
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- Maleimide Reaction Chemistry. Vector Labs.
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- AQuora® Maleimide Dyes. Quanta BioDesign.
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- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. PubMed.
- Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing.
- A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. ResearchGate.
- Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate.
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Application Note: A Guide to In Vitro Assay Development for Covalent Inhibitors Using 1-(sec-Butyl)-1H-pyrrole-2,5-dione
Abstract
This guide provides a comprehensive framework for developing robust in vitro biochemical assays using 1-(sec-Butyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. The pyrrole-2,5-dione scaffold, commonly known as maleimide, is a potent electrophile widely utilized in drug discovery for its ability to form stable, covalent bonds with nucleophilic amino acid residues, particularly cysteine.[1][2][3] This document outlines the core principles of maleimide-thiol chemistry, provides detailed, step-by-step protocols for both primary screening and kinetic characterization of covalent inhibition, and establishes a framework for rigorous assay validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel covalent inhibitors targeting cysteine-containing proteins.
Principle of Action: The Chemistry of Maleimide-Thiol Conjugation
The utility of 1-(sec-Butyl)-1H-pyrrole-2,5-dione in assay development is rooted in the high reactivity of its maleimide group toward thiol-containing nucleophiles, such as the side chain of cysteine residues in proteins.[2][3] The reaction proceeds via a chemoselective Michael addition, where the deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This forms a stable thioether bond, effectively creating an irreversible covalent linkage between the compound and the protein target.[4]
This reaction is highly selective for thiols, especially at a physiological pH range of 7.0-7.5, where cysteine thiols are sufficiently nucleophilic to react while other potential nucleophiles, like the amines in lysine, are typically protonated and less reactive.[4][5][6] The time-dependent and irreversible nature of this covalent modification is a key characteristic that the following assay protocols are designed to measure.
Caption: Covalent modification of a cysteine residue by 1-(sec-Butyl)-1H-pyrrole-2,5-dione.
Pre-Assay Considerations
Careful planning prior to experimentation is critical for the success of any assay involving thiol-reactive compounds.
-
Compound Handling and Stability: 1-(sec-Butyl)-1H-pyrrole-2,5-dione should be dissolved in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] Maleimides can hydrolyze in aqueous solutions, particularly at high pH, so fresh dilutions into aqueous assay buffers should be made immediately before use.
-
Target Protein Selection: The target protein must possess a cysteine residue that is both accessible and sufficiently nucleophilic to react with the maleimide. The reactivity of a cysteine thiol is highly dependent on its local microenvironment and pKa.
-
Buffer Composition: The choice of assay buffer is critical. Avoid buffers containing thiol-based reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target protein for reaction with the compound.[7][8] If a reducing agent is necessary to maintain protein function, a non-thiol reductant like tris(2-carboxyethyl)phosphine (TCEP) may be used, but its compatibility and potential for direct reaction with the maleimide should be carefully evaluated.[3][5] A common starting buffer is phosphate-buffered saline (PBS) at pH 7.4.[5][6]
Protocol 1: Primary Screening for Time-Dependent Inhibition
This protocol is designed to determine if 1-(sec-Butyl)-1H-pyrrole-2,5-dione exhibits time-dependent inhibition of a target enzyme, a hallmark of covalent modification. The assay measures residual enzyme activity after pre-incubation with the inhibitor for varying lengths of time.
Objective: To identify irreversible or slowly reversible inhibition by observing a decrease in enzyme activity as the pre-incubation time between the enzyme and inhibitor increases.
Materials:
-
Target Enzyme
-
1-(sec-Butyl)-1H-pyrrole-2,5-dione (Test Inhibitor)
-
Fluorogenic or Chromogenic Enzyme Substrate
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Microplate Reader (Fluorescence or Absorbance)
-
384-well, low-volume, black assay plates (for fluorescence)
Experimental Workflow:
Caption: Workflow for the time-dependent inhibition screening assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(sec-Butyl)-1H-pyrrole-2,5-dione in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 µM).
-
Enzyme Preparation: Dilute the target enzyme to a working concentration (e.g., 2X the final assay concentration) in cold assay buffer.
-
Pre-incubation: a. Add 10 µL of 2X enzyme solution to the wells of a 384-well plate. b. Add 100 nL of the compound serial dilutions to the corresponding wells. Include DMSO-only wells as a 0% inhibition control (Max Signal) and a known inhibitor or no-enzyme wells as a 100% inhibition control (Min Signal). c. Incubate the plate at room temperature for a series of defined time points (e.g., 0, 15, 30, 60, and 120 minutes). For the 0-minute time point, the substrate should be added immediately after the compound.
-
Reaction Initiation: At the end of each pre-incubation period, add 10 µL of 2X substrate solution (prepared in assay buffer) to all wells to start the enzymatic reaction. The final volume is now 20 µL.
-
Signal Detection: Incubate the plate for a fixed period (e.g., 15-30 minutes) that falls within the linear range of the uninhibited enzymatic reaction. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)) b. For each inhibitor concentration, plot the % Inhibition as a function of the pre-incubation time. A time-dependent increase in inhibition suggests covalent modification.
Protocol 2: Determination of Covalent Kinetic Parameters (k_inact and K_i)
For inhibitors that show time-dependent activity, the next step is to determine the kinetic parameters that define their efficiency. The most common model for covalent inhibition involves an initial reversible binding step (characterized by the inhibition constant, Ki) followed by an irreversible inactivation step (characterized by the rate of inactivation, kinact).[1][9] The overall efficiency is described by the second-order rate constant kinact/Ki.[1] This protocol uses the "Kitz-Wilson" method, a continuous assay to determine these parameters.[9][10][11]
Objective: To calculate the inhibitor's affinity (Ki) and its maximal rate of covalent modification (kinact).
Methodology: This method involves monitoring the progress of the enzymatic reaction in the continuous presence of both substrate and various concentrations of the inhibitor. The reaction progress curves will be exponential decays, and the observed rate of inactivation (kobs) is determined for each inhibitor concentration.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of enzyme, substrate, and a range of inhibitor concentrations in assay buffer. The substrate concentration should ideally be at or below its Km value.
-
Assay Execution: a. To different wells of a microplate, add the assay buffer and the inhibitor at various final concentrations. b. Add the substrate to these wells. c. Initiate the reaction by adding the enzyme to all wells simultaneously. d. Immediately place the plate in a kinetic plate reader and measure the signal (e.g., fluorescence) over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: a. For each inhibitor concentration, fit the resulting progress curve (Product vs. Time) to the equation for first-order inactivation: P(t) = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product at time t, v₀ is the initial velocity, and kobs is the observed rate of inactivation. b. Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. c. Fit this plot to the hyperbolic equation for saturable inactivation:[10] k_obs = k_inact * [I] / (K_i + [I]) d. The fitted parameters will yield the values for kinact (the maximum observed rate at saturating inhibitor concentration) and Ki (the inhibitor concentration that gives half the maximal rate).
Data Presentation: Hypothetical Kinetic Parameters
| Parameter | Description | Value |
|---|---|---|
| Ki | Inhibition constant for initial binding | 5.2 µM |
| kinact | Maximal rate of inactivation | 0.15 min-1 |
| kinact/Ki | Second-order rate constant of inactivation | 28,846 M-1s-1 |
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the screening data, every assay must be validated. Key statistical parameters are used to quantify assay performance.[12][13]
-
Signal-to-Background (S/B): The ratio of the mean signal of the positive control (max signal) to the mean signal of the negative control (min signal). It indicates the dynamic range of the assay.[14][15]
-
Signal-to-Noise (S/N): A measure that incorporates the variability of the background signal. It helps determine if a signal is distinguishable from the background noise.[14]
-
Z'-Factor: A statistical parameter that is the gold standard for quantifying the quality of a high-throughput screening assay.[14][16] It accounts for the dynamic range of the signal and the data variation associated with both positive and negative controls.[12][13][15]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean is the average of the maximum and minimum signal controls.
Assay Quality Acceptance Criteria
| Z'-Factor Value | Assay Quality | Interpretation |
|---|---|---|
| 1 > Z' ≥ 0.5 | Excellent Assay | Large separation between control means and small data variation.[13][16] |
| 0.5 > Z' > 0 | Doable Assay | The assay is acceptable but may benefit from optimization.[13] |
| Z' < 0 | Unacceptable Assay | Significant overlap between control populations; the assay is not suitable for screening.[16] |
References
-
BIT 479/579, High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?[Link]
-
Gui, W. J., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
-
Molecular Devices. Better metrics for comparing instruments and assays. [Link]
-
Indigo Biosciences. Understanding Assay Performance Metrics. [Link]
-
Keillor, J. W., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH). [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
ResearchGate. Theoretical Kitz and Wilson plots of data from analysis of a suicide inhibitor. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]
-
Kar, R. K., et al. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. [Link]
-
Peterson, P. J. (2020). A steady-state algebraic model for the time course of covalent enzyme inhibition. bioRxiv. [Link]
-
National Institutes of Health (NIH). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. [Link]
-
Keillor, J. W., et al. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]
-
PubChem. 1-[(2S)-1-hydroxybutan-2-yl]pyrrole-2,5-dione. [Link]
-
Journal of the American Chemical Society. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. [Link]
-
ResearchGate. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. [Link]
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(sec-Butyl)maleimide
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-substituted maleimides, with a specific focus on 1-(sec-Butyl)maleimide, also known as 1-Butan-2-ylpyrrole-2,5-dione. N-substituted maleimides are crucial reagents in bioconjugation, polymer chemistry, and pharmaceutical development due to the reactivity of their electrophilic double bond.[1]
The synthesis typically involves a two-step process: the formation of a maleamic acid from maleic anhydride and a primary amine, followed by cyclodehydration to form the maleimide ring.[2] While seemingly straightforward, this synthesis pathway is prone to several side reactions that can drastically reduce yield and purity, especially when using sterically hindered amines like sec-butylamine.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Overall Synthesis Workflow
The synthesis of 1-(sec-Butyl)maleimide follows a two-stage process. Understanding this workflow is the first step in effective troubleshooting.
Caption: General two-step workflow for the synthesis of 1-(sec-Butyl)maleimide.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is very low after the two-step synthesis. What are the most common points of failure?
A1: Low overall yield in N-alkylmaleimide synthesis is a frequent issue and typically stems from one of two areas: incomplete cyclodehydration in Step 2 or the formation of significant side products. The cyclization of the maleamic acid intermediate is the most challenging step and is often the primary source of yield loss.[3] A major competing reaction is the Michael addition of the starting amine to the newly formed maleimide product, which is a potent Michael acceptor.[4] This side reaction is particularly problematic when the amine is not sterically hindered, but it can still occur with sec-butylamine. Furthermore, high reaction temperatures can lead to polymerization of the maleimide product.
Key Troubleshooting Areas:
-
Inefficient Water Removal: The cyclodehydration is an equilibrium reaction. Failure to remove water as it is formed will prevent the reaction from proceeding to completion.
-
Side Reactions: The primary culprits are Michael addition and polymerization.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or choice of dehydrating agent/catalyst can favor side reactions or lead to incomplete conversion.
Q2: During the cyclization step with acetic anhydride, my reaction mixture turns dark brown or black, and I get a lot of insoluble material. What is happening and how can I prevent it?
A2: A dark, tar-like appearance is a strong indicator of polymerization. Maleimides, being electron-deficient alkenes, are susceptible to radical polymerization, especially at elevated temperatures.[2] Direct thermal cyclodehydration without a chemical agent often requires temperatures near 200°C, which makes polymerization almost unavoidable.
Causality & Prevention:
-
Cause: High temperatures (>120°C) during the cyclization step can initiate polymerization of the maleimide product.
-
Solution: The use of a chemical dehydrating agent like acetic anhydride in combination with a catalyst such as anhydrous sodium acetate allows the reaction to proceed at much lower temperatures (typically 80-100°C), significantly reducing the risk of polymerization.[5][6] This method is a standard and reliable procedure for synthesizing N-substituted maleimides.[7][8]
Recommended Protocol Adjustment:
-
Ensure the reaction temperature is carefully controlled and does not exceed 100°C when using the acetic anhydride/sodium acetate method.
-
After forming the maleamic acid, dissolve it in acetic anhydride with sodium acetate and heat gently on a steam bath or in an oil bath set to 90-100°C for 30-60 minutes.[9]
Q3: My final product is impure. Characterization (NMR/LC-MS) suggests a side product with a mass corresponding to the addition of another sec-butylamine molecule. How do I prevent this?
A3: This is the classic signature of a Michael addition side reaction. The electron-deficient double bond of the 1-(sec-butyl)maleimide product is susceptible to nucleophilic attack by any unreacted sec-butylamine present in the mixture.[4] This forms a stable succinimide derivative, consuming both the product and the starting material.
Caption: Competing reaction pathways: Desired cyclization vs. Michael addition.
Mitigation Strategies:
-
Isolate the Intermediate: The most effective strategy is to perform the synthesis in two distinct steps. First, react maleic anhydride with sec-butylamine in a solvent like diethyl ether at room temperature.[5] The resulting N-(sec-butyl)maleamic acid is often insoluble and can be isolated by filtration. This removes any unreacted amine before the cyclization step.
-
Careful Stoichiometry: If performing a one-pot synthesis, use a precise 1:1 molar ratio of maleic anhydride to sec-butylamine. Adding the amine dropwise to a solution of the anhydride can help prevent localized excesses of the amine.[2]
-
pH Control: The nucleophilicity of the amine is pH-dependent. While the cyclization with acetic anhydride is generally acidic, avoiding basic conditions is crucial as they would promote the Michael addition.
Q4: What is the most reliable, high-yield protocol for the cyclodehydration of N-(sec-Butyl)maleamic acid?
A4: For most lab-scale syntheses of N-alkylmaleimides, the most robust and widely cited method is the cyclodehydration of the isolated maleamic acid using acetic anhydride and a weak base catalyst like anhydrous sodium acetate.[5][9] This method offers a good balance of reaction speed and minimal side product formation.
Detailed Experimental Protocol:
Step 1: Synthesis of N-(sec-Butyl)maleamic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone. Cool the flask in an ice bath.
-
Add sec-butylamine (1.0 eq) dropwise to the stirred solution over 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The N-(sec-butyl)maleamic acid will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The yield for this step is usually nearly quantitative.[2]
Step 2: Cyclodehydration to 1-(sec-Butyl)maleimide
-
In a round-bottomed flask, suspend the dried N-(sec-butyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.3-0.5 eq) in acetic anhydride (approx. 5-10 mL per gram of amic acid).[5][7]
-
Heat the mixture with stirring in an oil bath at 90-100°C for 45-60 minutes. The suspension should dissolve as the reaction proceeds.
-
After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a vigorously stirred mixture of ice and water. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Stir for 15-30 minutes until the product solidifies completely.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture or cyclohexane) or chromatography to yield the final 1-(sec-butyl)maleimide.
Data Summary: Comparison of Cyclization Methods
| Method | Dehydrating Agent | Catalyst | Typical Temp. (°C) | Advantages | Disadvantages | Typical Yield |
| Chemical Dehydration | Acetic Anhydride | Sodium Acetate | 80 - 100 | Fast, high yield, mild conditions, minimizes polymerization.[5] | Requires workup to remove acetic acid/anhydride. | 75 - 90% |
| Azeotropic Dehydration | Toluene / Xylene | Acid Catalyst (e.g., p-TsOH) | 110 - 140 | Good for large scale, continuous water removal. | Higher temperatures can risk polymerization, requires Dean-Stark trap.[2] | 60 - 80% |
| Thermal Dehydration | None | None | 180 - 200 | Simple, no reagents needed. | Very high risk of polymerization and charring, low yield.[2] | < 40% |
References
-
A Theoretical Study of Curing Reactions of Maleimide Resins through Michael Additions of Amines. (2000). The Journal of Physical Chemistry A. [Link]
-
Synthesis of N-arylmaleimides. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
The reaction between maleic anhydride and amines is an important pathway. (2024). News. [Link]
-
N-Phenylmaleimide. Organic Syntheses. [Link]
-
Synthesis and biological activity of some maleimide derivatives. (2024). Egyptian Journal of Chemistry. [Link]
-
Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. (2022). Catalysis Science & Technology. [Link]
-
Synthesis and Characterization of New Maleimide Polymers from Dapsone. (2021). International Journal of Drug Delivery Technology. [Link]
-
Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. (2018). Molecules. [Link]
-
Synthesis of N-substituted maleimides. (2022). American Chemical Society. [Link]
-
Synthesis of n-butylmaleimide. PrepChem. [Link]
-
A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. (2014). Journal of the Chinese Chemical Society. [Link]
-
An Asymmetric Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Leading to a One-Pot Enantioselective Synthesis of Lactones Catalyzed by Amino Acids. (2013). Organic Letters. [Link]
-
Maleimide. Wikipedia. [Link]
-
Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. (2014). Tetrahedron. [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (2010). Revue Roumaine de Chimie. [Link]
- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. (2009).
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. (2008).
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- 2. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 3. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. impactfactor.org [impactfactor.org]
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- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. prepchem.com [prepchem.com]
Technical Support Center: N-Alkylmaleimide Synthesis
Welcome to the technical support center for N-alkylmaleimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing N-alkylmaleimides?
The most common and robust method for synthesizing N-alkylmaleimides is a two-step process.[1][2]
-
Amidation: The first step involves the reaction of maleic anhydride with a primary alkylamine to form the corresponding N-alkylmaleamic acid intermediate.[2][3][4] This reaction is typically fast and proceeds with high yield at room temperature.[3]
-
Cyclodehydration: The second step is the ring-closure of the maleamic acid to form the desired N-alkylmaleimide. This is an equilibrium reaction that requires the removal of water to drive it to completion.[5] This is usually achieved by chemical dehydration using agents like acetic anhydride in the presence of a catalyst such as sodium acetate.[3][5][6][7]
Q2: My N-alkylmaleimide yield is consistently low. What are the most likely causes?
Low yield is a frequent issue that can often be traced back to several key side reactions or suboptimal conditions. The primary culprits are incomplete cyclization, side reactions involving the maleimide product, and mechanical loss during workup. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[8]
Q3: I am observing an insoluble, crosslinked product. What could be causing this?
The formation of insoluble material is a strong indicator of maleimide polymerization.[9] This is a significant side reaction, especially when the reaction is carried out at high temperatures or in the presence of certain nucleophiles or radical initiators.[9][10] The maleimide's double bond is electron-deficient, making it susceptible to anionic or radical polymerization.[9]
Q4: How can I effectively purify my N-alkylmaleimide product?
Purification can be challenging due to the reactivity of the maleimide group. Common impurities include unreacted maleamic acid, byproducts from side reactions, and residual reagents. The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline N-alkylmaleimides.[3][11]
-
Silica Gel Chromatography: This can be used to separate the product from impurities with different polarities.[10][11]
-
Distillation: For thermally stable and volatile N-alkylmaleimides, distillation under reduced pressure can be an option, but care must be taken to avoid polymerization at high temperatures.[10][12]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.[11][12]
Troubleshooting Guide: Side Reactions and Mitigation
This section delves into the specific side reactions that can occur during the synthesis of N-alkylmaleimides and provides actionable strategies to minimize their impact.
Problem 1: Incomplete Cyclodehydration of Maleamic Acid
Symptom: Low yield of the desired N-alkylmaleimide, with the presence of the starting N-alkylmaleamic acid in the crude product (identifiable by NMR and IR spectroscopy).
Causality: The cyclodehydration of maleamic acid is a reversible reaction.[5] Insufficient removal of water or inadequate catalyst activity can lead to an equilibrium that favors the starting material.
Solutions:
-
Optimize Dehydrating Agent and Catalyst:
-
Temperature and Reaction Time:
Problem 2: Michael Addition of Amines
Symptom: Formation of a succinimide derivative where a second molecule of the starting amine has added across the maleimide double bond. This is more prevalent when an excess of the primary amine is used in the first step.
Causality: The maleimide double bond is an excellent Michael acceptor and can react with nucleophiles, including the primary amine starting material.[14][15][16]
Solutions:
-
Stoichiometric Control: Use a 1:1 molar ratio of maleic anhydride to the primary amine in the initial amidation step to avoid having excess amine present during the cyclization.
-
Stepwise Procedure: Ensure the amidation reaction is complete before proceeding to the cyclization step. This minimizes the concentration of free amine available to undergo Michael addition.
Problem 3: Polymerization of the Maleimide Product
Symptom: Formation of an insoluble, intractable solid, leading to a significant decrease in the yield of the desired product.[9]
Causality: The electron-deficient double bond of the maleimide is susceptible to both radical and anionic polymerization.[9] Anionic polymerization can be initiated by nucleophiles, including the amine starting material or the acetate catalyst, particularly at elevated temperatures.[9]
Solutions:
-
Temperature Control: Avoid excessive heating during the cyclization and purification steps.[10]
-
Inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone, during the reaction and purification, especially if distillation is used.
-
Diels-Alder Protection: For sensitive substrates, a protection-deprotection strategy using a Diels-Alder reaction with furan or 2,5-dimethylfuran can be employed. The maleimide double bond is protected as an adduct, and the protection is removed by a retro-Diels-Alder reaction at a later stage.[9][17]
Problem 4: Hydrolysis of Maleic Anhydride and Maleimide
Symptom: Formation of maleic acid from the hydrolysis of maleic anhydride, or the opening of the maleimide ring to form the unreactive maleamic acid.[18][19]
Causality: Both maleic anhydride and the final maleimide product are susceptible to hydrolysis in the presence of water.[20][21][22][23] The hydrolysis of the maleimide ring is more pronounced at higher pH.[18][24]
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents throughout the synthesis.
-
pH Control: During workup and purification, maintain a neutral to slightly acidic pH to minimize hydrolysis of the maleimide ring.[18][24]
-
Prompt Workup: Process the reaction mixture promptly after completion to avoid prolonged exposure to any aqueous conditions.
Summary of Key Reaction Parameters and their Impact
| Parameter | Effect on Main Reaction | Potential Side Reactions Promoted | Recommended Control Measures |
| Temperature | Increases rate of cyclodehydration | Polymerization, Michael Addition | Use moderate temperatures (60-80 °C) and monitor reaction progress.[5][13] |
| Amine Stoichiometry | Drives amidation to completion | Michael Addition if excess amine is used | Use a 1:1 molar ratio of amine to maleic anhydride. |
| Water Content | Inhibits cyclodehydration (Le Chatelier's principle) | Hydrolysis of maleic anhydride and maleimide | Use anhydrous reagents and solvents.[20][21][22][23] |
| Catalyst (e.g., NaOAc) | Catalyzes cyclodehydration | Can initiate anionic polymerization | Use anhydrous catalyst in appropriate catalytic amounts.[3][7] |
Experimental Protocols
General Protocol for the Synthesis of N-Alkylmaleimides
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of N-Alkylmaleamic Acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Slowly add a solution of the primary alkylamine (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The N-alkylmaleamic acid will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
Dry the N-alkylmaleamic acid under vacuum. The product is often pure enough for the next step without further purification.[3]
Step 2: Cyclodehydration to N-Alkylmaleimide
-
To a round-bottom flask, add the dried N-alkylmaleamic acid, acetic anhydride (typically 3-5 volumes relative to the mass of maleamic acid), and a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq).[3][7][13]
-
Heat the mixture with stirring in an oil bath at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude N-alkylmaleimide.[3][7]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane).[3]
Visualizing the Chemistry
Main Synthetic Pathway
Caption: Major side reactions leading to impurities and low yield.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- A Theoretical Study of Curing Reactions of Maleimide Resins through Michael Additions of Amines. (2000). Vertex AI Search.
- troubleshooting low yield in Me-Tet-PEG8-Maleimide reactions - Benchchem. Benchchem.
- troubleshooting low yield in (R)-TCO4-PEG3-Maleimide conjugation reactions - Benchchem. Benchchem.
- Synthesis of N-substituted maleimides - American Chemical Society. (2022). ACS Fall 2025.
- Troubleshooting low yield in thiol-maleimide reactions. - Benchchem. Benchchem.
- Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. (2022). Catalysis Science & Technology (RSC Publishing). DOI: 10.1039/D2CY00545J.
- Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. (2018). PMC - NIH.
- Synthesis on N-Alkylated Maleimides. (2025). ResearchGate.
- Maleimide Reaction Chemistry. Vector Labs.
- KR102213649B1 - Method for purifying n-substituted maleimide. Google Patents.
- An Asymmetric Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Leading to a One-Pot Enantioselective Synthesis of Lactones Catalyzed by Amino Acids. ACS Publications.
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). BroadPharm.
- Synthesis of some new maleimide derivatives. Semantic Scholar.
- Synthesis of biological active compounds based on derivatives of maleimide. (2022). ResearchGate.
- Synthesis and biological activity of some maleimide derivatives. (2024). ResearchGate.
- Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. (2025). PubMed. DOI: 10.1016/j.ijbiomac.2025.147291.
- Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. (2014). Tetrahedron.
- Synthesis on N-Alkylated Maleimides. Taylor & Francis Online.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis Online.
- KR20180037796A - Purification method of n-substituted maleimide. Google Patents.
- Theoretical Study on the Grafting Reaction of Maleimide to Polyethylene in the UV Radiation Cross-Linking Process. (2018). PMC - NIH.
- N-Phenylmaleimide. Organic Syntheses Procedure.
- Synthesis of maleimides. Organic Chemistry Portal.
- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications.
- Maleimide. Wikipedia.
- A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. ACS Publications.
- US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents.
- Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Wiley Online Library.
- What Happens When Maleic Anhydride Reacts With Water?. (2025). News.
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. PMC - NIH.
- Under which conditions maleic anhydride hydrolyzes to maleic acid?. (2016). ResearchGate.
- Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. (2015). RSC Publishing.
- In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. ACS Publications.
- Review of hydrolysis of maleic anhydride. (2023). Shandong Qibo New Energy Co., Ltd..
- Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b.. ResearchGate.
- Purification Techniques. Journal of New Developments in Chemistry.
- I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. (2023). ResearchGate.
- Maleamic and Citraconamic Acids, Methyl Esters, and Imides. ACS Publications.
- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
- Maleamic acid. Wikipedia.
- List of purification methods in chemistry. Wikipedia.
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- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
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- 15. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]
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Technical Support Center: Mastering N-(sec-butyl)maleimide Stability in Aqueous Solutions
Welcome to the technical support center for N-(sec-butyl)maleimide and other N-substituted maleimides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the hydrolysis of N-(sec-butyl)maleimide in aqueous solutions, ensuring the success and reproducibility of your bioconjugation experiments.
Troubleshooting Guide: Addressing Hydrolysis-Related Complications
This section addresses specific issues you might encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.
Question: Why is my conjugation efficiency unexpectedly low or completely absent?
Answer:
Low or failed conjugation efficiency is one of the most common issues when working with maleimides and can almost always be traced back to the premature hydrolysis of the maleimide ring.[1]
The Underlying Chemistry: The electrophilic double bond within the maleimide ring is the reactive site for thiol conjugation (a Michael addition reaction).[2] However, this same ring is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under neutral to alkaline conditions.[3][4] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is completely unreactive towards thiol groups.[5][6] Once hydrolyzed, the maleimide reagent is effectively "dead" for the purpose of your conjugation reaction.
Troubleshooting Steps & Solutions:
-
Reagent Preparation and Handling:
-
The Problem: Storing maleimide reagents in aqueous buffers, even for short periods, can lead to significant hydrolysis before the reagent is even introduced to your protein or peptide.[1][6]
-
The Solution: Always prepare stock solutions of N-(sec-butyl)maleimide in a dry, anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][7] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture.[5] Only dilute the maleimide stock solution into your aqueous reaction buffer immediately before initiating the conjugation reaction.[1][8]
-
-
Reaction Buffer pH:
-
The Problem: The pH of your reaction buffer is the most critical factor influencing the rate of maleimide hydrolysis.[8] While the thiol-maleimide reaction is most efficient at a slightly basic pH where the thiol is deprotonated to the more nucleophilic thiolate anion, a higher pH dramatically accelerates the competing hydrolysis reaction.[5][9]
-
The Solution: Maintain a strict pH range of 6.5-7.5 for your conjugation reaction.[2][5] This range is the optimal compromise, ensuring a sufficient concentration of the reactive thiolate while keeping the rate of maleimide hydrolysis to a minimum.[5] Use a calibrated pH meter to verify the pH of your buffer system. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers within this pH range.[7][8]
-
-
Temperature Control:
-
The Problem: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][10]
-
The Solution: Perform your conjugation reactions at room temperature (around 20-25°C) or at 4°C.[5][6] While the reaction will be slower at 4°C, the rate of hydrolysis will also be significantly reduced, which can be beneficial for very sensitive experiments or when long incubation times are required.
-
Question: My initial conjugation appears successful, but I'm observing a loss of my conjugated payload over time, especially in vivo. What is happening?
Answer:
This issue points to the instability of the thiosuccinimide linkage formed after the initial conjugation, which can undergo a retro-Michael reaction.
The Underlying Chemistry: The thioether bond formed between the maleimide and the cysteine thiol is potentially reversible.[9] In environments with high concentrations of other thiols, such as glutathione in blood serum, the conjugated molecule can be transferred to these other thiols.[9][11] This "thiol exchange" leads to off-target effects and a loss of the desired bioconjugate.[12]
Troubleshooting Steps & Solutions:
-
Post-Conjugation Stabilization via Hydrolysis:
-
The Strategy: While pre-conjugation hydrolysis is detrimental, post-conjugation hydrolysis can be strategically employed to create a highly stable product.[9][12] Intentionally hydrolyzing the thiosuccinimide ring after the initial conjugation opens the ring to form a stable succinamic acid thioether.[5][9] This ring-opened structure is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange.[11][12]
-
The Protocol: After your initial conjugation reaction and purification of the conjugate, raise the pH of the solution to 8.5-9.0.[5][9] Incubate the mixture at room temperature or 37°C for 2-4 hours.[7] The completion of the hydrolysis can be monitored by mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of a water molecule.[5] After hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.[5]
-
-
Consider Next-Generation Maleimides:
-
The Strategy: Certain modified maleimides are engineered to have altered electronic properties that favor rapid hydrolysis after conjugation.[12] For instance, maleimides with electron-withdrawing groups on the nitrogen atom can accelerate the rate of ring-opening, leading to a more stable final product.[13][14] N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides due to faster post-conjugation hydrolysis.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary product of N-(sec-butyl)maleimide hydrolysis? The hydrolysis of N-(sec-butyl)maleimide opens the imide ring, resulting in the formation of N-(sec-butyl)maleamic acid.[15] This product is not reactive with thiol groups.[5]
Q2: How can I detect and quantify the hydrolysis of my N-(sec-butyl)maleimide stock? High-Performance Liquid Chromatography (HPLC) is an excellent method to separate and quantify the intact maleimide from its hydrolyzed maleamic acid byproduct.[5] Mass Spectrometry (MS) can also be used to identify the different species by their mass-to-charge ratio.[5]
Q3: Are there any buffer components I should avoid? Yes. Avoid buffers that contain primary or secondary amines or other thiol-containing compounds (unless used for quenching), as they can compete with your target molecule for reaction with the maleimide.[16]
Q4: How should I store my N-(sec-butyl)maleimide reagent? For long-term stability, store N-(sec-butyl)maleimide as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C.[2][5]
Experimental Protocols & Data
Data Presentation: pH Influence on Maleimide Stability
The stability of maleimides is highly dependent on the pH of the aqueous environment. The following table summarizes the general relationship between pH and the rate of hydrolysis.
| pH Range | Rate of Hydrolysis | Recommended for Conjugation? | Rationale |
| < 6.5 | Very Slow | No | The concentration of the reactive thiolate anion is too low, leading to a very slow conjugation reaction.[8] |
| 6.5 - 7.5 | Minimal | Yes (Optimal) | Represents the best compromise between minimizing hydrolysis and having a sufficient rate of thiol conjugation. [2][5] |
| > 7.5 | Rapid to Very Rapid | No | The rate of maleimide hydrolysis significantly increases, leading to reagent inactivation.[5][8] Additionally, the maleimide loses selectivity and can react with amines.[2][9] |
Protocol 1: Preparation of a Hydrolysis-Resistant N-(sec-butyl)maleimide Stock Solution
This protocol details the proper preparation of a maleimide stock solution to minimize premature hydrolysis.
Materials:
-
N-(sec-butyl)maleimide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes or vials suitable for low-temperature storage
Procedure:
-
Allow the N-(sec-butyl)maleimide powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
In a fume hood, weigh out the desired amount of N-(sec-butyl)maleimide.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Thiol-Maleimide Conjugation with Minimized Hydrolysis
This protocol provides a general workflow for conjugating an N-(sec-butyl)maleimide reagent to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer
-
Degassed conjugation buffer (e.g., 100 mM PBS with 1 mM EDTA, pH 7.2)
-
Freshly prepared N-(sec-butyl)maleimide stock solution (from Protocol 1)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
(Optional) Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]
-
(Optional) Disulfide Reduction: If necessary, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.[6][16] TCEP does not need to be removed before adding the maleimide.[16]
-
Initiate Conjugation: Immediately before use, thaw an aliquot of the N-(sec-butyl)maleimide stock solution. Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[6][8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.[6] Protect from light if the maleimide is fluorescent.
-
(Optional) Quenching: To stop the reaction, add a quenching reagent in excess (e.g., 50-fold molar excess of free cysteine) to react with any unreacted maleimide.
-
Purification: Remove excess maleimide reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[8]
-
Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
Visualizations
Hydrolysis of N-(sec-butyl)maleimide
Caption: The hydrolysis pathway of N-(sec-butyl)maleimide.
Recommended Experimental Workflow
Caption: Workflow for minimizing maleimide hydrolysis during conjugation.
References
-
UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
PMC. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
PMC. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. Retrieved from [Link]
-
Royal Society of Chemistry. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Wiley Online Library. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values. Retrieved from [Link]
-
PMC. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
-
ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
PubMed. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]
Sources
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- 2. vectorlabs.com [vectorlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for Maleimide Alkylation
Welcome to the technical support center for maleimide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the nuances of maleimide chemistry and achieve robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your maleimide alkylation experiments in a question-and-answer format.
Q1: My conjugation yield is very low or non-existent. What are the likely causes and how can I fix this?
Low conjugation yield is a common problem that can often be traced back to a few key factors related to your reagents and reaction setup.
Possible Cause 1: Inactive Maleimide Reagent
Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[1][2] The maleimide ring can be opened by water to form an inactive maleamic acid derivative, which will not react with thiols.[3]
-
Causality: The electrophilicity of the double bond in the maleimide ring, which is crucial for the reaction with the thiol nucleophile, is lost upon hydrolysis.
-
Troubleshooting Steps:
-
Always use fresh maleimide solutions. Prepare your maleimide stock solution in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4]
-
Proper Storage: Store powdered maleimide reagents in a desiccator at the recommended temperature. For stock solutions in organic solvents, store at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[3]
-
Avoid Aqueous Storage: Do not store maleimides in aqueous buffers for extended periods.[2][5]
-
Possible Cause 2: Oxidized or Inaccessible Thiol Groups
The reactive species in this conjugation is the free sulfhydryl (thiol) group of a cysteine residue. These thiols can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.[6][7] Additionally, the target cysteine may be buried within the protein's three-dimensional structure, making it sterically inaccessible.
-
Causality: The nucleophilic character of the thiol is lost when it forms a disulfide bond. Steric hindrance can prevent the maleimide from physically reaching the thiol group.
-
Troubleshooting Steps:
-
Pre-reduce your protein: Before conjugation, treat your protein with a reducing agent to cleave any disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is effective and does not contain a thiol group itself, thus not competing with the protein for the maleimide.[2] A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a good starting point.[2]
-
Use Degassed Buffers: To minimize re-oxidation of the thiols by dissolved oxygen, use buffers that have been degassed by vacuum or by bubbling an inert gas like nitrogen or argon through them.[6][8]
-
Consider Denaturation: If steric hindrance is suspected, a mild denaturant might be necessary to expose the cysteine residue. However, this should be approached with caution as it can affect the protein's function.
-
Possible Cause 3: Incorrect Reaction pH
The pH of the reaction buffer is critical for both the reactivity of the thiol and the stability of the maleimide.
-
Causality: The thiol-maleimide reaction proceeds via a Michael addition, where the thiolate anion is the active nucleophile. Below pH 6.5, the concentration of the thiolate is low, leading to a slow reaction rate.[2] Above pH 7.5, the maleimide itself becomes increasingly susceptible to hydrolysis, and it can start to react with other nucleophilic groups like the primary amine of lysine, reducing selectivity.[1][2][5]
-
Troubleshooting Steps:
-
Maintain Optimal pH: Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[2][4] Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are commonly used in this pH range.[9]
-
Verify pH: Always check the pH of your buffer with a calibrated pH meter before starting the reaction.[3]
-
Below is a workflow to guide you through troubleshooting low conjugation efficiency.
Caption: Troubleshooting workflow for low conjugation efficiency.
Q2: I am observing product instability and potential loss of my conjugated molecule in vivo. What is happening?
This is a critical issue, particularly in drug development, and is often due to the reversibility of the maleimide-thiol linkage.
Primary Cause: Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed between the maleimide and the thiol is not completely stable and can undergo a retro-Michael reaction, reverting to the original reactants.[1][5] In a biological environment rich in other thiols, such as glutathione, the released maleimide can then react with these endogenous thiols, leading to a "thiol exchange" and loss of the conjugated payload from its intended target.[1][5][10]
-
Causality: The succinimide ring can reopen, and the equilibrium can shift back towards the starting materials, especially in the presence of a high concentration of competing nucleophiles.
-
Solution: Post-Conjugation Hydrolysis
-
Induce Ring Opening: After the initial conjugation and purification of the conjugate, intentionally hydrolyze the succinimide ring. This is achieved by raising the pH of the solution to 8.5-9.0 and incubating for a period.[1][3]
-
Formation of a Stable Product: This process opens the succinimide ring to form a stable succinamic acid thioether.[5][11] This ring-opened structure is no longer susceptible to the retro-Michael reaction, creating a stable and irreversible linkage.[1][11]
-
Monitor the Reaction: The hydrolysis can be monitored by mass spectrometry, looking for an 18 Da increase in mass corresponding to the addition of a water molecule.[3] After completion, the pH should be re-neutralized for storage.[3]
-
Caption: Stabilization of maleimide conjugates via hydrolysis.
Q3: I am seeing unexpected byproducts in my final product analysis. What are the common side reactions?
Besides hydrolysis of the unreacted maleimide, several other side reactions can occur, leading to a heterogeneous product mixture.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][5] While the reaction with thiols is about 1,000 times faster at pH 7.0, this selectivity decreases as the pH increases.[1][5] To avoid this, maintain the pH in the optimal 6.5-7.5 range.[2][4]
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[1][12] This is an underreported but significant side reaction that can be influenced by pH and the adjacent amino acid sequence.[12] Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help prevent this rearrangement.[12]
-
Reaction with Histidine: The imidazole ring of histidine can also act as a nucleophile and react with maleimides, although this is less common.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of maleimide to thiol?
A typical starting point is a 10:1 to 20:1 molar excess of the maleimide-containing reagent to the protein or peptide.[8] However, the optimal ratio is system-dependent and should be determined empirically.[8][13] Using a significant excess helps to drive the reaction to completion, but a very large excess can lead to off-target modifications and complications in purification.
Q2: What are the best buffers to use for maleimide conjugation?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are all suitable choices.[7][9] The most important consideration is to use a buffer that does not contain any thiol-containing reagents (e.g., dithiothreitol, DTT).
Q3: How should I prepare my maleimide reagent for the reaction?
For maleimide reagents that are not readily soluble in water, a stock solution should be prepared in an anhydrous organic solvent such as DMSO or DMF.[6][7][14] This stock solution can then be added to the aqueous reaction buffer containing the protein. If precipitation occurs upon addition, increasing the proportion of the organic co-solvent may be necessary.[6][7]
Q4: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate and quantify the starting materials, the desired conjugate, and any byproducts.[3]
-
Mass Spectrometry (MS): MS can confirm the mass of the final conjugate, verifying that the addition has occurred and can also be used to detect side products.[3]
-
Spectrophotometric Assays: There are methods to quantify the amount of unreacted maleimide or free thiol remaining in the reaction mixture.[15][16][17]
Q5: How do I stop the reaction?
To quench the reaction, especially before an analysis where you want to capture a specific time point, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.[3][18] This will react with any excess maleimide, preventing further conjugation to your protein of interest.[3]
Q6: What is the best way to purify the final conjugate?
The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common method to remove excess, small-molecule maleimide reagents from the much larger protein conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs), as the hydrophobicity of the conjugate increases with the number of attached drug molecules.[19]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge.[19]
-
Dialysis: This can be effective for removing excess reagents, especially for maleimides with good aqueous solubility.[6][7]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favors thiolate) with maleimide stability (minimizes hydrolysis).[2][4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help minimize hydrolysis and other side reactions.[3] Reactions are often run overnight at 4°C or for 1-2 hours at room temperature.[3] |
| Buffer | PBS, Tris, HEPES (thiol-free) | Provides a stable pH environment without competing thiols. |
| Maleimide:Thiol Ratio | 10:1 - 20:1 (molar excess) | Drives the reaction towards completion. Should be optimized for each specific system.[8] |
| Solvent | Aqueous buffer (degassed) | Use of co-solvents (DMSO, DMF) is necessary for poorly water-soluble maleimides.[7] |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Used to reduce disulfide bonds prior to conjugation without introducing competing thiols.[2] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for labeling a protein with a maleimide reagent.
Materials:
-
Protein solution (1-10 mg/mL)
-
Reaction Buffer: Degassed PBS, pH 7.2
-
TCEP stock solution (e.g., 100 mM in water)
-
Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO)
-
Quenching solution (e.g., 100 mM L-cysteine in water)
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[6]
-
(Optional) Reduction of Disulfides: Add TCEP to the protein solution to a final concentration that gives a 10-100 fold molar excess over the protein.[6] Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon).
-
Prepare Maleimide: Immediately before use, prepare a fresh stock solution of the maleimide reagent in anhydrous DMSO.
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[7] Mix gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide reagent is fluorescent.
-
Quenching: (Optional) Add a quenching solution (e.g., L-cysteine) to react with any unreacted maleimide.
-
Purification: Purify the conjugate from excess maleimide reagent and other reaction components using an appropriate method such as a desalting column (gel filtration).
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol is for stabilizing the conjugate to prevent the retro-Michael reaction.
Materials:
-
Purified maleimide-thiol conjugate
-
High pH Buffer: 0.1 M Sodium Phosphate, pH 8.5-9.0
-
Neutralizing Buffer: 1 M Tris-HCl, pH 7.0
Procedure:
-
pH Adjustment: After purification of the conjugate, add the high pH buffer to the conjugate solution to adjust the pH to 8.5-9.0.[3]
-
Incubation: Incubate the solution at room temperature or 37°C.[3]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. A complete reaction is indicated by a uniform mass increase of 18 Da for the conjugate.[3]
-
Re-neutralization: Once the hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 by adding the neutralizing buffer.[3]
-
Storage: Store the stabilized conjugate at the recommended temperature (typically 4°C or -20°C with cryoprotectants), protected from light if applicable.[8]
References
-
ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different.... Retrieved from [Link]
-
AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
Lahnsteiner, M., et al. (2025, October 17). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
Martínez-Jothar, L., et al. (2018, July 28). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]
-
Kavoosi, M., et al. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Retrieved from [Link]
-
PubMed. (n.d.). A sensitive assay for maleimide groups. Retrieved from [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. Retrieved from [Link]
-
Liu, Y., et al. (2022, November 17). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC. Retrieved from [Link]
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71. Retrieved from [Link]
-
Zhang, D., et al. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC. Retrieved from [Link]
-
Research Communities. (2019, February 5). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method. Retrieved from [Link]
-
Hawkins, C. L. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 65 questions with answers in MALEIMIDE | Science topic. Retrieved from [Link]
-
Wu, Z. (2022, August 12). How to stop the Maleimide reaction?. ResearchGate. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.tocris.com [resources.tocris.com]
- 9. biotium.com [biotium.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(sec-butyl)maleimide Stability and Application Guide
Welcome to our dedicated technical support center for N-(sec-butyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this reagent. Here, we address common questions and challenges related to its stability under acidic and basic conditions, ensuring the integrity and success of your conjugation workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting N-(sec-butyl)maleimide with thiols, and why is it so critical?
A1: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5 [1][2][3]. Maintaining this pH is a critical balancing act to achieve high efficiency and selectivity.
-
Below pH 6.5: The thiol group (-SH) is predominantly in its protonated form. For the Michael addition reaction to proceed efficiently, the more nucleophilic thiolate anion (-S⁻) is required. At lower pH values, the concentration of the thiolate is reduced, leading to a significantly slower reaction rate[3].
-
Above pH 7.5: Two primary side reactions become problematic. Firstly, the maleimide ring itself becomes increasingly susceptible to hydrolysis, opening up to form an unreactive maleamic acid derivative[1][2][3]. Secondly, the chemoselectivity for thiols is compromised, and the maleimide can begin to react with primary amines, such as the side chain of lysine residues in proteins[1][3]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of this optimal range for specific conjugation[1][4].
Q2: I prepared an aqueous stock solution of N-(sec-butyl)maleimide for later use, but my conjugation yield was very low. What happened?
A2: This is a common issue stemming from the inherent instability of the maleimide group in aqueous solutions, especially at neutral to alkaline pH. The maleimide ring is susceptible to hydrolysis, which opens the ring to form N-(sec-butyl)maleamic acid[1][5][6]. This hydrolysis product is unreactive towards thiols, thus lowering the concentration of active maleimide in your stock solution over time and leading to poor conjugation yields[1][2].
Troubleshooting & Best Practices:
-
Fresh Preparation: Always prepare aqueous solutions of N-(sec-butyl)maleimide immediately before use[1][2].
-
Aprotic Solvents for Storage: For longer-term storage, dissolve the maleimide in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store at -20°C, protected from moisture[2][7]. The maleimide is significantly more stable under these anhydrous conditions.
-
Buffer Choice: Ensure your reaction buffer is free of primary and secondary amines (e.g., Tris, glycine) and extraneous thiols (e.g., DTT, β-mercaptoethanol), as these will compete with your target molecule[3]. Phosphate, HEPES, or bicarbonate buffers are generally recommended[7].
Q3: My maleimide-thiol conjugate appears to be degrading over time in my formulation. What is causing this instability and how can I prevent it?
A3: The thiosuccinimide linkage formed upon conjugation is not always completely stable. It can undergo a retro-Michael reaction , particularly in the presence of other thiols[8][9]. This is a reversible process where the conjugate breaks down into the original thiol and maleimide. In a biological milieu rich in thiols like glutathione or human serum albumin, the released N-(sec-butyl)maleimide can be scavenged, leading to a loss of your intended conjugate and potential off-target effects[8][10].
Stabilization Strategy - Post-Conjugation Hydrolysis: A key strategy to prevent this is to intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction[1][9][11].
-
Mechanism: By increasing the pH to above 7.5 after the initial conjugation, you can accelerate the hydrolysis of the thiosuccinimide ring[10].
-
Benefit: This creates a more permanent and stable linkage, which is particularly crucial for in vivo applications of bioconjugates like antibody-drug conjugates (ADCs)[9][11][12].
The diagram below illustrates the conjugation and subsequent stabilization process.
Caption: Recommended workflow for stable maleimide-thiol conjugation.
Q4: I am working with an N-terminal cysteine peptide. Are there any specific stability concerns I should be aware of?
A4: Yes, when conjugating N-(sec-butyl)maleimide to a peptide with an N-terminal cysteine that has a free amino group, a side reaction can occur, especially at neutral or basic pH. The initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a six-membered thiazine structure[13]. This rearrangement is base-promoted and becomes more prominent at higher pH values[13].
Mitigation Strategies:
-
Acidic Conjugation: Performing the conjugation reaction under acidic conditions (e.g., pH 5.0) can prevent thiazine formation because the N-terminal amino group will be protonated and thus non-nucleophilic[13].
-
N-terminal Acetylation: Acetylating the N-terminal amine of the cysteine peptide before conjugation will block its ability to participate in the rearrangement reaction[14].
-
Avoid N-terminal Cysteines: If possible, designing peptides where the cysteine residue is not at the N-terminus is the most straightforward way to avoid this specific side reaction.
In-Depth Technical View: Reaction Mechanisms
Understanding the underlying chemical mechanisms is crucial for troubleshooting. The following diagrams illustrate the key reactions of N-(sec-butyl)maleimide under different pH conditions.
Caption: pH-dependent reactivity of N-(sec-butyl)maleimide.
Data Summary: pH Effects on Maleimide Reactions
| pH Range | Condition | Primary Reaction/State of Maleimide | Consequences & Recommendations |
| < 4.0 | Strongly Acidic | Relatively stable; hydrolysis is independent of pH[5][6]. | Suitable for storage of maleimide solutions, but thiol conjugation is very slow. |
| 6.5 - 7.5 | Mildly Acidic to Neutral | Optimal for Thiol-Maleimide Conjugation. [1][2][3] | Recommended range for conjugation. Balances thiol reactivity and maleimide stability. Minimizes side reactions. |
| > 7.5 | Mildly Basic | Susceptible to Hydrolysis. [1][5] | Avoid for conjugation. Maleimide ring opens, rendering it inactive. Can be used post-conjugation to stabilize the adduct. |
| > 8.5 | Strongly Basic | Rapid Hydrolysis. [15][16][17] | Not suitable for conjugation. Also promotes reaction with primary amines, leading to loss of selectivity. |
Experimental Protocols
Protocol 1: Standard Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with N-(sec-butyl)maleimide.
-
Preparation of Thiol Molecule:
-
Dissolve your thiol-containing protein or peptide in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
If the protein contains disulfide bonds that need to be reduced to free up thiols, treat with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature[7]. Note: Remove the reducing agent before adding the maleimide, for example, by using a desalting column.
-
-
Preparation of Maleimide Solution:
-
Immediately before use, dissolve N-(sec-butyl)maleimide in a minimal amount of dry DMSO or DMF. Then, dilute it in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-(sec-butyl)maleimide solution to the thiol-containing molecule solution while gently stirring[18]. The exact ratio should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[7][18].
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purify the conjugate from excess reagents using size-exclusion chromatography, dialysis, or ultrafiltration.
-
-
(Optional) Stabilization:
-
To stabilize the conjugate against retro-Michael reaction, the pH of the purified conjugate solution can be raised to ~8.5 and incubated for 2-4 hours to promote hydrolysis of the thiosuccinimide ring. The solution should then be re-neutralized for storage.
-
Protocol 2: Assessing the Stability of N-(sec-butyl)maleimide in Aqueous Buffer
This protocol uses HPLC to monitor the rate of maleimide hydrolysis at a given pH.
-
Materials:
-
N-(sec-butyl)maleimide
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector.
-
-
Procedure:
-
Prepare a stock solution of N-(sec-butyl)maleimide in DMSO.
-
Dilute the stock solution into the pre-warmed (e.g., 25°C or 37°C) aqueous buffer to a final concentration of ~1 mg/mL. This is your T=0 sample.
-
Immediately inject an aliquot of the T=0 sample onto the HPLC.
-
Incubate the remaining solution at the chosen temperature.
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and inject them onto the HPLC.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact N-(sec-butyl)maleimide over time. The appearance of a new, more polar peak corresponding to the hydrolyzed maleamic acid product should be observed.
-
Calculate the percentage of intact maleimide remaining at each time point relative to the T=0 sample to determine its stability under the tested conditions.
-
References
- Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71.
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323.
- Maleimide Reaction Chemistry. Vector Labs.
- The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404.
- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry.
- What is the effect of Maleimide surface coverage on thiol conjugation efficiency?
- Troubleshooting low yield in thiol-maleimide reactions. Benchchem.
- The hydrolysis of maleimide in alkaline solution.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.
- Hydrolysis of Some N-Alkylmaleimides. RSC Publishing.
- Navigating the Stability Landscape of Thiol-Maleimide Conjugates: A Compar
- Technical Support Center: Optimizing pH for Selective Maleimide Conjug
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- The Thiol-Maleimide Reaction: A Guide. Bachem.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.
- Comparative Analysis of N-Substituted Maleimides in Polymerization: A Guide for Researchers. Benchchem.
- Strengthening Maleimide-Based ADCs: How to Prevent Prem
- Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-8.
- Technical Support Center: Enhancing the Stability of Maleimide-Thiol Conjug
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Tunable degradation of maleimide-thiol adducts in reducing environments.
- An In-depth Technical Guide to the Reactivity of Maleimide and Carboxylic Acid Groups for Researchers, Scientists, and Drug Deve. Benchchem.
- Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments.
- Tunable degradation of maleimide-thiol adducts in reducing environments. PubMed.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. biotium.com [biotium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Low Efficiency in Thiol-Maleimide Conjugation
Welcome to the technical support center for thiol-maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation efficiency. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and sources of failure in thiol-maleimide conjugation.
Q1: My conjugation yield is unexpectedly low or zero. What is the most common culprit?
A1: The most frequent cause of low or failed conjugation is the inactivation of the maleimide group through hydrolysis.[1] The maleimide ring is susceptible to opening in the presence of water, a reaction that is significantly accelerated at pH values above 7.5.[2][3] This hydrolysis forms a non-reactive maleamic acid, which can no longer participate in the desired Michael addition reaction with a thiol group, thereby halting the conjugation process.[2][3]
Key Takeaway: Maleimide stability is paramount. Always prepare maleimide solutions fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.[1] Avoid storing maleimides in aqueous buffers for any extended period.[1][4]
Q2: I'm confident my maleimide is active. What other factors could be reducing my efficiency?
A2: If maleimide hydrolysis is ruled out, the next critical factor to assess is the state of your thiol-containing molecule (e.g., a cysteine residue on a protein). Thiols are prone to oxidation, forming disulfide bonds that are unreactive towards maleimides.[3][5] Additionally, the thiol group might be sterically hindered or inaccessible within the folded structure of the protein.
Troubleshooting Steps:
-
Ensure Reduced Thiols: Pre-treat your protein or peptide with a reducing agent to ensure all cysteine residues are present as free thiols.
-
Prevent Re-oxidation: Work with degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[6]
-
Assess Steric Hindrance: If yields remain low after reduction, the conjugation site may be sterically inaccessible. This may require re-engineering the protein or choosing a different conjugation strategy.
Q3: What is the optimal pH for the thiol-maleimide reaction, and why is it so critical?
A3: The optimal pH for thiol-maleimide conjugation is a carefully balanced compromise, typically between pH 6.5 and 7.5 .[3][4][7][8]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group (R-SH) is predominantly in its protonated state. The reactive species is the thiolate anion (R-S⁻), and its concentration is too low at acidic pH for an efficient reaction.[1]
-
Above pH 7.5: Two detrimental side reactions begin to dominate. First, the rate of maleimide hydrolysis increases sharply.[2][3] Second, the maleimide loses its selectivity for thiols and can begin to react with primary amines, such as the side chain of lysine residues.[1][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][7]
This relationship is summarized in the table below.
| pH Range | Thiol Reactivity | Maleimide Stability & Selectivity | Dominant Side Reactions |
| < 6.5 | Low (Thiol is protonated) | High | - |
| 6.5 - 7.5 | Optimal (Sufficient thiolate) | High | Minimal |
| > 7.5 | High | Low (Decreased selectivity) | Amine reaction, Maleimide hydrolysis[1][8] |
Q4: Can my choice of reducing agent interfere with the conjugation?
A4: Absolutely. This is a critical and common oversight.
-
Thiol-Based Reducing Agents (DTT, β-mercaptoethanol): These reagents contain free thiol groups themselves. If not completely removed after the reduction step, they will compete with your target molecule for reaction with the maleimide, drastically reducing your conjugation efficiency.[3][8] Excess DTT or BME must be removed via size-exclusion chromatography (e.g., desalting column) or dialysis before adding the maleimide reagent.[8]
-
Non-Thiol-Based Reducing Agents (TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is highly effective, stable, and, most importantly, does not contain a thiol group.[3][8] Therefore, excess TCEP does not need to be removed prior to initiating the conjugation reaction, simplifying the workflow and reducing sample loss.[8]
Q5: My conjugate appears to be degrading over time. Is the thioether bond unstable?
A5: While the thioether bond formed is generally stable, it is not completely irreversible. The conjugate can undergo a retro-Michael reaction , especially in the presence of other thiols (like glutathione in vivo), which can lead to deconjugation or transfer of the payload to other molecules.[3][9] This is a significant concern for therapeutic molecules like antibody-drug conjugates (ADCs).[3]
Additionally, if the conjugation occurs at an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring, which alters the structure of the conjugate.[3][10] This reaction is promoted under basic conditions.
Stabilization Strategy: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether by briefly raising the pH to 8.5-9.0.[2] This ring-opened form is much more stable and resistant to the retro-Michael reaction.[4][11]
II. Troubleshooting Workflow
When faced with low efficiency, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.
III. Key Experimental Protocols
Here we provide validated, step-by-step protocols for critical stages of the conjugation process.
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol ensures that cysteine residues are available as free thiols for conjugation.
Materials:
-
Thiol-containing protein/peptide solution
-
TCEP hydrochloride
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2)
-
Buffer for pH adjustment (e.g., 1M Sodium Phosphate, pH 7.5)
Procedure:
-
Prepare a fresh 10 mM stock solution of TCEP in degassed conjugation buffer.
-
To your protein solution, add the TCEP stock solution to achieve a final 10-50 fold molar excess of TCEP over the protein.
-
Ensure the final pH of the protein-TCEP mixture is between 7.0 and 7.5. Adjust if necessary.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[12]
-
The reduced protein is now ready for direct use in the conjugation reaction without the need to remove the excess TCEP.
Protocol 2: General Thiol-Maleimide Conjugation
This protocol outlines a standard conjugation reaction.
Materials:
-
Reduced, thiol-containing protein solution (from Protocol 1)
-
Maleimide-functionalized molecule
-
Anhydrous, aprotic solvent (e.g., DMSO or DMF)
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
Procedure:
-
Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[12]
-
Reaction Setup: Add the maleimide stock solution to the reduced protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.[4] Aim for a 10-20 fold molar excess of the maleimide reagent over the thiol.[12]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[12] Protect the reaction from light, especially if using fluorescently-labeled maleimides.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[12]
-
Purification: Remove unreacted maleimide and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[12]
Protocol 3: Quantifying Conjugation Efficiency (Example: DAR for ADCs)
Determining the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) is essential for characterizing the final product.[]
Method: Hydrophobic Interaction Chromatography (HIC) is a powerful method for resolving antibody species with different numbers of conjugated drugs.
Procedure:
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Analysis: Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more hydrophobic. The relative peak area of each species can be used to calculate the average DAR of the preparation.
IV. Advanced Topics & Side Reactions
Understanding potential side reactions is crucial for advanced troubleshooting and for ensuring the long-term stability of your conjugate.
Caption: Key reaction pathways in thiol-maleimide chemistry.
V. References
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Molecules, 25(10), 2439. [Link]
-
ResearchGate. (2025, August 6). The hydrolysis of maleimide in alkaline solution | Request PDF. ResearchGate. [Link]
-
Cheung, L. L. (2015, August 14). Maleimide - still active after immediate freezing in DI? ResearchGate. [Link]
-
Villain, M. (2021, October 4). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Lu, J., et al. (2017). Conjugative Mating Assays for Sequence-specific Analysis of Transfer Proteins Involved in Bacterial Conjugation. Journal of Visualized Experiments, (119), 55069. [Link]
-
Am Ende, M. T., et al. (2019). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Polymer Chemistry, 10(42), 5789-5797. [Link]
-
Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(3), 1149-1155. [Link]
-
Bar-Shir, A., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. International Journal of Pharmaceutics, 547(1-2), 48-56. [Link]
-
ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Huisman, J. S., et al. (2022). Estimating plasmid conjugation rates: a new computational tool and a critical comparison of methods. bioRxiv. [Link]
-
ResearchGate. (2025, August 6). Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF. ResearchGate. [Link]
-
Badescu, G., et al. (2014). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Bioconjugate Chemistry, 25(6), 1124-1132. [Link]
-
ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? ResearchGate. [Link]
-
Farewell, A., et al. (2021). A High-Throughput Method for Screening for Genes Controlling Bacterial Conjugation of Antibiotic Resistance. mSystems, 6(3), e00230-21. [Link]
-
PharmiWeb.com. (2022, March 31). Drawbacks of the thiol-maleimide reaction. PharmiWeb.com. [Link]
-
Arana-Segura, E., et al. (2023). Development of a high-throughput platform to measure plasmid transfer frequency. Frontiers in Microbiology, 14, 1261314. [Link]
-
UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
-
Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (141), 58648. [Link]
Sources
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- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Retro-Michael Reaction of N-Alkylmaleimide Conjugates
Welcome to the technical support center dedicated to understanding and mitigating the retro-Michael reaction in N-alkylmaleimide conjugates. This guide is designed for researchers, scientists, and drug development professionals who utilize maleimide-thiol chemistry for bioconjugation and seek to enhance the stability and efficacy of their molecules. Here, we delve into the mechanisms of instability, provide actionable troubleshooting guides, and answer frequently asked questions to support your experimental success.
Foundational Science: The Dueling Fates of a Maleimide-Thiol Adduct
The conjugation of a thiol (e.g., from a cysteine residue on a protein) to a maleimide is a cornerstone of bioconjugation, prized for its speed and specificity under physiological conditions.[1][2][3] This Michael addition reaction forms a covalent thioether bond, creating a thiosuccinimide linkage.[1][3] However, this linkage is not always stable and can undergo a competing set of reactions in vivo: the retro-Michael reaction and hydrolysis.[4][5]
-
Retro-Michael Reaction (Deconjugation): This is the reversal of the initial conjugation, where the thioether bond breaks, releasing the original thiol and the maleimide-bearing molecule.[1][6] In the presence of other thiols, such as glutathione in the plasma, the released maleimide can react with these new thiols, leading to "payload migration," off-target effects, and a reduction in therapeutic efficacy.[2][7][8]
-
Hydrolysis (Stabilization): The thiosuccinimide ring can undergo hydrolysis, where a water molecule attacks and opens the ring to form a stable succinamic acid thioether.[4][7][9][10] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate and enhancing its stability.[4][9][10]
The balance between these two pathways is critical for the in vivo performance of the conjugate.[11]
Visualizing the Competing Pathways
Caption: Competing pathways of retro-Michael reaction and stabilization by hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of N-alkylmaleimide conjugates.
Problem 1: Loss of Conjugated Payload During In Vitro Stability Studies
Symptoms:
-
Decrease in the concentration of the intact conjugate over time as measured by HPLC.
-
Appearance of a peak corresponding to the unconjugated thiol-containing molecule.
-
Detection of the maleimide-payload reacted with other thiols present in the buffer (e.g., glutathione).
Underlying Cause: The retro-Michael reaction is likely dominating over hydrolysis in your experimental conditions.[6] This deconjugation is accelerated by the presence of excess free thiols.[12]
Solutions & Experimental Workflow:
-
pH Optimization:
-
Rationale: The pH of the solution is a critical factor. While conjugation is optimal between pH 6.5-7.5, slightly alkaline conditions (pH 8.0-9.0) can promote the stabilizing hydrolysis of the thiosuccinimide ring post-conjugation.[1][5][6]
-
Protocol:
-
Perform the initial conjugation reaction at pH 7.0-7.5 to ensure efficient and selective thiol reaction.[1][3]
-
After confirming the completion of the conjugation, adjust the pH of the buffer to 8.0-8.5.
-
Incubate the conjugate at room temperature for 2-4 hours to facilitate hydrolysis.
-
Re-buffer the final conjugate into a storage buffer at a more neutral pH (6.5-7.0) to prevent other potential degradation pathways.[13]
-
-
-
Introduce a Post-Conjugation Hydrolysis Step:
-
Rationale: Intentionally forcing the hydrolysis of the thiosuccinimide ring will create a more stable product that is resistant to the retro-Michael reaction.[6][9][10]
-
Workflow:
Caption: Workflow for enhancing conjugate stability via post-conjugation hydrolysis.
-
Problem 2: High Heterogeneity of the Final Conjugate Product
Symptoms:
-
Multiple peaks observed during characterization by reverse-phase HPLC or mass spectrometry.
-
Difficulty in obtaining a pure, well-defined product.
Underlying Cause: A combination of incomplete conjugation, ongoing retro-Michael reaction and subsequent re-conjugation, and the formation of hydrolytic isomers can lead to a heterogeneous mixture.[5][13]
Solutions & Experimental Workflow:
-
Optimize Conjugation Stoichiometry and Time:
-
Rationale: Ensuring the initial conjugation reaction goes to completion will minimize one source of heterogeneity.
-
Protocol:
-
Perform small-scale analytical reactions with varying molar equivalents of the maleimide reagent (e.g., 1.5x, 3x, 5x excess) to the thiol.
-
Monitor the reaction progress over time using HPLC or LC-MS to determine the optimal reaction time for complete conversion.
-
Quench any unreacted maleimide with a small molecule thiol (e.g., N-acetylcysteine) before purification.
-
-
-
Employ Next-Generation Maleimides:
-
Rationale: Several engineered maleimides are designed to promote rapid hydrolysis or form inherently more stable linkages.[6][9]
-
Options:
-
Self-hydrolyzing maleimides: These contain a basic group that acts as an intramolecular catalyst to accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[4][6]
-
N-Aryl maleimides: Maleimides with electron-withdrawing N-substituents (e.g., a phenyl group) exhibit faster rates of hydrolysis, leading to more stable conjugates.[9][10]
-
-
| Maleimide Type | Key Feature | Advantage |
| Standard N-Alkyl | Simple structure | Widely available, well-established protocols |
| Self-Hydrolyzing | Intramolecular basic group | Rapid, catalyzed hydrolysis for enhanced stability[4] |
| N-Aryl | Electron-withdrawing N-substituent | Accelerated hydrolysis rate[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range for the conjugation reaction is between 6.5 and 7.5.[1][5] In this window, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing competing reactions with other nucleophiles like amines.[1][3]
Q2: How does the local environment of a cysteine residue on a protein affect conjugate stability?
A2: The microenvironment surrounding the cysteine can significantly influence the stability of the thiosuccinimide linkage.[7] For instance, the presence of nearby positively charged residues (e.g., lysine, arginine) can promote the stabilizing hydrolysis of the maleimide ring, leading to a more stable conjugate.[7][14]
Q3: Can the retro-Michael reaction be completely avoided?
A3: While it may not be possible to completely eliminate the possibility of the retro-Michael reaction with standard maleimides, its impact can be significantly minimized.[6] Strategies such as inducing post-conjugation hydrolysis, using self-hydrolyzing maleimides, or employing transcyclization strategies can lead to highly stable conjugates where deconjugation is negligible.[6][8][9][15]
Q4: What is transcyclization and how does it improve stability?
A4: For conjugates formed with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[6][8][15] This "transcyclization" effectively locks the conjugate in a stable form that is resistant to the retro-Michael reaction.[8][15] This can be achieved by an extended incubation period (e.g., 24 hours) at room temperature after the initial conjugation.[6]
Q5: What are the best analytical techniques to monitor the stability of maleimide conjugates?
A5: A combination of chromatographic and mass spectrometric techniques is ideal:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for separating the intact conjugate from unconjugated starting materials and degradation products.
-
Size-Exclusion Chromatography (SEC): Useful for detecting deconjugation, which results in a change in the overall size of the biomolecule.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the different species in a sample, confirming the masses of the intact conjugate, hydrolyzed forms, and any deconjugated products.
Experimental Protocols
Protocol: Assessing Conjugate Stability in the Presence of Glutathione
This protocol provides a framework for evaluating the stability of a maleimide conjugate against thiol-mediated deconjugation.
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (100 mM in water)
-
RP-HPLC system with a suitable C4 or C18 column
-
LC-MS system for peak identification
Procedure:
-
Prepare two samples of the purified conjugate at a concentration of 1 mg/mL in PBS, pH 7.4.
-
To one sample (the "test" sample), add GSH to a final concentration of 5 mM. The other sample will serve as the "control."
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by RP-HPLC.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of remaining intact conjugate versus time for both the test and control samples to determine the rate of degradation.
-
If available, use LC-MS to identify the species in any new peaks that appear in the chromatogram of the test sample.
References
-
Addressing the retro-Michael instability of maleimide bioconjugates. (2018). Drug Discovery Today: Technologies, 30, 27-34. [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). Sigut Labs. [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018). PubMed. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Chemistry – A European Journal, 26(69), 15867-15871. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. (2018). UCL Discovery. [Link]
-
Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. (2014). Nature Biotechnology, 32(10), 1059-1062. [Link]
-
General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. (n.d.). ScienceDirect. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Angewandte Chemie International Edition, 59(43), 18975-18979. [Link]
-
Long-term stabilization of maleimide-thiol conjugates. (2015). Bioconjugate Chemistry, 26(2), 202-206. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Angewandte Chemie, 132(43), 19143-19147. [Link]
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. (2016). Journal of Materials Chemistry B, 4(13), 2294-2302. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2015). ResearchGate. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2015). Bioconjugate Chemistry, 26(2), 202-206. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. (2016). Kinam Park. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. d-nb.info [d-nb.info]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Butan-2-ylpyrrole-2,5-dione
Welcome to the technical support resource for the purification of 1-Butan-2-ylpyrrole-2,5-dione, also known as N-sec-butylmaleimide. This guide is designed for researchers, chemists, and drug development professionals who handle N-substituted maleimides and face challenges in achieving the high purity required for downstream applications, such as bioconjugation and polymer synthesis. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during the synthesis, work-up, and purification of 1-Butan-2-ylpyrrole-2,5-dione.
Category 1: Product Stability and Impurity Formation
Question: My final product shows a significant impurity with a molecular weight matching the starting material + 18 Da (water). What is happening and how can I prevent it?
Answer: This is a classic and highly common issue: hydrolysis of the maleimide ring. The impurity you are observing is the corresponding N-(sec-butyl)maleamic acid, formed by the addition of a water molecule across one of the carbonyl groups, which opens the pyrrole-2,5-dione ring.
-
Causality: The maleimide ring is electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is significantly accelerated at neutral to alkaline pH (pH > 7.0) and by elevated temperatures.[1][2][3] Once the ring is opened to form the maleamic acid, it is no longer reactive towards thiols, which is often the intended downstream reaction.[1]
-
Preventative Measures:
-
Anhydrous Synthesis: During the cyclodehydration of the maleamic acid intermediate to form the maleimide, ensure your reaction conditions are scrupulously dry. Use a dehydrating agent like acetic anhydride or employ azeotropic distillation with a Dean-Stark trap to remove water as it forms.[4]
-
Aqueous Work-up pH: If an aqueous work-up is necessary, use slightly acidic water (pH 5-6) and perform the extraction quickly at low temperatures (0-5 °C) to minimize hydrolysis.
-
Storage: Never store 1-Butan-2-ylpyrrole-2,5-dione in aqueous buffers. For long-term storage, dissolve the purified compound in a dry, aprotic organic solvent such as Dichloromethane (DCM), or store it as a dry solid under an inert atmosphere (Nitrogen or Argon) at -20°C.[2]
-
Question: I'm seeing a persistent impurity that has a similar polarity to my product and is difficult to separate by column chromatography. What could it be?
Answer: This is likely the N-(sec-butyl)maleamic acid intermediate from the synthesis. The synthesis of N-substituted maleimides is a two-step process: acylation of the amine by maleic anhydride to form the maleamic acid, followed by cyclodehydration.[4][5]
-
Causality: If the cyclodehydration step is incomplete, the unreacted maleamic acid will carry through into the crude product. While the carboxylic acid group makes it more polar than the target maleimide, its overall organic character can lead to similar chromatographic behavior in certain solvent systems, causing co-elution.
-
Solutions:
-
Drive the Reaction to Completion: Ensure the cyclodehydration step runs for a sufficient amount of time and at the appropriate temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting maleamic acid.
-
Basic Wash: During work-up, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to deprotonate the carboxylic acid of the maleamic acid, converting it into a salt. This dramatically increases its aqueous solubility, allowing it to be selectively extracted into the aqueous phase, leaving your desired maleimide product in the organic layer. Caution: Perform this wash quickly and at low temperature to avoid hydrolyzing your product maleimide.
-
Question: During purification by distillation, my product turned into an intractable solid. What happened?
Answer: You have likely encountered thermal polymerization of the maleimide.
-
Causality: The double bond in the maleimide ring is reactive and can undergo free-radical polymerization at elevated temperatures.[6] N-substituted maleimides are known to produce polymers with high thermal stability, but this is an undesirable side reaction during purification.[7] High temperatures required for distillation, especially if impurities that can initiate polymerization are present, create a significant risk.[6]
-
Solutions:
-
Vacuum Distillation: If distillation is necessary, always perform it under high vacuum to lower the boiling point and reduce the required temperature.
-
Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask.
-
Alternative Methods: Prioritize purification by chromatography or recrystallization, which are performed at much lower temperatures.[6]
-
Category 2: Troubleshooting Purification Protocols
Question: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the melting point of the solute or in the presence of impurities.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. Impurities can also suppress the melting point and disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath. Rapid cooling favors precipitation over crystallization.
-
Solvent System Adjustment: Your current solvent may be too good. Add a "poor" solvent (an anti-solvent in which your compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy, then add a few drops of the "good" solvent to clarify it before cooling.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Question: I am getting poor separation and broad peaks during silica gel column chromatography. What adjustments should I make?
Answer: This indicates a non-optimal separation method. The cause could be related to the sample loading, the column itself, or the mobile phase.
-
Causality & Solutions:
-
Sample Loading: Loading too much sample onto the column will cause band broadening and poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. The sample should also be dissolved in a minimal amount of the mobile phase or a weaker solvent and loaded as a concentrated band.
-
Mobile Phase Polarity: If peaks are broad and elute too quickly (low retention time), your mobile phase is too polar. If the peaks are broad and elute very slowly or not at all, your mobile phase is not polar enough. Perform TLC analysis with various solvent systems to find the optimal mobile phase that gives your product an Rf value of ~0.3-0.4.
-
Column Packing: An improperly packed column with channels or cracks will lead to terrible peak shape. Ensure the silica slurry is packed uniformly without any air bubbles.
-
Compound Degradation: Given the reactivity of maleimides, it's possible the compound is degrading on the silica gel, which is slightly acidic. If you suspect this, you can try using deactivated (neutral) silica or alumina.
-
Workflow & Data Reference
Troubleshooting HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of your final product.[8] Unexpected results on the chromatogram can be confusing. The following workflow helps diagnose common issues.
Caption: Troubleshooting workflow for common HPLC issues.
Table 1: Recommended Starting Purification Conditions
This table provides empirically derived starting points for purifying N-substituted maleimides like 1-Butan-2-ylpyrrole-2,5-dione. Optimization will be required.
| Purification Method | Solvent System (Starting Recommendation) | Key Considerations & Rationale |
| Silica Gel Chromatography | Hexanes:Ethyl Acetate (9:1 to 7:3 gradient) | The non-polar hexane base with a gradual increase in polar ethyl acetate effectively separates the non-polar maleimide product from the more polar maleamic acid precursor and baseline impurities.[6] |
| Recrystallization | Isopropanol / Water | The compound is typically soluble in hot isopropanol. Adding a small amount of water as an anti-solvent upon cooling can help induce crystallization. |
| Recrystallization | Toluene / Hexanes | Dissolve in a minimum of hot toluene, then add hexanes as the anti-solvent until turbidity is observed. Cool slowly. This is effective for removing highly non-polar impurities. |
Detailed Protocol: Purification by Column Chromatography
This protocol describes a standard method for purifying crude 1-Butan-2-ylpyrrole-2,5-dione (approx. 1-2 g scale) using silica gel flash chromatography.
Objective: To separate the target maleimide from unreacted starting materials, the polar maleamic acid intermediate, and other byproducts.
Materials:
-
Crude 1-Butan-2-ylpyrrole-2,5-dione
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, TLC chamber, UV lamp
Methodology:
-
TLC Analysis (Method Development):
-
Dissolve a tiny amount of the crude material in Dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a 8:2 Hexanes:Ethyl Acetate solvent system.
-
Visualize the spots under a UV lamp (254 nm). The goal is to find a solvent system where the product spot has an Rf value of ~0.3-0.4 and is well-separated from other spots. Adjust the solvent ratio as needed.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). For 1 g of crude product, use approximately 40-50 g of silica.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Collect fractions (e.g., 10-15 mL per tube).
-
Monitor the elution process by spotting alternate fractions on a TLC plate.
-
Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexanes:Ethyl Acetate) to elute your compound. This gradient helps ensure a sharp elution band and good separation from more polar impurities.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Confirm the purity of the final product using HPLC and its identity by ¹H NMR and/or LC-MS.[9]
-
References
- Kim, J. H., et al. (2021). Method for purifying n-substituted maleimide. Google Patents (KR102213649B1).
- Lee, B. J., et al. (2018). Purification method of n-substituted maleimide. Google Patents (KR20180037796A).
-
Jones, L. H. (2018). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleimide. Retrieved from [Link]
-
Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400–1404. Abstract available at [Link]
-
Tyreman, E., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(15), 4803. Retrieved from [Link]
-
Vandevoorde, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6639-6650. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for the Storage of N-(sec-butyl)maleimide to Prevent Polymerization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and practical solutions to a common challenge encountered in the laboratory: the unintended polymerization of N-(sec-butyl)maleimide during storage. As a reactive monomer, ensuring its stability is paramount for the success and reproducibility of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a decrease in the purity of my N-(sec-butyl)maleimide over time, and I suspect polymerization. What could be causing this?
A1: N-(sec-butyl)maleimide, like other maleimide derivatives, possesses a reactive carbon-carbon double bond within its five-membered ring. This makes it susceptible to polymerization through several mechanisms, primarily:
-
Free-Radical Polymerization: This is a common pathway for vinyl compounds. The polymerization can be initiated by exposure to heat, light (UV radiation), or the presence of radical species. Oxygen can sometimes play a role in initiating radical formation, especially in the presence of other impurities.
-
Anionic Polymerization: This type of polymerization can be initiated by nucleophiles or bases. Trace amounts of impurities such as amines, hydroxides (from moisture), or other basic contaminants in your storage container or on your lab equipment can trigger this process. Anionic polymerization of maleimides can be particularly rapid, especially in polar solvents.[1]
-
Thermal Polymerization: At elevated temperatures, N-(sec-butyl)maleimide can undergo polymerization even in the absence of an initiator. While less common at typical storage temperatures, prolonged exposure to ambient or higher temperatures can contribute to oligomer formation.
The diagram below illustrates the primary polymerization pathways for maleimides.
Caption: Initiation and propagation pathways for maleimide polymerization.
Q2: What are the ideal storage conditions to minimize the risk of polymerization?
A2: To maintain the integrity of your N-(sec-butyl)maleimide, it is crucial to control its storage environment. The following conditions are recommended:
-
Temperature: Store the compound at low temperatures. Refrigeration at 2-8°C is a good practice. For long-term storage, temperatures of -20°C are even better. Avoid temperature fluctuations, as this can affect the product's integrity.
-
Light: Protect the compound from light by storing it in an opaque or amber-colored container. Light, particularly UV light, can initiate free-radical polymerization.
-
Atmosphere: Store the container under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric oxygen and moisture. Oxygen can contribute to the formation of radical species that initiate polymerization, while moisture can potentially initiate anionic polymerization.
-
Container: Use a clean, dry container made of a non-reactive material like glass. Ensure the container is tightly sealed to prevent the ingress of air and moisture.
-
Purity: Ensure the N-(sec-butyl)maleimide is of high purity. The presence of acidic or basic impurities can catalyze polymerization.
Here is a summary of the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of thermal and radical polymerization. |
| Light | Store in an opaque or amber container | Prevents light-induced (photochemical) polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture. |
| Container | Tightly sealed, clean, dry, non-reactive material | Prevents contamination and exposure to air/moisture. |
Q3: Should I add a polymerization inhibitor to my N-(sec-butyl)maleimide during storage? If so, which one and at what concentration?
A3: Yes, for long-term storage, the addition of a polymerization inhibitor is a highly effective strategy. These compounds work by scavenging free radicals, which are the initiators of free-radical polymerization.
For maleimides, phenolic compounds and phenothiazine are commonly used inhibitors.
-
4-tert-Butylcatechol (TBC): This is a widely used inhibitor for styrene and other vinyl monomers and is also effective for maleimides. It is particularly effective in the presence of oxygen.
-
Phenothiazine (PTZ): This is another excellent inhibitor for acrylates and other alkenyl monomers.[2][3] It functions as a radical scavenger.
-
Hydroquinone (HQ) and its derivatives: Hydroquinone and its mono- and di-tert-butyl derivatives are effective general-purpose inhibitors that work by quenching free radicals in the presence of oxygen.[4][5][6]
Recommended Concentrations: The optimal concentration of the inhibitor can vary, but a general guideline is between 100 to 500 ppm (parts per million) . It is crucial to add the inhibitor at a concentration that provides adequate stability without interfering with downstream applications. If you are using the N-(sec-butyl)maleimide for polymerization reactions, the inhibitor will need to be removed, typically by column chromatography or by washing with an alkaline solution for phenolic inhibitors.
| Inhibitor | Typical Concentration Range | Mechanism of Action |
| 4-tert-Butylcatechol (TBC) | 100 - 500 ppm | Free-radical scavenger (requires oxygen) |
| Phenothiazine (PTZ) | 100 - 500 ppm | Free-radical scavenger |
| Hydroquinone (HQ) | 100 - 500 ppm | Free-radical scavenger (requires oxygen) |
Q4: How can I check if my stored N-(sec-butyl)maleimide has started to polymerize?
A4: There are several analytical techniques you can use to assess the purity of your N-(sec-butyl)maleimide and detect the presence of oligomers or polymers.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the monomer from any oligomeric or polymeric species. The polymer will typically elute much earlier or later than the monomer, or may not elute at all, depending on its size and the column chemistry. A decrease in the area of the monomer peak over time is a clear indication of degradation.
-
Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this technique is ideal for separating molecules based on their size. It can effectively separate the N-(sec-butyl)maleimide monomer from any larger polymer chains. This method allows for the quantification of the polymer content in your sample.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity of the monomer. The appearance of broad signals in the aliphatic region, where sharp peaks for the monomer are expected, can indicate the presence of polymer. A decrease in the integral of the vinyl protons of the maleimide ring relative to the sec-butyl protons would also suggest polymerization.
The workflow below outlines a general procedure for assessing the purity of your stored N-(sec-butyl)maleimide.
Caption: A workflow for the analytical assessment of N-(sec-butyl)maleimide purity.
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by Reverse-Phase HPLC
This protocol provides a starting point for developing a method to assess the purity of N-(sec-butyl)maleimide. Optimization may be required.
Materials:
-
N-(sec-butyl)maleimide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mass spectrometry compatibility)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N-(sec-butyl)maleimide.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and run a gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
The N-(sec-butyl)maleimide monomer should elute as a sharp peak.
-
Oligomers or polymers, being more hydrophobic, may elute later as broader peaks or a series of peaks. Very large polymers may not elute from the column.
-
Calculate the purity by dividing the area of the monomer peak by the total area of all peaks in the chromatogram.
-
Protocol 2: Accelerated Stability Study
This protocol can be used to assess the stability of N-(sec-butyl)maleimide under stressed conditions to predict its long-term stability.
Materials:
-
N-(sec-butyl)maleimide sample
-
Several small, sealable amber glass vials
-
Ovens or incubators set to different temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system for purity analysis (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Aliquot equal amounts of N-(sec-butyl)maleimide into several vials.
-
If using an inhibitor, prepare a batch with the desired concentration of the inhibitor.
-
Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.
-
-
Storage:
-
Place the vials in the temperature-controlled ovens/incubators.
-
Keep a control sample at -20°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from each temperature condition.[11]
-
-
Analysis:
-
Allow the vial to come to room temperature before opening.
-
Analyze the purity of the sample using the HPLC method described in Protocol 1.
-
-
Data Evaluation:
By adhering to these guidelines and implementing these analytical checks, you can ensure the stability and reliability of your N-(sec-butyl)maleimide, leading to more consistent and successful experimental outcomes.
References
- Azechi, M., Toyota, N., Yamabuki, K., Onimura, K., & Oishi, T. (2011). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. Polymer Bulletin, 67(7), 1149–1161.
-
Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). Handom Chemical. Retrieved from [Link]
- Radwan, A. A., Tork, S. E., & El-Hefnawy, G. B. (2018). Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking. Methods in Molecular Biology, 1714, 141-156.
- Cubbon, R. C. P. (1965). The free radical and anionic polymerization of some N-substituted maleimides. Polymer, 6(8), 419-426.
- Khoury, M. K., Hsiao, C., & Gewirth, D. T. (2014). Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking. Methods in Molecular Biology, 1172, 141-156.
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Size Exclusion Chromatography Instruction Manual. (n.d.). Bio-Rad. Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2013, July 18). European Medicines Agency. Retrieved from [Link]
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Protein characterization using size exclusion chromatography. (n.d.). Cytiva. Retrieved from [Link]
- Oishi, T., Onimura, K., & Yamabuki, K. (2000). Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. Macromolecules, 33(23), 8515-8519.
- Onimura, K., Yamabuki, K., & Oishi, T. (2000). Asymmetric anionic polymerization of maleimides bearing bulky substituents. Journal of Polymer Science Part A: Polymer Chemistry, 38(2), 310-320.
- Shalygina, T. A., Bondar, A. A., Yablokov, M. Y., Shantar, Z. I., & Yablokova, M. Y. (2019). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. Polymers, 11(10), 1629.
- S. P. Ivanchev, V. N. Pavlyuchenko, & G. A. Otradina. (2005). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. Russian Journal of Applied Chemistry, 78(10), 1694–1698.
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Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). Handong Chemical. Retrieved from [Link]
- Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., Heffeter, P., & Kowol, C. R. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870.
- Al-Sammarraie, R. F., & Al-Kawaz, J. H. (2015). Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. International Journal of Enhanced Research in Science, Technology & Engineering, 4(5), 128-135.
- Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2016). (A) Preparation of N‐substituted maleimides from maleic anhydrides and primary amines or isocyanates. (B) Preparation of pendant maleimides via click‐type reactions involving the N‐substituent. (C) Examples of potential 2,3‐substitutents of maleimide derivatives. (D) Maleimide derivatives featuring mono‐ and dimethyl substitutions of the maleimide alkene.
- Magari, R. T. (2002). Determining shelf life by comparing degradations at elevated temperatures.
-
Residual Monomer Analysis and Testing. (n.d.). Polymer Solutions. Retrieved from [Link]
- Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of pharmaceutical and biomedical analysis, 7(6), 685–691.
- Oishi, T., Mooi, M., Fujimoto, M., & Doiuchi, K. (1988). Syntheses and Thermostabilities of N-Substituted Maleimide Copolymers. III. N-lsopropylmaleimide, N-sec-Butylmaleimide and N-tert-Butylmaleimide. Technology reports of the Yamaguchi University, 4(2), 151-159.
-
Guideline for Stability Data. (n.d.). National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. Retrieved from [Link]
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Analysis of Additives, Impurities, & Residuals in Polymers. (n.d.). Agilent. Retrieved from [Link]
- Wang, Y., Zhang, T., Li, Y., Wang, X., & Wang, S. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Foods, 9(11), 1601.
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Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to the reliance procedure. (n.d.). Jordan Food and Drug Administration. Retrieved from [Link]
- Hinder, T., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 398.
- de Souza, A. R. C., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2095.
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Stability Testing of Biotechnological/Biological Products. (1995, November 28). European Medicines Agency. Retrieved from [Link]
- Karayannis, M. I., & Samanidou, V. F. (2003). HPLC determination of residual monomers released from heat-cured acrylic resins.
- Patel, A., et al. (2021).
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Technical Support Center: Enhancing the Stability of Maleimide-Thiol Adducts
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize maleimide chemistry for bioconjugation. Here, we will troubleshoot common stability issues, delve into the underlying chemical mechanisms, and provide field-proven protocols to ensure the robustness and efficacy of your conjugates.
Introduction: The Duality of Maleimide-Thiol Chemistry
Maleimide-thiol conjugation is a cornerstone of bioconjugation, prized for its rapid reaction kinetics and high specificity for cysteine residues under physiological conditions.[1][2] This Michael addition reaction forms a covalent thiosuccinimide linkage, essential in the construction of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][2] However, the very reactivity that makes this chemistry attractive also presents a significant challenge: the stability of the resulting adduct.[3][4] Many researchers discover that their carefully prepared conjugates are unstable, leading to payload loss, off-target effects, and compromised therapeutic efficacy.[5][6] This guide will address these stability concerns head-on, providing you with the knowledge and tools to create robust and reliable bioconjugates.
Section 1: Understanding the Core Problem - Why Are Maleimide Adducts Unstable?
The stability of the thiosuccinimide linkage is threatened by two primary chemical pathways: the retro-Michael reaction and succinimide ring hydrolysis.[7][8] Understanding these competing reactions is the first step toward effective troubleshooting.[7]
FAQ: I'm observing payload loss from my antibody-drug conjugate (ADC) in plasma. What is happening at a chemical level?
What you are likely observing is the consequence of the retro-Michael reaction. The thioether bond formed during conjugation is reversible and can dissociate, reforming the original maleimide and thiol.[1][9] In a biological environment rich in thiols, such as plasma which contains glutathione and albumin, this reversal becomes highly problematic.[1][4] The released maleimide-linked payload can then be "exchanged" or transferred to these other thiol-containing molecules, leading to off-target toxicity and a reduction in the therapeutic efficacy of your ADC.[4][10]
Simultaneously, the succinimide ring of the adduct can undergo hydrolysis. This ring-opening reaction creates a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[5][9] Therefore, the overall stability of your conjugate population depends on the race between these two competing pathways: the undesirable retro-Michael reaction leading to thiol exchange and the desirable hydrolysis leading to a stable, irreversible linkage.[7]
Section 2: Troubleshooting Guide & Stabilization Strategies
This section provides actionable solutions to the most common stability problems encountered in the lab.
FAQ 1: How can I prevent the retro-Michael reaction and subsequent thiol exchange?
The most direct way to prevent the retro-Michael reaction is to ensure the succinimide ring is hydrolyzed to its stable, ring-opened maleamic acid form.[5][6][9] For many common maleimides, this hydrolysis is too slow to effectively compete with thiol exchange.[5][6] However, several strategies can be employed to accelerate this stabilizing reaction.
Strategy 1: Post-Conjugation Hydrolysis via pH Adjustment
This is the most straightforward approach. After the initial conjugation reaction is complete, the pH of the solution can be raised to accelerate the rate of hydrolysis.
-
Causality: The hydrolysis of the succinimide ring is a base-catalyzed reaction. By increasing the pH, you increase the concentration of hydroxide ions, which act as nucleophiles, attacking the carbonyl groups in the succinimide ring and promoting ring-opening.[9]
-
Protocol:
-
Perform the maleimide-thiol conjugation at the optimal pH of 6.5-7.5.[10]
-
Once the conjugation is complete (verified by a suitable analytical method like LC-MS), adjust the buffer pH to 8.5-9.0.
-
Incubate the conjugate solution at room temperature or 37°C for several hours (e.g., 2-16 hours). The exact time should be optimized for your specific conjugate.
-
Monitor the conversion to the hydrolyzed form by LC-MS. You should see a mass increase of 18 Da, corresponding to the addition of a water molecule.
-
Self-Validation: It is critical to monitor the integrity of the protein (e.g., antibody) under these slightly alkaline conditions to ensure no aggregation or degradation occurs.[9] A parallel control of the unconjugated protein at the higher pH should be run and analyzed by Size Exclusion Chromatography (SEC).
-
Strategy 2: Utilize "Self-Hydrolyzing" Maleimides
To avoid the need for post-conjugation pH adjustments, next-generation maleimides have been developed with built-in functionalities that catalyze the hydrolysis reaction at neutral pH.[7]
-
Causality: A prime example involves incorporating a basic amino group, such as from diaminopropionic acid (DPR), adjacent to the maleimide.[7] This neighboring basic group provides intramolecular catalysis, positioning a nucleophile perfectly to attack the succinimide ring and dramatically accelerate hydrolysis at neutral pH.[7][8] This leads to a rapid and efficient conversion to the stable ring-opened form shortly after conjugation.[7]
-
Benefit: Conjugates made with these reagents show significantly improved stability and, in preclinical studies, have demonstrated enhanced antitumor activity and reduced toxicity, likely due to less off-target payload release.[7]
FAQ 2: I am working with an N-terminal cysteine. Are there special considerations?
Yes. When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo a favorable intramolecular rearrangement to form a highly stable six-membered thiazine ring.[11][12]
-
Causality: The free amine of the N-terminal cysteine is positioned to attack one of the carbonyls of the succinimide ring, leading to a transcyclization reaction. This reaction locks the thioether bond into a new ring structure, effectively preventing the retro-Michael reaction.[1][11]
-
Benefit: This thiazine structure is significantly more stable than the original adduct and shows a strongly reduced propensity for thiol exchange with glutathione.[12] The stabilization can be achieved simply by an extended incubation time in a buffered solution after the initial conjugation.[1][11]
FAQ 3: Are there other next-generation maleimides (NGMs) that offer enhanced stability?
Absolutely. The field is continuously evolving to address the stability issue. Disulfide bridging reagents based on dibromo- or diiodomaleimides are a key innovation.[13][14][15]
-
Causality: These reagents are designed to react with the two thiols generated from the reduction of a native disulfide bond in an antibody. They "rebridge" the disulfide with a linker that is covalently attached to both sulfur atoms. This creates a structurally robust and stable conjugate.[14][16] Diiodomaleimides, in particular, offer a good balance of rapid reactivity and increased hydrolytic stability compared to their dibromo counterparts.[13][15]
-
Benefit: This approach leads to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and excellent serum stability.[13][17] The resulting maleimide conjugate can still be hydrolyzed post-conjugation to ensure long-term stability.[13][14][15]
| Stabilization Strategy | Underlying Principle | Key Advantage | Consideration |
| Post-conjugation Hydrolysis | Base-catalyzed ring-opening of the thiosuccinimide.[9] | Simple to implement with standard maleimides. | Requires careful pH control and monitoring of protein integrity.[9] |
| Self-Hydrolyzing Maleimides | Intramolecular catalysis of hydrolysis via a neighboring basic group (e.g., DPR).[7] | Rapid, spontaneous stabilization at neutral pH.[7] | Requires synthesis or purchase of specialized reagents. |
| N-terminal Cys Transcyclization | Intramolecular rearrangement to form a stable thiazine ring.[11][12] | Forms a highly stable, irreversible linkage. | Only applicable for conjugates with an N-terminal cysteine. |
| Next-Gen Bridging Maleimides | Re-bridging of a reduced disulfide bond with dihalo-maleimides.[14][16] | Produces homogeneous, stable conjugates with defined DAR.[17] | Requires a reducible disulfide bond at the desired conjugation site. |
Section 3: Experimental Protocols & Best Practices
Adherence to validated protocols is essential for reproducible results. Here we provide a general workflow for assessing the stability of your conjugate.
Protocol: Assessing Conjugate Stability in Human Plasma
This protocol provides a framework for evaluating the stability of an ADC by monitoring changes in the drug-to-antibody ratio (DAR) over time.[18][19]
1. Materials and Reagents:
-
Test ADC and unconjugated antibody control.
-
Pooled human plasma (or plasma from other species of interest).[20]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads).[18][21]
-
LC-MS grade water, acetonitrile, and formic acid.
-
High-resolution mass spectrometer coupled to an HPLC system (e.g., Q-TOF).
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human plasma in a microcentrifuge tube. Prepare a parallel control with the ADC in PBS.[19]
-
Incubate the samples in a controlled environment at 37°C.[18]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture. Immediately freeze the aliquots at -80°C to quench the reaction until analysis.[18][19]
-
Immunoaffinity Capture: Thaw the plasma samples. Use an immunoaffinity resin like Protein A or G magnetic beads to capture the ADC from the plasma.[21]
-
Washing: Wash the beads thoroughly with PBS to remove non-specifically bound plasma proteins.[19]
-
Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20mM Glycine, pH 2.5). Neutralize the sample immediately with a Tris buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples using a high-resolution mass spectrometer. The different DAR species can be observed in the deconvoluted mass spectrum.
-
Data Analysis: Calculate the average DAR at each time point by determining the relative abundance of each DAR species. A decrease in the average DAR over time is indicative of payload loss and adduct instability.[20]
4. Self-Validation System:
-
Negative Control: The ADC incubated in PBS should show minimal to no change in average DAR over the time course.
-
Positive Control (Optional): If available, include a conjugate with a known labile linker to confirm the assay can detect instability.
-
Unconjugated Antibody: An unconjugated antibody control should be run through the same process to ensure the capture and elution steps do not cause degradation.
-
SEC Analysis: In addition to LC-MS, analyze the samples by SEC to monitor for aggregation or fragmentation of the antibody throughout the experiment.[18]
By implementing these advanced strategies and rigorous analytical protocols, you can overcome the inherent instability of maleimide-thiol adducts, leading to the development of more robust, stable, and effective bioconjugates.
References
-
Böger, J., Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Koll, B. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870. [Link]
-
Castell, O. K., Dodds, D., & Smith, M. E. B. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(2), 486–492. [Link]
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]
-
Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Koll, B. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(52), 23531-23534. [Link]
-
Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Chemistry, 11(4), 310-319. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. Chemistry, 26(68), 15867-15870. [Link]
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-52. [Link]
-
Jones, M. W., et al. (2016). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology, 1341, 149-65. [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-62. [Link]
-
The Rutter Lab. (2021). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. [Link]
-
UCL Discovery. (2019). Expanding the scope of Next Generation Maleimides for Antibody Conjugation. [Link]
-
De Cecco, M., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Chemical Communications, 54(8), 940-943. [Link]
-
UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]
-
ResearchGate. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]
-
Ask this paper. (2019). maleimide-thiol-adducts-stabilized-through-stretching. [Link]
-
UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
-
ResearchGate. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. [Link]
-
Badescu, G., et al. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near-homogeneous ADC. Chemical Communications, 53(40), 5539-5542. [Link]
-
Porton Pharma Solutions. (2025). Guidelines for ADC Stability Studies. Porton Pharma Solutions Resources. [Link]
-
Kozlosky, C. I., et al. (2015). Antibody Drug Conjugates: Nonclinical Safety Considerations. AAPS J, 17(5), 1065-1076. [Link]
-
Sterling Pharma Solutions. (2023). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions Resources. [Link]
-
Zhang, C., et al. (2019). Maleimide-thiol adducts stabilized through stretching. Nature Chemistry, 11(4), 310-319. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 1-Butan-2-ylpyrrole-2,5-dione
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of novel compounds, such as 1-Butan-2-ylpyrrole-2,5-dione (a derivative of maleimide), verifying the precise atomic arrangement is not merely a formality but a critical step to ensure data integrity and reproducibility. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this target molecule, explaining the causality behind the multi-faceted approach required for confident confirmation.
The structure , 1-Butan-2-ylpyrrole-2,5-dione, presents a distinct analytical challenge. We must confirm:
-
The presence of the five-membered pyrrole-2,5-dione (maleimide) ring.
-
The identity and structure of the sec-butyl group attached to the nitrogen.
-
The specific point of connectivity: that the sec-butyl group is bonded to the nitrogen atom of the maleimide ring.
A single analytical technique is rarely sufficient to prove a chemical structure conclusively. Instead, a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, creates a self-validating system that leaves no room for ambiguity.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy: Mapping the Protons
¹H NMR provides the first detailed look at the hydrogen atoms in the molecule. For 1-Butan-2-ylpyrrole-2,5-dione, we predict a specific set of signals.
-
Maleimide Protons (H-3, H-4): The two protons on the double bond of the maleimide ring are chemically equivalent due to symmetry. They are expected to appear as a sharp singlet. Their chemical shift will be significantly downfield (around δ 6.7 ppm) because they are deshielded by the adjacent electron-withdrawing carbonyl groups and the double bond itself.[1][2]
-
sec-Butyl Protons:
-
CH (H-1'): The single proton attached to the nitrogen and the rest of the butyl chain will appear as a multiplet (a sextet or complex multiplet). It is coupled to both the CH₂ and CH₃ groups.
-
CH₂ (H-2'): These two protons will appear as a multiplet, coupled to the adjacent CH and CH₃ protons.
-
Terminal CH₃ (H-4'): This methyl group will appear as a triplet, as it is coupled to the adjacent CH₂ group.
-
CH₃ on chiral center (H-3'): This methyl group, attached to the chiral center (C-1'), will appear as a doublet, coupled to the single CH proton.
-
Carbon-¹³C NMR Spectroscopy: Identifying the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbons (C-2, C-5): These carbons are in a highly deshielded environment and will appear far downfield, typically in the δ 170-175 ppm region.[2]
-
Olefinic Carbons (C-3, C-4): The two equivalent carbons of the double bond will appear as a single peak around δ 134 ppm.[1][2]
-
Aliphatic Carbons (C-1', C-2', C-3', C-4'): The four distinct carbon atoms of the sec-butyl group will appear in the upfield, aliphatic region of the spectrum (δ 10-50 ppm).
| Predicted NMR Data for 1-Butan-2-ylpyrrole-2,5-dione | |
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ ppm) & Multiplicity |
| H-3, H-4 | ~6.7 (s, 2H) |
| H-1' | Multiplet |
| H-2' | Multiplet |
| H-3' | Doublet |
| H-4' | Triplet |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ ppm) |
| C-2, C-5 (C=O) | ~170 |
| C-3, C-4 (C=C) | ~134 |
| C-1' (N-CH) | ~45-50 |
| C-2', C-3', C-4' | ~10-30 |
Note: Precise chemical shifts can vary based on solvent and concentration.
2D NMR Spectroscopy: The Definitive Confirmation
While 1D NMR provides strong evidence, 2D NMR techniques like COSY and HMBC are essential for unambiguously confirming the connectivity. This is a cornerstone of a trustworthy and self-validating analytical process.[3][4][5]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds).[6] We would expect to see correlations that trace the entire sec-butyl chain: H-1' will show a cross-peak with H-2' and H-3', and H-2' will show a cross-peak with H-4'. This confirms the integrity of the alkyl group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment that links the fragments together. It shows correlations between protons and carbons that are 2-3 bonds apart.[5][6] The most critical correlation would be between the N-CH proton (H-1') of the sec-butyl group and the carbonyl carbons (C-2, C-5) of the maleimide ring. This single piece of data definitively proves that the sec-butyl group is attached to the nitrogen atom, ruling out other possible isomers.
Caption: Key 2D NMR correlations confirming the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Experiments: Acquire gradient-selected COSY and HMBC experiments. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software, referencing the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm).
Chapter 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Molecular Ion Peak
The molecular formula for 1-Butan-2-ylpyrrole-2,5-dione is C₈H₁₁NO₂. Its monoisotopic mass is 153.0790 Da. High-resolution mass spectrometry (HRMS) should detect a molecular ion ([M]+• or [M+H]+) within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value, confirming the elemental composition.[7]
Fragmentation Analysis
Under electron ionization (EI), the molecule will fragment in predictable ways. The fragmentation pattern provides corroborating evidence for the proposed structure. Key expected fragments include:
-
Loss of the sec-butyl group: Cleavage of the N-C bond would result in a fragment corresponding to the maleimide ring.
-
Fragmentation of the alkyl chain: Alpha-cleavage is a dominant fragmentation pathway for amines and related compounds.[8][9] Cleavage of the C-C bond adjacent to the nitrogen is common. Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would lead to a prominent and stabilized cation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass. Analyze the major fragment ions to see if they correspond to logical losses from the parent structure.
Chapter 3: Infrared (IR) Spectroscopy - The Functional Group Identifier
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and rapid check for the presence of the core imide structure.
For 1-Butan-2-ylpyrrole-2,5-dione, the most characteristic signals are from the cyclic imide group.[10][11]
-
C=O Stretching: Cyclic imides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are expected in the range of 1700-1780 cm⁻¹ . The presence of these two strong, sharp peaks is highly indicative of the five-membered imide ring.
-
C=C Stretching: The alkene double bond stretch within the ring will appear around 1600-1650 cm⁻¹ .
-
C-H Stretching: Aliphatic C-H stretches from the sec-butyl group will be observed just below 3000 cm⁻¹.
The absence of an N-H stretching band (typically around 3200 cm⁻¹) is also critical, confirming that the nitrogen is substituted.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid dispersion in a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and compare them to known frequencies for cyclic imides and alkanes.
Comparative Analysis and Conclusion
Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C, 2D) | Detailed C-H framework, atom connectivity, stereochemistry. | Provides the most comprehensive structural detail. Unambiguous connectivity via 2D NMR. | Requires larger sample amount; longer acquisition time. |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation patterns. | High sensitivity; confirms elemental composition. | Provides little direct connectivity information; isomers can have identical masses. |
| IR Spectroscopy | Presence of key functional groups (e.g., C=O, C=C). | Fast, simple, and inexpensive. Excellent for confirming functional groups. | Provides no information on the overall molecular skeleton or connectivity. |
The logical workflow for structural confirmation begins with IR and MS as rapid screening tools. A positive result from these techniques (correct molecular weight and presence of imide carbonyls) provides the confidence to proceed with the more resource-intensive NMR analysis. The final, unambiguous confirmation rests on the complete assignment of the 1D and 2D NMR spectra, which must be fully consistent with the data from MS and IR. By integrating the results from all three methods, we establish a self-validating dataset that authoritatively confirms the structure of 1-Butan-2-ylpyrrole-2,5-dione.
Caption: Workflow for spectroscopic structural confirmation.
References
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Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10–15. [Link]
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McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817. [Link]
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Abdel-Aziz, H. A., et al. (n.d.). Infrared determination of noncyclic imides and polyimides. ACS Publications. [Link]
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A Comparative Guide to the Synthesis Efficiency of N-Alkylmaleimides
N-Alkylmaleimides are indispensable reagents in modern chemical biology, materials science, and pharmaceutical development. Their reactive double bond makes them exceptionally useful as Michael acceptors, particularly for bioconjugation to thiol groups in proteins and peptides, forming stable thioether bonds.[1] The efficiency, scalability, and purity of N-alkylmaleimide synthesis are therefore critical considerations for researchers. This guide provides an in-depth comparison of common synthetic methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate route for a given application.
Introduction: The Strategic Importance of N-Alkylmaleimides
The maleimide functional group is a cornerstone of covalent labeling and crosslinking strategies. Its high reactivity and specificity towards thiols at physiological pH (6.5-7.5) have cemented its role in the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and advanced polymer materials.[1][2] The choice of the N-alkyl substituent allows for fine-tuning of properties such as solubility, steric hindrance, and linker length. Consequently, a robust and efficient synthesis is the first step toward successful application.
Primary Synthetic Routes: A Comparative Overview
The synthesis of N-alkylmaleimides is dominated by two principal strategies: the classic two-step condensation of maleic anhydride with a primary amine and the Mitsunobu reaction for substrates where the amine is less accessible. Each method has distinct advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.
This is the most traditional and widely used method for preparing N-substituted maleimides.[3][4] It proceeds in two distinct stages:
-
Amic Acid Formation: A primary alkylamine reacts with maleic anhydride in a solvent like diethyl ether or acetic acid to form the corresponding N-alkylmaleamic acid intermediate.[5][6] This step is typically fast, exothermic, and proceeds in nearly quantitative yield.[7]
-
Cyclodehydration: The maleamic acid is then cyclized to the maleimide via dehydration. This is the critical, and often challenging, step. Several methods exist for this transformation, with the choice of reagents significantly impacting yield, purity, and scalability.
The overall workflow for this popular method is depicted below.
Caption: General workflow for the two-step synthesis of N-alkylmaleimides.
Key Dehydration Methods & Their Efficiency:
| Dehydrating Agent/Method | Typical Conditions | Yield (%) | Pros | Cons |
| Acetic Anhydride & Sodium Acetate | Reflux in Ac₂O or other high-boiling solvent[6][8] | 60-85% | Cost-effective, widely used, reliable for many substrates.[8] | Requires heating, can be difficult to remove acetic acid byproducts, potential for side reactions.[9][10] |
| Trifluoroacetic Anhydride (TFAA) | Room temperature or 0 °C | 80-95% | Mild conditions, high yields, rapid reaction. | Expensive reagent, corrosive and moisture-sensitive. |
| DCC or EDC (Carbodiimides) | Room temperature in aprotic solvent (e.g., THF, DCM) | 70-90% | Mild conditions, good for sensitive substrates. | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; EDC is water-soluble but more expensive.[11] |
| Tosyl Chloride (TsCl) / Pyridine | 0 °C to room temperature | 65-80% | Moderate conditions. | Pyridine can be difficult to remove; potential for side products. |
| p-Toluenesulfonic acid (p-TSA) | Reflux in toluene with azeotropic removal of water[12] | 50-75% | Inexpensive catalyst, suitable for industrial scale.[12] | Requires high temperatures and Dean-Stark apparatus; yields can be moderate.[12] |
Insight from the Field: The acetic anhydride/sodium acetate method is a workhorse for simple N-alkyl and N-aryl maleimides due to its low cost.[6] However, for complex molecules or acid-sensitive substrates, the milder conditions offered by carbodiimides or TFAA are often worth the additional expense. When using acetic anhydride, quenching the reaction by pouring it into ice water is a critical step to precipitate the product and hydrolyze excess anhydride.[8] Purification often involves recrystallization or column chromatography to remove residual amic acid and byproducts.[13]
The reaction involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16] The activated alcohol then undergoes an Sₙ2 reaction with the maleimide acting as the nucleophile.
Caption: Key stages of the Mitsunobu reaction for N-alkylmaleimide synthesis.
Performance Characteristics of the Mitsunobu Route:
-
Efficiency and Yield: High yields (often >90%) can be achieved under mild conditions.[17] The reaction is known for its reliability and broad substrate scope.[15]
-
Stereochemistry: A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's carbon center, a consequence of the Sₙ2 mechanism.[14][18] This is a powerful tool in stereoselective synthesis.
-
Challenges: The primary drawback is purification. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazide byproduct, which can be challenging to separate from the desired product.[19] While chromatography is effective, newer protocols using polymer-bound reagents or modified phosphines have been developed to simplify workup.[18]
Insight from the Field: The order of reagent addition can be critical. Typically, the alcohol, maleimide, and triphenylphosphine are mixed before the dropwise addition of DEAD/DIAD at 0 °C.[16] For challenging substrates, pre-forming the betaine intermediate by mixing PPh₃ and DEAD before adding the alcohol and nucleophile can improve results.[16]
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the synthesis of N-ethylmaleimide via two common methods are provided below.
Protocol 1: Synthesis of N-Ethylmaleimide via Acetic Anhydride Dehydration
This protocol is adapted from established procedures for N-substituted maleimide synthesis.[20][21]
Step A: Synthesis of N-Ethylmaleamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of ethylamine (70% in water, ~8.1 mL, ~0.1 mol) dropwise over 30 minutes with vigorous stirring. A thick white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum. The yield of N-ethylmaleamic acid is typically >95%.
Step B: Cyclodehydration to N-Ethylmaleimide
-
In a 500 mL flask, combine the dried N-ethylmaleamic acid (14.3 g, 0.1 mol) with anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Add acetic anhydride (150 mL).
-
Heat the mixture in an oil bath at 100-110 °C with stirring for 4-6 hours.[20] The solid should dissolve to form a clear, yellowish solution.
-
Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from cyclohexane to afford N-ethylmaleimide as a white solid. Typical yields range from 70-80%.
Protocol 2: Synthesis of N-(2-Hydroxyethyl)maleimide via Mitsunobu Reaction
This protocol illustrates the use of the Mitsunobu reaction for a functionalized alkyl group.
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, dissolve maleimide (9.7 g, 0.1 mol), ethylene glycol (11.1 mL, 0.2 mol, used in excess as both reactant and solvent), and triphenylphosphine (28.8 g, 0.11 mol) in 200 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add diisopropyl azodicarboxylate (DIAD) (21.7 mL, 0.11 mol) dropwise via syringe over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with 200 mL of ethyl acetate. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate N-(2-hydroxyethyl)maleimide. High yields are expected.
Conclusion and Recommendations
The choice between the classic two-step condensation and the Mitsunobu reaction depends heavily on the specific research context, including substrate availability, cost, scale, and the presence of sensitive functional groups.
-
For routine synthesis of simple N-alkylmaleimides from readily available primary amines, the two-step condensation of maleic anhydride followed by cyclization with acetic anhydride/sodium acetate remains the most cost-effective and scalable option. [2][7]
-
When working with precious or acid-sensitive substrates, employing milder dehydration agents like DCC or TFAA in the two-step method is recommended, despite the higher cost.
-
The Mitsunobu reaction is the superior choice when the desired substituent is derived from an alcohol, especially for complex molecules or when stereochemical inversion is desired. [15][22] Researchers must be prepared for the purification challenges associated with removing phosphine oxide and hydrazide byproducts.[19]
Ultimately, a careful evaluation of the factors outlined in this guide will empower researchers to select the most efficient synthetic route, ensuring a reliable supply of high-purity N-alkylmaleimides for their specific applications.
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Matuszak, N., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7410-7420. Available from: [Link]
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Patel, M. H. (n.d.). A review on preparation method for different maleimide units, their homo and co-polymers and. JETIR. Retrieved January 12, 2026, from [Link]
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The reaction between maleic anhydride and amines is an important pathway. (2024, March 21). News. Retrieved January 12, 2026, from [Link]
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Product diversity in cyclisations of maleamic acids: the imide-isoimide dichotomy. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]
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Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019, May 29). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]
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Clevenger, R. C., & Turnbull, K. D. (2000). Synthesis on N-Alkylated Maleimides. Synthetic Communications, 30(8), 1379-1388. Retrieved from [Link]
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Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352-5355. Available from: [Link]
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Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity of N-(sec-butyl)maleimide with Biological Nucleophiles
For researchers, scientists, and drug development professionals, the precise control of bioconjugation reactions is paramount. N-(sec-butyl)maleimide is a valuable reagent for the selective modification of thiol groups, a cornerstone of techniques ranging from the creation of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins. However, the success of these applications hinges on a thorough understanding of the reagent's reactivity profile, not only with its intended target but also with other potentially reactive species. This guide provides an in-depth comparison of the reactivity of N-(sec-butyl)maleimide with key biological nucleophiles, supported by established chemical principles and providing a framework for empirical validation.
The Primacy of the Thiol-Maleimide Reaction: A Highly Selective Michael Addition
The primary utility of N-(sec-butyl)maleimide lies in its rapid and highly selective reaction with thiols, such as the side chain of cysteine residues in proteins. This reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond.[1] This forms a stable, covalent thioether bond.
The remarkable efficiency of this reaction is governed by several factors. The ring strain and the cis-conformation of the carbonyl groups within the maleimide moiety make the double bond highly susceptible to nucleophilic attack.[1] Furthermore, the reaction can proceed rapidly in aqueous buffers at or near physiological pH without the need for a catalyst.
Caption: Reaction of N-(sec-butyl)maleimide with a thiol.
The pH-Dependent Landscape of Cross-Reactivity
The selectivity of N-(sec-butyl)maleimide is critically dependent on the pH of the reaction medium. While the reaction with thiols is favored over a broad pH range, the potential for cross-reactivity with other nucleophiles, particularly primary amines, increases significantly at higher pH values.
Amine Cross-Reactivity: A Competing Nucleophile at Elevated pH
The most significant potential for cross-reactivity of N-(sec-butyl)maleimide is with primary amines, most notably the ε-amino group of lysine residues. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[2] This is because the pKa of the ε-amino group of lysine is around 10.5, meaning it is predominantly protonated and thus not nucleophilic at neutral pH.
However, as the pH increases above 7.5, a greater proportion of lysine residues become deprotonated and nucleophilic, leading to a competitive aza-Michael addition reaction with the maleimide.[3] This side reaction can lead to undesired, heterogeneous conjugates.
Caption: Reaction of N-(sec-butyl)maleimide with a primary amine.
Reactivity with Other Nucleophiles: Histidine and Hydroxylamine
While less common, the potential for N-(sec-butyl)maleimide to react with other nucleophiles should be considered. The imidazole side chain of histidine can also act as a nucleophile and react with maleimides, particularly in intramolecular scenarios which can proceed at a faster rate than bimolecular reactions.[4][[“]] However, the reaction with histidine is generally slower than with thiols. Hydroxylamine and its derivatives can also react with maleimides.
The Inevitable Side Reaction: Hydrolysis
A competing reaction that is always present in aqueous environments is the hydrolysis of the maleimide ring. This reaction, which is accelerated at higher pH, leads to the formation of a maleamic acid derivative that is no longer reactive towards thiols.[1][6] The rate of hydrolysis for N-alkylmaleimides like N-(sec-butyl)maleimide is generally slower than for N-arylmaleimides.[7] Nevertheless, for reactions that require prolonged incubation times or are performed at elevated pH, hydrolysis can lead to a significant loss of the active reagent.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of N-(sec-butyl)maleimide with various nucleophiles under different pH conditions. The data is extrapolated from studies on N-ethylmaleimide, which is expected to have a similar reactivity profile due to its comparable electronic properties.
| Nucleophile (Model) | Optimal pH Range | Relative Reaction Rate (at pH 7.0) | Potential for Side Reactions |
| Thiol (Cysteine) | 6.5 - 7.5 | Very High (~1000x faster than amines) | Thiazine rearrangement with N-terminal cysteine.[8] |
| Primary Amine (Lysine) | > 7.5 | Low | Significant competition with thiols above pH 7.5.[9] |
| Imidazole (Histidine) | > 6.0 | Very Low | Generally slow, but can be significant in intramolecular cases.[4] |
| Water (Hydrolysis) | > 7.5 | Low to Moderate | Rate increases with pH, leading to inactive maleamic acid.[1][6] |
Experimental Protocol: A Competitive Assay for Quantifying Cross-Reactivity
To empirically determine the cross-reactivity of N-(sec-butyl)maleimide, a competitive reaction assay is the most direct approach. This protocol outlines a method to quantify the relative reactivity of N-(sec-butyl)maleimide with a thiol and a primary amine.
Caption: Workflow for a competitive reactivity assay.
Materials:
-
N-(sec-butyl)maleimide
-
N-acetyl-L-cysteine (thiol model)
-
N-acetyl-L-lysine (amine model)
-
Phosphate buffer (50 mM, pH 7.0)
-
Borate buffer (50 mM, pH 8.5)
-
Quenching solution (e.g., 1 M 2-mercaptoethanol or 1 M HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(sec-butyl)maleimide in acetonitrile.
-
Prepare 10 mM stock solutions of N-acetyl-L-cysteine and N-acetyl-L-lysine in their respective reaction buffers (phosphate for pH 7.0 and borate for pH 8.5).
-
-
Competitive Reaction:
-
In a microcentrifuge tube, combine 100 µL of the N-acetyl-L-cysteine stock solution and 100 µL of the N-acetyl-L-lysine stock solution.
-
Initiate the reaction by adding 10 µL of the 10 mM N-(sec-butyl)maleimide stock solution (this results in a 1:1:0.1 molar ratio of thiol:amine:maleimide).
-
Vortex briefly and start a timer.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 80 µL of the quenching solution.
-
-
HPLC or LC-MS Analysis:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS.
-
Use a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the disappearance of the N-(sec-butyl)maleimide peak and the appearance of the thiol and amine adduct peaks. The identity of the product peaks can be confirmed by mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak areas of the N-(sec-butyl)maleimide, the thiol adduct, and the amine adduct at each time point.
-
Calculate the percentage of each product formed relative to the initial amount of N-(sec-butyl)maleimide.
-
Plot the formation of each product over time to determine the initial reaction rates. The ratio of the initial rates will provide a quantitative measure of the cross-reactivity.
-
Conclusion: Ensuring Specificity Through Controlled Conditions
N-(sec-butyl)maleimide is a powerful tool for the selective modification of thiols. Its cross-reactivity with other nucleophiles, primarily amines, is highly dependent on the reaction pH. By maintaining a pH in the optimal range of 6.5 to 7.5, researchers can achieve a high degree of specificity for thiol conjugation.[2][10] At higher pH values, the potential for off-target reactions with lysine residues increases significantly. Furthermore, the stability of the maleimide reagent itself is compromised at elevated pH due to hydrolysis.
The provided experimental protocol offers a robust framework for quantifying the cross-reactivity of N-(sec-butyl)maleimide in your specific system. By understanding and controlling these reaction parameters, researchers can confidently employ N-(sec-butyl)maleimide to generate well-defined and homogeneous bioconjugates, which is critical for the development of effective and safe therapeutics and research tools.
References
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Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. [Link]
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Matsui, S., & Aida, H. (1978). Hydrolysis of Some N-Alkylmaleimides. RSC Publishing. [Link]
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UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
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Al-Sabbagh, R., et al. (2020). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 31(5), 1336-1346. [Link]
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Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. [Link]
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Smyth, D. G., et al. (1964). Reaction of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589-595. [Link]
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Gorbe, T. M., et al. (2021). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. ResearchGate. [Link]
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MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
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Papini, A., et al. (1992). Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research, 39(4), 348-355. [Link]
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Chemical Science. (2025). Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. RSC Publishing. [Link]
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Smyth, D. G., et al. (1960). Reactions of N-ethylmaleimide with peptides and amino acids. Consensus. [Link]
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Baldwin, A. D., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(1), e3323. [Link]
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Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. European Journal of Immunology, 29(7), 2297-2308. [Link]
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Nair, D. P., et al. (2013). Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. Organic & Biomolecular Chemistry, 11(31), 5135-5143. [Link]
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Jevrosimovic, M., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(12), 2843-2856. [Link]
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ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
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Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). Analytical Biochemistry, 429(2), 114-123. [Link]
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Christie, R. J., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 20(10), 18367-18385. [Link]
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Smyth, D. G., et al. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589-595. [Link]
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Bednar, R. A., & Colman, R. F. (1985). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 24(16), 4349-4357. [Link]
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Boeckler, C., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 380(2217), 20210022. [Link]
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Deves, R., & Boyd, C. A. (1992). N-ethylmaleimide discriminates between two lysine transport systems in human erythrocytes. The Journal of Physiology, 454, 571-585. [Link]
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Deves, R., & Boyd, C. A. (1992). N-ethylmaleimide discriminates between two lysine transport systems in human erythrocytes. The Journal of Physiology, 454, 571-585. [Link]
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Raines Lab. (n.d.). Catalysis of imido group hydrolysis in a maleimide conjugate. Retrieved from [Link]
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Wang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(1), e202103551. [Link]
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A Comparative Guide to LC-MS Analysis for the Validation of N-(sec-butyl)maleimide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a foundational pillar of experimental reproducibility and therapeutic safety. N-(sec-butyl)maleimide, a key reagent in bioconjugation and polymer chemistry, is no exception. Its reactive maleimide moiety is central to its function, but also renders it susceptible to degradation and the presence of process-related impurities. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive purity assessment of N-(sec-butyl)maleimide against alternative methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity for N-(sec-butyl)maleimide
N-(sec-butyl)maleimide is frequently used in reactions targeting thiol groups, such as the cysteine residues in proteins. The presence of impurities can have significant downstream consequences:
-
Hydrolyzed Maleimide: The maleimide ring can open upon exposure to moisture, forming a non-reactive maleamic acid derivative. This leads to an overestimation of the reactive species and results in incomplete conjugation.
-
Process-Related Impurities: Residual starting materials or by-products from the synthesis of N-(sec-butyl)maleimide can compete in conjugation reactions or introduce unwanted functionalities.
-
Polymerized Species: Maleimides have the potential to polymerize, reducing the concentration of the active monomeric reagent.
Given these potential pitfalls, a highly sensitive and specific analytical method is not just advantageous, but essential for reliable scientific outcomes.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the benchmark technique for the analysis of small molecules like N-(sec-butyl)maleimide.[1] This is due to its unique combination of high-resolution separation (LC) and highly sensitive and specific detection (MS).[1][2]
The Rationale Behind LC-MS Method Design
An effective LC-MS method for N-(sec-butyl)maleimide must be able to separate the active compound from potential impurities and provide unambiguous identification. Here, we dissect the key considerations in method development.[3][4]
-
Chromatographic Separation (The "LC" component): Reversed-phase high-performance liquid chromatography (HPLC) is the modality of choice for a molecule with the polarity of N-(sec-butyl)maleimide.
-
Stationary Phase: A C18 column is a robust starting point. The non-polar octadecylsilyl stationary phase provides effective retention for the moderately non-polar N-(sec-butyl)maleimide.
-
Mobile Phase: A gradient elution using water and a more non-polar organic solvent like acetonitrile or methanol is optimal. This ensures that compounds with a range of polarities can be effectively separated. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial. This helps to protonate the analyte and any potential impurities, leading to better peak shapes and improved ionization efficiency in the mass spectrometer.[3]
-
-
Detection and Identification (The "MS" component): Mass spectrometry offers unparalleled specificity by measuring the mass-to-charge ratio (m/z) of ions.
-
Ionization Source: Electrospray ionization (ESI) is the most suitable technique for N-(sec-butyl)maleimide.[5] It is a "soft" ionization method that typically results in the formation of a protonated molecular ion [M+H]+, minimizing fragmentation and providing a clear indication of the molecular weight.
-
Mass Analyzer: A single quadrupole mass spectrometer is sufficient for basic purity analysis, providing confirmation of the molecular weight of the main peak and any separated impurities. For more complex samples or in-depth impurity profiling, a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[3]
-
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the LC-MS analysis of N-(sec-butyl)maleimide.
Caption: Workflow for LC-MS purity analysis of N-(sec-butyl)maleimide.
Detailed Experimental Protocol for LC-MS
1. Materials and Reagents:
-
N-(sec-butyl)maleimide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of N-(sec-butyl)maleimide at 1 mg/mL in acetonitrile.
-
Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good resolution of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for retaining polar compounds. Formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting non-polar compounds. Formic acid for protonation. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to separate compounds of varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Increased temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid overloading the column. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | N-(sec-butyl)maleimide is expected to readily form a protonated ion. |
| Scan Range | m/z 50-500 | A range that encompasses the expected molecular ion and potential low-mass impurities. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Gas Temp. | 325 °C | To aid in desolvation of the analyte. |
| Gas Flow | 8 L/min | To facilitate desolvation. |
4. Data Analysis:
-
Identify the peak corresponding to N-(sec-butyl)maleimide by its mass-to-charge ratio (expected [M+H]+ = 154.08 m/z).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of N-(sec-butyl)maleimide by the total peak area of all components.
This method is designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines.[6][7] Key validation parameters that should be assessed include specificity (the ability to resolve the main peak from impurities), linearity (the response of the detector to different concentrations), accuracy, and precision.[8]
Comparative Analysis with Alternative Methods
While LC-MS is the preferred method, other techniques can be used for purity assessment, each with its own set of advantages and limitations.
Spectroscopic (UV-Vis) Methods
A common alternative involves spectrophotometric measurement. Maleimides have a characteristic UV absorbance around 302 nm.[9][10] However, this method is fraught with challenges:
-
Low Sensitivity: The extinction coefficient of the maleimide group is low, making this an insensitive technique for detecting low-level impurities.[10]
-
Lack of Specificity: Any impurity with a chromophore that absorbs in the same region will interfere with the measurement. Proteins and other aromatic compounds also absorb near this wavelength, further complicating the analysis.[9]
-
Inability to Identify Impurities: This method provides a single absorbance value and cannot distinguish between the active maleimide and its hydrolyzed, non-reactive form or other impurities.
Titration Methods
Titration methods, which involve reacting the maleimide with a known concentration of a thiol-containing compound and then back-titrating the excess thiol, can also be employed.[11]
-
Quantification of Reactive Groups: This method directly measures the amount of reactive maleimide, which can be an advantage.
-
Lack of Impurity Profiling: Similar to UV-Vis, this method does not provide information on the nature or number of impurities present. It only gives a bulk measurement of the reactive species.
Comparison Summary
The following table provides a comparative summary of the different analytical techniques for N-(sec-butyl)maleimide purity validation.
| Feature | LC-MS | UV-Vis Spectroscopy | Titration |
| Specificity | Very High (separates and identifies components) | Low (prone to interference) | Moderate (measures reactive groups) |
| Sensitivity | Very High (ng/mL to pg/mL) | Low | Moderate |
| Impurity Profiling | Yes (identifies and quantifies impurities) | No | No |
| Quantitative Accuracy | High | Low to Moderate | Moderate |
| Expertise Required | High | Low | Moderate |
| Cost | High | Low | Low |
Conclusion and Recommendations
For the comprehensive and reliable purity validation of N-(sec-butyl)maleimide, LC-MS is unequivocally the superior analytical technique. Its ability to physically separate the active compound from potential degradants and process-related impurities, coupled with the high specificity and sensitivity of mass spectrometric detection, provides a level of confidence that cannot be achieved with spectroscopic or titration methods.[1][5]
While UV-Vis or titration methods may offer a quick, low-cost estimate of maleimide content, they lack the specificity to ensure that the measured value corresponds solely to the active, monomeric N-(sec-butyl)maleimide. For researchers in drug development and other high-stakes applications, investing in a robust LC-MS analysis is a critical step in ensuring the quality and reliability of their work. Adherence to established validation guidelines, such as those from the ICH, further solidifies the trustworthiness of the obtained purity data.[6][12][13]
References
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- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Pharma Frontiers.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
- Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
- Quantitative Analysis of Thiols and Maleimides. (2017). AAT Bioquest.
- Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). (n.d.). ResearchGate.
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A Comparative Guide to the Kinetic Analysis of N-(sec-butyl)maleimide Reaction with Cysteine
This guide provides an in-depth technical analysis of the reaction kinetics between N-(sec-butyl)maleimide (NSBM) and cysteine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for self-validating systems, and compares the performance of NSBM with alternative thiol-reactive reagents, supported by experimental data and authoritative references.
Introduction: The Significance of Cysteine-Maleimide Kinetics
In the landscape of bioconjugation, the selective modification of cysteine residues is a cornerstone technique for creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent probes, and immobilizing enzymes.[1][] The reaction between a maleimide and a thiol (sulfhydryl) group from a cysteine residue is a favored method due to its high selectivity, rapid kinetics, and ability to proceed under mild, physiological conditions.[1][3][4]
N-(sec-butyl)maleimide (NSBM) represents a specific alkyl-substituted maleimide. The sec-butyl group introduces steric bulk near the reactive double bond, which can modulate the reaction kinetics and the stability of the resulting thioether conjugate compared to smaller N-substituents like ethyl or methyl groups. Understanding the precise reaction kinetics is not merely an academic exercise; it is critical for optimizing conjugation efficiency, ensuring product homogeneity, and predicting the stability and performance of the final bioconjugate.
This guide will provide a comprehensive protocol for the kinetic analysis of the NSBM-cysteine reaction, compare its performance with other maleimides, and discuss the critical parameters that govern the success of the conjugation.
The Underlying Chemistry: A Michael Addition Reaction
The conjugation of a maleimide to a thiol is a classic example of a Michael addition reaction.[3][5] In this mechanism, the nucleophilic thiolate anion (R-S⁻) from the cysteine side chain attacks one of the electron-deficient carbons of the maleimide's double bond.[3][5] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[5][6]
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., from lysine residues).[1][5][6] This selectivity is paramount for site-specific protein modification.
Several factors critically influence the reaction rate:
-
pH: The most critical parameter. The reaction rate is dependent on the concentration of the reactive thiolate anion. Below pH 6.5, the thiol group is largely protonated (R-SH), reducing its nucleophilicity and slowing the reaction.[7] Above pH 7.5, the competitive reaction with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis, rendering it unreactive.[5][6][7][8]
-
Temperature: Most conjugations are performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5][7] Lower temperatures can be beneficial for sensitive biomolecules.[7]
-
Steric Hindrance: The substituents on both the maleimide nitrogen and the thiol-containing molecule can influence the reaction rate due to steric effects. The sec-butyl group of NSBM, being bulkier than an ethyl group, is expected to result in a slightly lower reaction rate constant.
Caption: The Michael addition of a thiol to a maleimide.
A Validated Protocol for Kinetic Analysis
This protocol outlines a robust method for determining the second-order rate constant of the NSBM-cysteine reaction using a standard UV-Vis spectrophotometer. The principle relies on monitoring the decrease in absorbance of the maleimide group as it reacts with the thiol.
3.1. Rationale for Experimental Choices
-
Spectrophotometric Monitoring: Maleimides exhibit a characteristic UV absorbance around 300-302 nm, which disappears upon reaction with a thiol.[4] This change allows for real-time monitoring of the reaction progress.
-
Pseudo-First-Order Conditions: By using a significant molar excess of cysteine relative to NSBM (e.g., ≥10-fold), the concentration of cysteine can be considered constant throughout the reaction. This simplifies the kinetic analysis, allowing the reaction to be treated as a pseudo-first-order process, from which the second-order rate constant can be easily derived.
-
Buffer System: A phosphate buffer at pH 7.0 is chosen to maintain a stable pH within the optimal range for the thiol-maleimide reaction, balancing reactivity with selectivity.[6][8] The inclusion of EDTA chelates divalent metal ions that can catalyze the oxidation of thiols to non-reactive disulfides.[8]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is used to ensure the cysteine solution is fully reduced and free thiols are available. Unlike DTT or BME, TCEP does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[3][8]
3.2. Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
3.3. Step-by-Step Methodology
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM sodium phosphate buffer containing 1 mM EDTA, pH 7.0. Degas the buffer by vacuum or by bubbling with nitrogen to minimize thiol oxidation.
-
Cysteine Solution: Prepare a 10 mM stock solution of L-cysteine in the reaction buffer. Add TCEP to a final concentration of 1 mM.
-
NSBM Stock Solution: Prepare a 100 mM stock solution of N-(sec-butyl)maleimide in anhydrous DMSO. Maleimide solutions should be prepared fresh before use to avoid hydrolysis.[5][6]
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to read absorbance at 302 nm.
-
Use a temperature-controlled cuvette holder to maintain the reaction temperature at 25°C.
-
Add 990 µL of reaction buffer to a 1 mL quartz cuvette and allow it to equilibrate to 25°C. Use this to blank the spectrophotometer.
-
-
Kinetic Run:
-
To the blanked cuvette, add the cysteine solution to achieve the desired final concentration (e.g., for a 10-fold excess, add cysteine to a final concentration of 1 mM).
-
To initiate the reaction, add a small volume of the NSBM stock solution (e.g., 10 µL of a 10 mM intermediate dilution) to achieve the final desired concentration (e.g., 0.1 mM). Mix rapidly by inverting the cuvette or by gentle pipetting.
-
Immediately begin recording the absorbance at 302 nm every 10 seconds for at least 5-10 half-lives, or until the absorbance value stabilizes.
-
-
Data Analysis:
-
Subtract the final baseline absorbance from all data points to correct for any residual background absorbance.
-
The observed rate constant (kobs) is determined by fitting the absorbance decay data to a single exponential equation: A(t) = A0e-kobst
-
Alternatively, plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of the resulting straight line will be -kobs.
-
The second-order rate constant (k2) is then calculated by dividing the observed pseudo-first-order rate constant by the concentration of cysteine: k2 = kobs / [Cysteine]
-
Comparative Kinetic Analysis: NSBM vs. Alternatives
The choice of maleimide reagent can significantly impact the outcome of a bioconjugation experiment. The steric and electronic properties of the N-substituent influence both the reaction rate and the stability of the resulting conjugate. N-aryl maleimides, for instance, have been shown to form more stable conjugates due to accelerated hydrolysis of the thiosuccinimide ring post-conjugation, which prevents the reversible retro-Michael reaction.[9]
Below is a comparative summary of kinetic data for various thiol-reactive compounds.
| Reagent | N-Substituent Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features & Considerations |
| N-Ethylmaleimide (NEM) | Small Alkyl | ~10³ - 10⁴ | Common benchmark; rapid kinetics.[10][11] Conjugate is susceptible to retro-Michael reaction. |
| N-(sec-butyl)maleimide (NSBM) | Bulky Alkyl | Slightly lower than NEM | Increased steric hindrance may slightly decrease reaction rate. Bulky group may offer different solubility or stability profiles. |
| N-Phenylmaleimide | Aryl | Similar to or faster than NEM | Forms more stable conjugates due to faster post-conjugation hydrolysis, minimizing drug loss in ADCs.[9] |
| Iodoacetamide | Haloacetyl | ~10¹ - 10² | Slower reaction rate than maleimides.[6] Can exhibit off-target reactivity with histidine and methionine.[12] Forms a very stable thioether bond. |
Note: Rate constants are highly dependent on specific reaction conditions (pH, temperature, buffer composition) and are provided as approximate ranges for comparison.
Troubleshooting and Scientific Integrity
-
Low Reactivity:
-
Maleimide Hydrolysis:
-
Cause: Maleimide reagent instability in aqueous buffer, especially at pH > 7.5.[6][14]
-
Solution: Always prepare maleimide stock solutions in an anhydrous solvent like DMSO immediately before use.[6][13] Run a control experiment without cysteine to quantify the rate of hydrolysis under your reaction conditions.
-
-
Inconsistent Results:
-
Cause: Inhomogeneous mixing, especially in viscous solutions or hydrogel polymerization.[15]
-
Solution: Ensure rapid and thorough mixing upon initiation of the reaction. For viscous systems, consider alternative mixing methods.
-
Conclusion
The kinetic analysis of the N-(sec-butyl)maleimide reaction with cysteine is essential for the controlled and reproducible synthesis of bioconjugates. While NSBM follows the predictable Michael addition pathway characteristic of all maleimides, its specific rate constant—influenced by the steric bulk of the sec-butyl group—must be empirically determined for precise reaction design. This guide provides a robust, self-validating protocol for this determination and places the performance of NSBM in context with other common thiol-reactive reagents. By understanding and controlling the key parameters of pH, temperature, and reagent stability, researchers can harness the power of maleimide chemistry to advance their work in drug development and biotechnology.
References
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Ravasco, J. M. J. M.; Faustino, H.; Trindade, A.; Gois, P. M. P. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal2019 , 25 (1), 43–59. [Link]
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Northrop, B. H.; Frayne, S. H.; Choudhary, U. Thiol–Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polym. Chem.2015 , 6 (18), 3415–3430. [Link]
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Khan, M. N. Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences1984 , 73 (12), 1767-1771. [Link]
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Gorin, G.; Martic, P. A.; Doughty, G. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of Biochemistry and Biophysics1966 , 115 (3), 593-597. [Link]
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Christie, R. J.; et al. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release2015 , 220, 660-670. [Link]
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Fairbanks, A. J.; et al. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia2018 , 70, 104-114. [Link]
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A Senior Application Scientist's Guide to the Cytotoxicity of N-Substituted Maleimides
Introduction: The Double-Edged Sword of Maleimides in Bioconjugation
Maleimides are a cornerstone of modern bioconjugation chemistry, prized for their specific and efficient reactivity with thiol groups on cysteine residues.[] This reactivity has made them indispensable tools for creating antibody-drug conjugates (ADCs), PEGylating proteins, and fluorescently labeling biomolecules.[][2] In the realm of targeted cancer therapy, maleimide linkers are crucial for attaching potent cytotoxic payloads to monoclonal antibodies, enabling precise delivery to tumor cells.[3][4]
However, the very chemical reactivity that makes maleimides so useful is also the source of their inherent cytotoxicity. The reaction with cellular thiols is not limited to the intended bioconjugation target; it can also occur with vital intracellular molecules, most notably glutathione (GSH) and cysteine residues within essential proteins.[2][5] This off-target reactivity can disrupt cellular homeostasis, induce oxidative stress, and trigger cell death pathways.[6][7]
For researchers in drug development, understanding the structure-activity relationship (SAR) of N-substituted maleimide cytotoxicity is not an academic exercise—it is a critical parameter that dictates the therapeutic window and safety profile of a potential drug. This guide provides a comparative analysis of the cytotoxicity of different N-substituted maleimides, explains the underlying mechanisms, and offers detailed protocols for their evaluation.
The Core Mechanism: Michael Addition and Thiol Depletion
The biological activity of maleimides is governed by the Michael addition reaction, where the double bond of the maleimide ring acts as a Michael acceptor for nucleophiles like thiols.[5][8] At physiological pH (6.5-7.5), this reaction is highly specific for thiols over other nucleophiles like amines.[]
The primary mechanism of maleimide-induced cytotoxicity involves two key events:
-
Glutathione (GSH) Depletion: GSH is the most abundant intracellular antioxidant, crucial for protecting cells from oxidative damage. Maleimides readily react with and deplete the cellular pool of GSH.[5][9] This quenching of GSH disrupts the cell's redox balance, leading to a buildup of reactive oxygen species (ROS), oxidative stress, lipid peroxidation, and ultimately, cell death through necrosis or apoptosis.[7]
-
Protein Alkylation: Maleimides can irreversibly bind to cysteine residues in a vast array of proteins, including enzymes critical for cell survival.[10] This alkylation can disrupt protein structure and function, leading to the inhibition of key cellular processes. For example, N-ethylmaleimide (NEM) has been shown to inhibit cysteine proteases, deubiquitinating enzymes (DUBs), and topoisomerase II, all of which can trigger cytotoxic effects.[10][11]
Below is a diagram illustrating the primary mechanism of maleimide-induced cytotoxicity.
Caption: Mechanism of Maleimide Cytotoxicity.
Comparative Cytotoxicity: The Influence of the N-Substituent
The substituent on the maleimide nitrogen (the "N-substituent") plays a pivotal role in modulating the compound's reactivity, stability, and ultimately, its cytotoxic profile. The structure-activity relationship is complex, but general trends can be observed.
| N-Substituted Maleimide Class | Example Compound | Typical IC50 Range | Key Characteristics & Cytotoxicity Profile | References |
| Simple Alkyl | N-Ethylmaleimide (NEM) | 15 - 30 µM | Highly reactive thiol alkylating agent. Broad-spectrum cytotoxicity by disrupting protein function and inducing oxidative stress. Often used as a positive control in cytotoxicity studies. | [6][10] |
| Aryl | N-(3-iodophenyl)maleimide | 2 - 15 µM | Cytotoxicity is influenced by the nature and position of substituents on the aryl ring. Can exhibit higher potency than simple alkyl maleimides. | [12] |
| Triazolyl | N-(benzyl-triazolyl)maleimide | >100 µM (normal cells)~50 µM (cancer cells) | Can show selective toxicity towards cancer cells over normal cell lines, suggesting potential for therapeutic development. | [13] |
| Bisindolyl | N-Methyl-bisindolylmaleimide | Varies | A class known for potent inhibition of protein kinases. Some derivatives act as potent inhibitors of necrotic cell death. | [14] |
| Ring-Substituted (for ADCs) | Dibromomaleimide (DBM) | Low nM (as ADC) | Designed for stable bioconjugation. The cytotoxicity is primarily driven by the ADC's payload, but the linker's stability prevents off-target toxicity from premature drug release. | [3][15] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
The data clearly indicates that while simple maleimides like NEM are broadly cytotoxic, strategic substitution on the N-position or the maleimide ring itself can either enhance potency, introduce selectivity, or improve stability for specific applications like ADCs. For instance, novel N-triazolyl derivatives have shown promising selectivity for cancer cells, while ring-substituted maleimides like DBM are engineered not for inherent cytotoxicity but for creating exceptionally stable antibody-drug conjugates.[3][13]
Case Study: The Evolution of Maleimides in Antibody-Drug Conjugates (ADCs)
The development of ADCs provides a compelling case study in managing maleimide reactivity. First-generation ADCs often utilized maleimide linkers that, while effective at conjugation, formed a thiosuccinimide bond susceptible to a retro-Michael reaction in vivo.[2][16] This reaction can be facilitated by abundant thiols like albumin or glutathione, leading to the premature release of the cytotoxic payload into systemic circulation and causing significant off-target toxicity.[2][17]
To overcome this instability, next-generation maleimides were developed. These include dibromomaleimide (DBM) and dithiomaleimide (DTM), which undergo a "rebridging" reaction with reduced interchain disulfide bonds on an antibody.[3][15] This process not only creates a more stable conjugate but also results in a more homogeneous ADC product.[3] These advanced linkers demonstrate significantly improved plasma stability, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[18]
Caption: Stability of Traditional vs. Next-Gen Maleimide ADCs.
Experimental Protocols for Cytotoxicity Assessment
A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic and cytostatic effects. Here are detailed protocols for three standard, validated assays.
Workflow for Cytotoxicity Screening
A logical progression of assays provides the most meaningful data, moving from general viability to specific mechanisms of cell death.
Caption: Standard Workflow for In Vitro Cytotoxicity Testing.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the N-substituted maleimide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.[21]
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[19][22] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Medium Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the maleimide compounds at concentrations around the predetermined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Conclusion and Future Perspectives
The cytotoxicity of N-substituted maleimides is a direct consequence of their powerful thiol reactivity. While this property is exploited for bioconjugation, it necessitates a thorough evaluation of off-target effects. The structure of the N-substituent is a critical determinant of a maleimide's biological activity, offering a versatile handle to tune cytotoxicity, selectivity, and stability. As seen in the evolution of ADCs, rational design of the maleimide structure can transform a liability (instability and off-target toxicity) into an asset (stable, targeted delivery).
Future research will likely focus on developing novel maleimide derivatives with even greater stability and tailored reactivity profiles. This includes maleimides that are less susceptible to GSH-mediated degradation or those that can be activated by specific microenvironmental triggers, such as enzymes or pH changes within a tumor. By continuing to explore the rich structure-activity relationships of this compound class, scientists can better harness their power for creating safer and more effective therapeutics.
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Lhospice, F., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [Link]
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Agyemang, F. O., et al. (2024). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. RSC Advances. [Link]
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Kikuchi, H., et al. (2007). Structure-activity Relationship of N-methyl-bisindolylmaleimide Derivatives as Cell Death Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
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Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Discovery. [Link]
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Lhospice, F., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [Link]
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Nowak, M., et al. (2022). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. OUCI. [Link]
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Rosolen, D., et al. (2015). Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. Anticancer Agents in Medicinal Chemistry. [Link]
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da Silva, P. B., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. Bioorganic Chemistry. [Link]
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Sensi, S. L., et al. (2010). The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons. Cell Calcium. [Link]
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Streb, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]
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Jensen, L. H., et al. (2001). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Molecular Pharmacology. [Link]
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Agyemang, F. O., et al. (2024). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. ResearchGate. [Link]
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Matiushkin, D., et al. (2022). The cytotoxicity of maleimide derivative MI-1, its complex MI-1/M5 with... ResearchGate. [Link]
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González-Vera, J. A., et al. (2020). Synthesis and Biological Evaluation of Strong Cytotoxic Maleimide Derivatives with Potential Multidrug Resistance Reversal Activity in the Breast Cancer Therapy. ResearchGate. [Link]
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Utkarsh, B., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]
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Christie, R. J., et al. (2013). Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. Methods in Molecular Biology. [Link]
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Vandevoorde, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
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Harris, L. G., et al. (2024). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules. [Link]
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Ramasamy, E., et al. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
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Salimi, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
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Khetani, S. R., & Bhatia, S. N. (2008). Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli. Biomaterials. [Link]
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ResearchGate. (2022). Structure-activity (cytotoxicity) relationship. [Link]
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A Head-to-Head Comparison of Maleimide and Haloacetamide Reactivity for Cysteine-Targeted Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. Cysteine, with the unique nucleophilicity of its thiol side chain, presents a prime target for site-specific bioconjugation. Among the arsenal of chemical tools available, maleimides and haloacetamides (specifically iodoacetamides and bromoacetamides) are two of the most established and widely utilized classes of reagents. However, the choice between them is not trivial and has profound implications for the kinetics, specificity, and stability of the final conjugate. This guide provides an in-depth, objective comparison to inform your selection and optimize your conjugation strategy.
The Fundamental Chemistry: Mechanisms of Action
Understanding the underlying reaction mechanisms is critical to appreciating the nuances of reactivity and potential side reactions. Both reagents are electrophiles that react with the nucleophilic thiolate anion (S⁻) of a cysteine residue, but they do so via distinct chemical pathways.
-
Maleimides: The reaction proceeds via a Michael addition. The thiolate anion attacks one of the vinyl carbons of the maleimide ring, forming a stable thiosuccinimide linkage. This reaction is known for being rapid and highly selective for thiols under mild pH conditions (6.5-7.5).[1][2]
-
Haloacetamides: These reagents react via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate attacks the carbon atom bearing the halide (iodine, bromine, or chlorine), displacing the halide and forming a highly stable thioether bond.[3]
Reactivity and Kinetics: A Quantitative Look
The most significant difference between the two reagent classes is their reaction rate. Maleimides are generally much more reactive towards thiols than haloacetamides at physiological pH.
Causality Behind Reactivity: The high reactivity of maleimides is attributed to the electron-deficient double bond, which is highly susceptible to nucleophilic attack. Haloacetamide reactivity is governed by the strength of the carbon-halogen bond and the stability of the halide leaving group, following the order: Iodoacetamide > Bromoacetamide > Chloroacetamide . Iodoacetamide's high reactivity within this class is due to iodine being an excellent leaving group.[4]
| Reagent Class | Example Reagent | Typical pH Range | Relative Reaction Rate | Second-Order Rate Constant (k₂) |
| Maleimide | N-ethylmaleimide (NEM) | 6.5 - 7.5 | Very Fast | ~10³ M⁻¹s⁻¹ |
| Haloacetamide | Iodoacetamide (IAM) | 7.5 - 9.0 | Moderate | ~10¹ - 10² M⁻¹s⁻¹ |
| Haloacetamide | Bromoacetamide | 7.5 - 9.0 | Slow | ~10⁰ - 10¹ M⁻¹s⁻¹ |
| Haloacetamide | Chloroacetamide | > 8.0 | Very Slow | < 1 M⁻¹s⁻¹ |
Values are approximate and can vary based on the specific protein, buffer conditions, and temperature.
The practical implication is that maleimide reactions can often be completed in under an hour at room temperature, whereas iodoacetamide reactions may require several hours or higher concentrations to achieve the same level of conjugation.[5]
The Critical Role of pH
The pH of the reaction buffer is arguably the most critical parameter to control for a successful and specific conjugation. It creates a delicate balance between activating the target thiol and deactivating the reagent or promoting side reactions.
-
Thiol Activation: The reactive species is the thiolate anion (S⁻). The pKa of a typical cysteine thiol is ~8.3. According to the Henderson-Hasselbalch equation, as the pH increases above the pKa, the concentration of the more nucleophilic thiolate increases, accelerating the reaction.[6]
-
Maleimide Stability: Maleimides are susceptible to hydrolysis, where the maleimide ring is opened to form a non-reactive maleamic acid.[7] This hydrolysis rate increases significantly at pH values above 7.5.[1][7] Therefore, the optimal pH range for maleimide conjugation is a compromise: pH 6.5-7.5 .[1][7] This range is high enough to have a sufficient concentration of thiolate for a rapid reaction but low enough to minimize hydrolysis of the maleimide reagent itself.[8]
-
Haloacetamide pH Profile: Haloacetamide reactions are less sensitive to hydrolysis but are more dependent on higher pH to drive the reaction, as they are generally less reactive. They are typically performed at pH 7.5-9.0 .
Specificity and Off-Target Reactions
While both reagent types are considered "thiol-reactive," their specificity is not absolute and is highly dependent on reaction conditions.
-
Maleimides: At the recommended pH of 6.5-7.5, maleimides are highly specific for cysteine thiols. The reaction with thiols is approximately 1,000 times faster than with amines.[1] However, as the pH rises above 7.5, the deprotonated amino group of lysine (ε-amino) becomes a competing nucleophile, leading to a loss of specificity.[1]
-
Haloacetamides: Due to their requirement for higher pH to achieve efficient labeling, haloacetamides have a greater propensity for off-target reactions. Besides cysteine, they can react with the side chains of histidine, methionine, and lysine at alkaline pH.[3] Therefore, when using haloacetamides, careful optimization and analysis are required to ensure the desired specificity.
The Achilles' Heel: Conjugate Stability
The long-term stability of the resulting covalent bond is a critical consideration, especially for therapeutics like antibody-drug conjugates (ADCs) that must remain stable in circulation.
-
Haloacetamide Conjugates (Thioether Bond): The thioether bond formed by the haloacetamide reaction is extremely stable and is considered irreversible under typical physiological conditions.[9]
-
Maleimide Conjugates (Thiosuccinimide Bond): The thiosuccinimide linkage, while generally stable, is susceptible to a retro-Michael reaction .[10][11] This is a reversal of the initial conjugation, where the bond breaks and the maleimide is released. This process can be facilitated by the presence of other thiols in the environment (e.g., glutathione in plasma), leading to the transfer of the conjugated payload to another molecule.[12][13]
While this reversibility is a significant drawback, the stability of the maleimide conjugate can be enhanced. Over time, the thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is no longer reversible.[1][14] Some next-generation maleimides are engineered to promote this hydrolysis or undergo other intramolecular rearrangements to form more stable linkages.[15][16] For example, conjugation to an N-terminal cysteine can lead to a rearrangement to a more stable six-membered thiazine structure.[10][13]
Experimental Protocol: A Self-Validating Comparison
To empirically determine the ideal reagent for your specific protein of interest (POI), a head-to-head comparison is invaluable. This protocol is designed to be self-validating by directly measuring labeling efficiency and stability.
Objective: To compare the labeling efficiency and conjugate stability of a maleimide-functionalized probe versus an iodoacetamide-functionalized probe on a cysteine-containing POI.
Materials:
-
Protein of Interest (POI) with at least one accessible cysteine.
-
Maleimide-probe (e.g., Maleimide-PEG4-Biotin).
-
Iodoacetamide-probe (e.g., Iodoacetamide-PEG4-Biotin).
-
Reaction Buffers:
-
Buffer A: 100 mM Phosphate, 150 mM NaCl, pH 7.0.
-
Buffer B: 100 mM Phosphate, 150 mM NaCl, pH 8.0.
-
-
Quenching Solution: 100 mM L-cysteine.
-
Reducing Agent (if needed): 1 mM TCEP-HCl.
-
Analytical Tools: SDS-PAGE with Western Blot (anti-Biotin), LC-MS.
Workflow:
Step-by-Step Methodology:
-
Protein Preparation: If your POI has disulfide bonds, reduce it with 1 mM TCEP for 30 minutes at room temperature. Desalt the protein into the appropriate reaction buffer immediately prior to use.
-
Reaction Setup:
-
In separate tubes, add your POI to a final concentration of 1 mg/mL.
-
To the "Maleimide" tube (in Buffer A, pH 7.0), add the maleimide-probe to a 5-fold molar excess over the protein.
-
To the "Iodoacetamide" tube (in Buffer B, pH 8.0), add the iodoacetamide-probe to a 10-fold molar excess over the protein.
-
Rationale: A higher excess of the less reactive iodoacetamide is used to achieve comparable labeling levels. The pH for each reaction is set to its respective optimum.
-
-
Incubation:
-
Incubate the maleimide reaction for 1 hour at room temperature.
-
Incubate the iodoacetamide reaction for 3 hours at room temperature.
-
-
Quenching: Add quenching solution (L-cysteine) to a final concentration of 10 mM to both tubes to consume any unreacted probe.
-
Time-Zero (T=0) Analysis:
-
Take an aliquot from each reaction for immediate analysis.
-
LC-MS: Determine the mass of the protein to confirm conjugation and calculate the labeling efficiency (ratio of conjugated to unconjugated protein).
-
Western Blot: Run SDS-PAGE and blot with an anti-Biotin antibody to visualize the extent of labeling.
-
-
Stability Challenge:
-
Incubate the remaining quenched reaction mixtures at 37°C for 24-48 hours. This mimics physiological conditions and challenges the stability of the conjugate bond.
-
-
Final Analysis:
-
Repeat the LC-MS and Western Blot analysis. A decrease in the conjugated protein peak (LC-MS) or band intensity (Western Blot) for the maleimide sample would indicate instability (retro-Michael reaction), while the iodoacetamide sample should remain largely unchanged.
-
Conclusion and Recommendations
The choice between maleimide and haloacetamide chemistry is a classic trade-off between reaction speed and conjugate stability.
-
Choose Maleimides for:
-
Speed and Efficiency: When rapid and highly efficient labeling at near-neutral pH is the primary concern.
-
In Vitro Applications: Excellent for creating diagnostic reagents, probes for pull-down assays, or when the final product does not require long-term stability in a thiol-rich environment.
-
-
Choose Haloacetamides (specifically Iodoacetamide) for:
-
Ultimate Stability: When the absolute stability of the conjugate is paramount, such as in the development of antibody-drug conjugates or other in-vivo therapeutics.
-
Peptide Mapping: Iodoacetamide is the reagent of choice for irreversibly blocking cysteine residues during protein sequencing and peptide mapping protocols.[17]
-
By understanding the fundamental principles of reactivity, the critical influence of pH, and the long-term stability of the resulting bond, researchers can make an informed decision, leading to more robust, reliable, and effective bioconjugates.
References
-
Lee, C. C., & Tung, C. H. (2011). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Available at: [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available at: [Link]
-
Shen, B. Q., et al. (2012). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science. Available at: [Link]
-
ResearchGate. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Available at: [Link]
-
UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Available at: [Link]
-
Weerapana, E., et al. (2010). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Nature Protocols. Available at: [Link]
-
ChemRxiv. (2021). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Available at: [Link]
-
bioRxiv. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Available at: [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Available at: [Link]
-
ResearchGate. (n.d.). Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. Available at: [Link]
-
Poole, L. B., & Nelson, K. J. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). A Perspective on Cysteine-Reactive Activity-Based Probes. Available at: [Link]
-
Visscher, M., et al. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]
-
Semantic Scholar. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Available at: [Link]
-
Fu, Y., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols. Available at: [Link]
-
Lim, J. M., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Analytical Chemistry. Available at: [Link]
-
Shakir, S., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Available at: [Link]
-
Semantic Scholar. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Available at: [Link]
-
ACS Publications. (2020). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics. Available at: [Link]
-
Bernardes, G. J., et al. (2015). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie. Available at: [Link]
-
Yao, H., et al. (2018). Fast Cysteine Bioconjugation Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Available at: [Link]
-
bioRxiv. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. Available at: [Link]
-
e-Publications@Marquette. (2014). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Cardiotoxicity. Available at: [Link]
-
Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]
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- 17. Iodoacetamide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butan-2-ylpyrrole-2,5-dione
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Butan-2-ylpyrrole-2,5-dione, also known as N-(sec-butyl)maleimide. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research, and drug development settings. This document is designed to be a self-validating system, integrating field-proven insights with authoritative regulatory standards to build a foundation of trust and safety in your laboratory operations.
Hazard Identification and Risk Assessment
1-Butan-2-ylpyrrole-2,5-dione belongs to the maleimide class of compounds. While specific toxicological data for this exact compound is limited, related maleimides are known to be reactive electrophiles. For instance, N-Ethylmaleimide is classified as acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Similarly, N-Butylmaleimide is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, it is prudent to handle 1-Butan-2-ylpyrrole-2,5-dione with a high degree of caution, assuming it possesses similar hazardous properties.
Assumed Hazard Profile:
-
Acute toxicity (oral, dermal)
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Skin and respiratory sensitizer
All waste streams containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[2]
Personal Protective Equipment (PPE)
When handling 1-Butan-2-ylpyrrole-2,5-dione and its associated waste, the following PPE is mandatory to prevent exposure:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3] | To prevent skin contact, which can lead to irritation, burns, or sensitization. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[3] | To protect eyes from splashes which could cause serious damage. |
| Skin and Body | A lab coat or chemically resistant apron. Closed-toe shoes are required. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If aerosols or dusts may be generated, use a NIOSH-approved respirator. | To prevent inhalation of vapors or particulates that may cause respiratory irritation or sensitization.[1] |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe laboratory practices.[4][5] All waste containing 1-Butan-2-ylpyrrole-2,5-dione must be collected and managed as hazardous waste.
Waste Streams:
-
Unused Solid Compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, absorbent paper, and weighing boats. These should be collected in a designated, sealed plastic bag or a container lined with a plastic bag.[2][6]
-
Liquid Waste: Solutions containing 1-Butan-2-ylpyrrole-2,5-dione should be collected in a chemically compatible, leak-proof container with a secure lid.[7] Glass or polyethylene containers are generally suitable.
-
Empty Containers: Containers that held the pure compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate is considered hazardous and must be collected for disposal as liquid waste.[6][8] After triple-rinsing and air-drying in a fume hood, the label should be defaced before disposal as regular trash, in accordance with institutional policy.[6][7]
Container Labeling:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Butan-2-ylpyrrole-2,5-dione"), and a description of the contents (e.g., "Contaminated solid waste," "Aqueous solution").[4][9] The accumulation start date must also be clearly visible.
Experimental Protocol: Deactivation of Liquid Waste
To minimize the reactivity of liquid waste containing 1-Butan-2-ylpyrrole-2,5-dione, the maleimide group can be quenched by reacting it with an excess of a thiol-containing compound, such as cysteine or dithiothreitol (DTT). This procedure should be performed in a chemical fume hood.
Materials:
-
Liquid waste containing 1-Butan-2-ylpyrrole-2,5-dione
-
L-cysteine or Dithiothreitol (DTT)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Sodium bicarbonate solution (if needed for pH adjustment)
-
Labeled hazardous waste container
Procedure:
-
Place the container with the liquid waste on a stir plate within a chemical fume hood.
-
While stirring, slowly add a 1.5 to 2-fold molar excess of L-cysteine or DTT to the solution.
-
Allow the mixture to react for at least one hour to ensure complete quenching of the maleimide.
-
Check the pH of the solution. If acidic, neutralize it by adding a sodium bicarbonate solution until the pH is between 6 and 8.
-
Transfer the deactivated solution to a clearly labeled hazardous waste container. The label should indicate "Hazardous Waste: Deactivated 1-Butan-2-ylpyrrole-2,5-dione solution" and list the contents, including the quenching agent used.[2]
Disposal Workflow and Decision Making
The proper disposal of 1-Butan-2-ylpyrrole-2,5-dione follows a structured workflow to ensure safety and regulatory compliance. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.
Caption: Disposal workflow for 1-Butan-2-ylpyrrole-2,5-dione waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS office, following their specific procedures.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Regulatory Compliance
The disposal of 1-Butan-2-ylpyrrole-2,5-dione is subject to federal, state, and local regulations. In the U.S., the Environmental Protection Agency (EPA) regulates hazardous waste under the RCRA.[10] It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.[4]
References
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- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
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- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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- Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
- EPA Hazardous Waste Management. Axonator.
- Safety Data Sheet for N-Ethylmaleimide. Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Safety Data Sheet for a related compound. Sigma-Aldrich.
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- Proper Disposal Procedures for N-(2-Aminoethyl)maleimide. Benchchem.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for Pyrrole. CDN.
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Comprehensive Safety and Handling Guide for 1-Butan-2-ylpyrrole-2,5-dione
Hazard Identification and Risk Assessment
The pyrrole-2,5-dione moiety, a maleimide, is a reactive functional group that readily participates in Michael addition reactions, particularly with thiols. This reactivity is the basis for its utility in bioconjugation but also the source of its potential hazards. Similar N-substituted maleimides are known to be irritants and sensitizers.
Primary Hazards:
-
Skin Irritation and Sensitization: May cause skin irritation upon initial contact and can lead to allergic skin reactions with repeated exposure.[1]
-
Serious Eye Irritation/Damage: Contact with eyes can cause serious irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]
Due to the potential for these health effects, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is critical to mitigate the risks associated with handling 1-Butan-2-ylpyrrole-2,5-dione. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, Butyl, or Neoprene Gloves | Provides a chemical barrier to prevent skin contact. For prolonged or frequent contact, gloves with a breakthrough time of >240 minutes (Protection Class 5 or higher) are recommended.[4] |
| Eye Protection | Chemical Safety Goggles | Protects eyes from splashes and airborne particles.[2][4] |
| Face Shield (in addition to goggles) | Recommended when there is a significant potential for splashing.[4] | |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95-rated (or equivalent) Particulate Respirator | Necessary when handling the compound as a powder to prevent inhalation of dust particles.[4] |
| Use in a Chemical Fume Hood | Engineering control to minimize inhalation exposure to dust or vapors.[4] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
